molecular formula C8H10O4S B031040 2-Hydroxyethyl benzenesulfonate CAS No. 249285-50-5

2-Hydroxyethyl benzenesulfonate

Cat. No.: B031040
CAS No.: 249285-50-5
M. Wt: 202.23 g/mol
InChI Key: BJFRCYIYQLHUDS-UHFFFAOYSA-N
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Description

2-Hydroxyethyl benzenesulfonate is a versatile and reactive alkylating agent of significant value in synthetic organic chemistry and materials science research. Its primary mechanism of action involves nucleophilic substitution (SN2), where the benzenesulfonate (besylate) group acts as an excellent leaving group, facilitating the transfer of the 2-hydroxyethyl moiety to various nucleophiles. This reactivity is extensively leveraged in the synthesis of ethylene oxide derivatives and other functionalized ethylene compounds under controlled conditions. A prominent application is its use as a key monomeric intermediate in the development of modified polymers and specialty surfactants, where it introduces hydroxy-terminated side chains. Furthermore, researchers utilize this compound in the preparation of quaternary ammonium compounds and other cationic species for studies in catalysis and as potential pharmaceutical intermediates. Its role in cross-linking reactions and the functionalization of biomolecules for probe development further underscores its utility in a research setting. This product is offered as a high-purity material to ensure reproducibility in sensitive chemical syntheses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFRCYIYQLHUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-Hydroxyethyl benzenesulfonate from Ethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-Hydroxyethyl benzenesulfonate, a versatile intermediate in organic and materials science. The protocol detailed herein focuses on the reaction of ethylene glycol with benzenesulfonyl chloride, a common and effective method for preparing sulfonate esters. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis, including the underlying mechanism, experimental procedures, and safety considerations.

Introduction and Strategic Importance

This compound is a valuable bifunctional molecule, possessing both a hydroxyl group and a benzenesulfonate ester. The benzenesulfonate group is an excellent leaving group, making this compound a useful alkylating agent for introducing a 2-hydroxyethyl moiety into various nucleophiles through SN2 reactions.[1] This reactivity is leveraged in the synthesis of polymers, surfactants, and as an intermediate in the preparation of pharmaceuticals and other specialty chemicals.[1]

The synthesis from ethylene glycol and benzenesulfonyl chloride is a preferred laboratory-scale method due to the ready availability of the starting materials and the generally high yields achievable under controlled conditions. This guide will elucidate the critical parameters of this reaction to ensure reproducibility and safety.

Underlying Chemical Principles and Reaction Mechanism

The formation of this compound from ethylene glycol and benzenesulfonyl chloride is a classic example of sulfonate ester formation. This reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride.[2][3][4]

The Role of the Hydroxyl Group as a Nucleophile

Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion is a strong base.[5] To enhance their utility in synthesis, alcohols are often converted into better leaving groups, such as sulfonate esters.[2][5] In this synthesis, one of the hydroxyl groups of ethylene glycol acts as the nucleophile.

The Electrophilicity of Benzenesulfonyl Chloride

The sulfur atom in benzenesulfonyl chloride is highly electrophilic due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it susceptible to attack by nucleophiles like the hydroxyl group of ethylene glycol.

The Reaction Mechanism

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[6] The base serves two primary purposes: to neutralize the hydrochloric acid (HCl) byproduct, which is formed during the reaction, and to deprotonate the intermediate, driving the reaction to completion.[3][6]

The mechanism can be described in the following steps:

  • Nucleophilic Attack: The oxygen atom of a hydroxyl group in ethylene glycol attacks the electrophilic sulfur atom of benzenesulfonyl chloride.[3]

  • Intermediate Formation: This attack leads to the formation of a protonated intermediate.[3]

  • Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, yielding the final sulfonate ester product.[3][6]

It is crucial to control the stoichiometry of the reactants to favor the formation of the mono-substituted product, this compound, and minimize the formation of the di-substituted byproduct, 1,2-bis(phenylsulfonyloxy)ethane. Using an excess of ethylene glycol can help achieve this.[1]

Stereochemistry

An important feature of sulfonate ester formation is the retention of stereochemistry at the carbon atom bearing the hydroxyl group.[3] Since the reaction occurs at the oxygen atom and does not involve the breaking of the C-O bond of the alcohol, the configuration of the carbon center remains unchanged.[3] While this is not relevant for the achiral ethylene glycol, it is a critical consideration in more complex syntheses.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Ethylene GlycolC₂H₆O₂62.07e.g., 5.0 equiv.≥99%
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.62e.g., 1.0 equiv.≥99%
PyridineC₅H₅N79.10e.g., 1.2 equiv.Anhydrous, ≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.93As requiredAnhydrous
Hydrochloric Acid (HCl)HCl36.461 M aqueous solution-
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aqueous solution-
Brine--Saturated aqueous solution-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As required-
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Ethylene Glycol in DCM - Benzenesulfonyl Chloride - Pyridine dissolve Dissolve Ethylene Glycol and Pyridine in DCM prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_bsc Add Benzenesulfonyl Chloride dropwise cool->add_bsc react Stir at 0 °C, then warm to room temperature add_bsc->react quench Quench with 1 M HCl react->quench extract Extract with DCM quench->extract wash_na_hco3 Wash with sat. NaHCO₃ extract->wash_na_hco3 wash_brine Wash with Brine wash_na_hco3->wash_brine dry Dry over MgSO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize by NMR, IR, and MS purify->analyze

Sources

mechanism of 2-hydroxyethyl benzenesulfonate as an alkylating agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Alkylating Mechanism of 2-Hydroxyethyl Benzenesulfonate

Authored by a Senior Application Scientist

Abstract

This compound is a versatile and reactive alkylating agent with significant applications in synthetic organic chemistry, materials science, and drug development.[1] Its utility stems from the presence of the benzenesulfonate group, an excellent leaving group that facilitates the transfer of the 2-hydroxyethyl moiety to a wide array of nucleophiles. This guide provides an in-depth exploration of the core mechanisms governing the alkylating activity of this compound. We will dissect its synthesis, the kinetics and thermodynamics of its reactions, its interactions with biological macromolecules such as DNA, and the experimental protocols used to study and harness its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Synthesis and Physicochemical Properties

The primary route for synthesizing this compound is through the direct esterification of benzenesulfonic acid with ethylene glycol.[1] This reaction is typically performed under reflux conditions, which aids in the removal of water as a byproduct, thereby driving the reaction equilibrium towards the formation of the desired ester.[1] An excess of ethylene glycol is often used to maximize the conversion of the sulfonic acid and to minimize the formation of di-ester byproducts.[1]

Synthesis cluster_conditions Reflux reactant1 Benzenesulfonic Acid product This compound reactant1:e->product:w + reactant2 Ethylene Glycol (excess) reactant2:e->product:w byproduct Water product->byproduct -

Caption: Synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₈H₁₀O₄S[2][3]
Molecular Weight 202.23 g/mol [2][4]
Appearance Clear Colorless Oil[4]
CAS Number 249285-50-5[3][4][5][6]
SMILES C1=CC=C(C=C1)S(=O)(=O)OCCO[2]

The Core Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The alkylating capability of this compound is fundamentally rooted in the exceptional stability of the benzenesulfonate anion. This stability, derived from the delocalization of the negative charge across the three oxygen atoms via resonance, makes it an excellent leaving group. Consequently, the carbon atom adjacent to the sulfonate ester oxygen is highly electrophilic and susceptible to nucleophilic attack.

The predominant mechanism for the alkylation reaction is a bimolecular nucleophilic substitution (SN2) pathway.[1] This mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the benzenesulfonate leaving group.[1]

SN2_Mechanism Reactants {Nu:⁻ |+ C-O-SO₂Ph} TS [Nu---C---O-SO₂Ph]⁻ Reactants->TS Backside Attack Products {Nu-C |+ ⁻O-SO₂Ph} TS->Products Leaving Group Departure

Caption: The SN2 transition state for alkylation.

The rate of this SN2 reaction is dependent on the concentrations of both the alkylating agent and the nucleophile. Key factors influencing the reaction kinetics include:

  • Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.

  • Steric Hindrance: Less sterically hindered nucleophiles and substrates react more quickly.

  • Solvent: Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[1]

Reactivity with Diverse Nucleophiles

This compound exhibits broad reactivity towards a variety of nucleophiles, making it a valuable reagent in organic synthesis.[1]

Oxygen Nucleophiles

Alkoxides and phenoxides readily react with this compound to form ethers. For example, sodium methoxide in methanol will yield 2-methoxyethanol, displacing the benzenesulfonate anion.[1]

Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia and primary or secondary amines, participate in SN2 reactions to yield the corresponding 2-aminoethanol derivatives.[1] The rate of these reactions is contingent on the nucleophilicity of the amine, which is influenced by both electronic effects and steric hindrance.[1]

Carbon and Sulfur Nucleophiles

Carbon nucleophiles, such as cyanide ions, can be employed to form new carbon-carbon bonds.[1] Thiolates, being excellent nucleophiles, react rapidly to form thioethers. The kinetics of reactions with thiophenolates have been studied and demonstrate this high reactivity.[7]

Biological Significance: A DNA Alkylating Agent

In a biological context, the most significant nucleophile is DNA. Sulfonate esters are recognized as potent DNA alkylating agents, a property that underlies both their genotoxic potential and their application in cancer chemotherapy.[8][9][10] Alkylating agents covalently modify DNA, leading to strand breakage, cross-linking, and mutations, which can ultimately trigger cell death.[11][12][13]

The electron-rich nitrogen atoms in the purine and pyrimidine bases of DNA act as nucleophilic centers.[10] The most reactive sites for alkylation by sulfonate esters are the N7 position of guanine and the N3 position of adenine.[10][14]

DNA_Alkylation cluster_DNA DNA Strand Guanine Guanine N7 Adduct Guanine-2-hydroxyethyl Adduct AlkylatingAgent 2-Hydroxyethyl Benzenesulfonate AlkylatingAgent->Guanine:N7 Nucleophilic Attack LeavingGroup Benzenesulfonate Anion AlkylatingAgent->LeavingGroup Displacement

Caption: Alkylation of the N7 position of guanine in DNA.

This reactivity has two major implications in the pharmaceutical field:

  • Genotoxic Impurities: Alkyl sulfonate esters can form as impurities during the synthesis of active pharmaceutical ingredients (APIs) that are formulated as sulfonate salts, especially when alcohol solvents are used.[9][15] Regulatory agencies have stringent limits on such impurities due to their mutagenic potential.[15]

  • Anticancer Agents: The ability to damage DNA makes sulfonate esters interesting scaffolds for the development of new anticancer drugs.[16] By attaching the sulfonate ester moiety to a molecule that selectively targets tumor cells, it is possible to achieve localized DNA damage, leading to cancer cell death.[14][16]

Experimental Protocols for Mechanistic Studies

To validate the alkylating mechanism and quantify the reactivity of this compound, well-defined experimental protocols are essential.

Workflow for a Model Alkylation Reaction and Kinetic Analysis

This workflow outlines the process for reacting this compound with a model nucleophile (e.g., sodium thiophenolate) and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Reagents Prepare Solutions: 1. This compound in Acetonitrile 2. Sodium Thiophenolate in Acetonitrile Mix Mix Reactants in a Thermostatted Vial Prep_Reagents->Mix Prep_HPLC Equilibrate HPLC System (Reverse-Phase C18 Column) Inject Inject Aliquots onto HPLC at Timed Intervals Prep_HPLC->Inject Mix->Inject Integrate Integrate Peak Areas (Reactant, Product) Inject->Integrate Plot Plot ln([Reactant]) vs. Time Integrate->Plot Calculate Calculate Pseudo-First-Order Rate Constant (k') Plot->Calculate

Sources

An In-depth Technical Guide to 2-Hydroxyethyl Benzenesulfonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl benzenesulfonate, a versatile organic compound, holds significant importance as a reactive intermediate in various chemical syntheses. Its unique bifunctional nature, possessing both a hydroxyl group and a benzenesulfonate ester, makes it a valuable building block in the development of novel polymers, surfactants, and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its applications in research and drug development.

Part 1: Physicochemical Properties

Structural and General Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 249285-50-5[2][3]
Molecular Formula C₈H₁₀O₄S[1][3]
Molecular Weight 202.23 g/mol [1][2]
Appearance Predicted to be a solid or liquid
Storage Condition Room Temperature[3]
Physical Properties

Precise experimental values for the melting and boiling points of this compound are not widely published. However, data for a closely related analogue, 2-hydroxyethyl 4-methylbenzenesulfonate (tosylate), provides a reasonable estimation.

PropertyEstimated/Reported ValueSource/Analogue
Melting Point 135-136°C[] (for 2-hydroxyethyl 4-methylbenzenesulfonate)
Boiling Point 376.8 ± 25.0 °C at 760 mmHg[] (for 2-hydroxyethyl 4-methylbenzenesulfonate)
Density 1.278 g/cm³[] (for 2-hydroxyethyl 4-methylbenzenesulfonate)
Solubility

Due to the presence of both a polar hydroxyl group and a benzenesulfonate moiety, this compound is expected to be soluble in polar organic solvents. Experimental determination of solubility in a range of solvents is crucial for its application in various reaction and purification protocols.

Part 2: Synthesis and Purification

The primary route for the synthesis of this compound is the direct esterification of benzenesulfonic acid with ethylene glycol.[2]

Synthesis Workflow

SynthesisWorkflow Reactants Benzenesulfonic Acid + Ethylene Glycol Reaction Esterification (Acid Catalyst, Reflux) Reactants->Reaction CrudeProduct Crude 2-Hydroxyethyl Benzenesulfonate Reaction->CrudeProduct Purification Purification (e.g., Recrystallization, Chromatography) CrudeProduct->Purification FinalProduct Pure 2-Hydroxyethyl Benzenesulfonate Purification->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials:

  • Benzenesulfonic acid

  • Ethylene glycol (in excess)

  • Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[2]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzenesulfonic acid and an excess of ethylene glycol.

  • Add a catalytic amount of a strong acid.

  • Heat the mixture to reflux. Water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Causality Behind Experimental Choices:

  • Excess Ethylene Glycol: Using an excess of ethylene glycol shifts the reaction equilibrium towards the formation of the mono-esterified product and minimizes the formation of the di-substituted byproduct.[2]

  • Acid Catalyst: The strong acid protonates the sulfonic acid group, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of ethylene glycol.[2]

  • Azeotropic Removal of Water: The removal of water, a byproduct of the esterification, is crucial to prevent the reverse reaction and to drive the reaction to completion.[2]

Purification

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography. The choice of solvent for recrystallization is critical and should be determined empirically to ensure high recovery of the purified product.

Part 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides insight into the expected chemical shifts.

Predicted 1H NMR Spectral Data:

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.5 - 7.9Multiplet
-O-CH₂-~4.2Triplet
-CH₂-OH~3.8Triplet
-OHVariableSinglet (broad)

Predicted 13C NMR Spectral Data:

CarbonChemical Shift (ppm)
Aromatic (ipso-C)~138
Aromatic (C-H)127 - 134
-O-CH₂-~68
-CH₂-OH~60
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3500 - 3200Broad, Strong
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
S=O (asymmetric stretch)1370 - 1335Strong
S=O (symmetric stretch)1180 - 1160Strong
S-O-C stretch1000 - 960Strong
C-O stretch1100 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. The molecular ion peak [M]⁺ would be expected at m/z = 202.

Part 4: Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the hydroxyl group and the benzenesulfonate ester, which is an excellent leaving group.

Reactivity Profile

ReactivityProfile HBS This compound Nucleophilic_Substitution Nucleophilic Substitution (SN2) HBS->Nucleophilic_Substitution at C adjacent to -OSO₂Ph (good leaving group) Esterification Esterification / Acylation HBS->Esterification at -OH group Oxidation Oxidation of Alcohol HBS->Oxidation at -CH₂OH group

Caption: Key reaction pathways for this compound.

  • Nucleophilic Substitution: The benzenesulfonate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack via an SN2 mechanism. This reactivity is fundamental to its use as an alkylating agent for introducing a 2-hydroxyethyl moiety.[2]

  • Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo typical reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

Stability and Decomposition
  • Thermal Stability: Information on the specific decomposition temperature is limited, but thermal analysis techniques like Thermogravimetric Analysis (TGA) would be required for a definitive assessment.[2] Sulfonate esters can undergo thermal decomposition.

  • Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield benzenesulfonic acid and ethylene glycol. The rate of hydrolysis is dependent on pH and temperature.

Part 5: Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable tool in several areas of chemical research and development.

  • Monomer for Polymer Synthesis: The hydroxyl group allows for its incorporation into polyesters and other polymers, introducing the benzenesulfonate group as a pendant moiety, which can influence the polymer's properties such as solubility and thermal stability.[2]

  • Intermediate in Organic Synthesis: It serves as a key intermediate for the synthesis of a variety of organic molecules, including surfactants and quaternary ammonium compounds.[2]

  • Pharmaceutical Research: As an impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs), its characterization is crucial for quality control. For example, it is a known impurity of Amlodipine.

Part 6: Safety and Handling

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Hazard Identification (Based on Analogous Compounds)
  • Skin and Eye Irritation: May cause skin and eye irritation.[5]

  • Harmful if Swallowed: May be harmful if ingested.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of applications in synthetic chemistry. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and responsible use in research and development. Further experimental investigation into its specific physical properties and toxicological profile would be beneficial for expanding its applications.

References

  • This compound - ChemBK. (URL: [Link])

  • This compound | C8H10O4S | CID 249158 - PubChem - NIH. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET - ESMA Inc. (URL: [Link])

Sources

An In-Depth Technical Guide to 2-Hydroxyethyl benzenesulfonate (CAS: 249285-50-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Tool

2-Hydroxyethyl benzenesulfonate, identified by its CAS number 249285-50-5, is a bifunctional organic molecule that, while not a household name, serves as a critical reagent and intermediate in the nuanced world of synthetic chemistry. Its structure, combining a reactive benzenesulfonate ester with a primary alcohol, offers a unique handle for chemists to introduce a hydroxyethyl moiety into a wide array of molecules. This guide, intended for the discerning eye of researchers and drug development professionals, moves beyond a simple recitation of facts. Instead, it aims to provide a deep, mechanistic understanding of this compound's synthesis, reactivity, and its notable, albeit sometimes unwelcome, role in pharmaceutical sciences. By elucidating the "why" behind its applications, this document serves as a practical and insightful resource for those working at the forefront of chemical innovation.

Section 1: Core Chemical and Physical Characteristics

This compound is a sulfonate ester that plays a significant role in organic synthesis. A comprehensive understanding of its fundamental properties is essential for its effective and safe utilization in a laboratory or industrial setting.

Molecular Structure and Properties

The molecule consists of a benzenesulfonate group esterified with one of the hydroxyl groups of ethylene glycol. This arrangement imparts a dual reactivity to the compound: the benzenesulfonate acts as an excellent leaving group in nucleophilic substitution reactions, while the terminal hydroxyl group is available for further functionalization.

PropertyValueSource(s)
CAS Number 249285-50-5[1]
Molecular Formula C₈H₁₀O₄S[1]
Molecular Weight 202.23 g/mol [1]
IUPAC Name This compound[1]
Appearance Clear Colorless Oil[2]
Storage Temperature 2-8°C (Refrigerator)[2]
Spectroscopic and Analytical Profile

Characterization of this compound is crucial for confirming its identity and purity. The following are expected spectroscopic features:

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzene ring, typically in the downfield region (δ 7.5-8.0 ppm). The two methylene groups of the ethyl chain would appear as triplets in the more upfield region, with the methylene group attached to the sulfonate oxygen being more deshielded than the one bearing the hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the aromatic carbons, with the ipso-carbon (attached to the sulfur) resonating at a distinct chemical shift. The two aliphatic carbons of the ethyl group would also be distinguishable, with the carbon adjacent to the sulfonate oxygen appearing at a lower field than the carbon attached to the hydroxyl group.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the sulfonate group. The asymmetric and symmetric S=O stretching vibrations are typically observed around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A broad O-H stretching band from the alcohol group would be expected in the region of 3200-3600 cm⁻¹.[3]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Depending on the ionization technique used, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Section 2: Synthesis and Manufacturing Considerations

The primary route for the synthesis of this compound is the direct esterification of benzenesulfonic acid with ethylene glycol.[3] This reaction, while straightforward in principle, requires careful control of conditions to maximize yield and purity.

Reaction Mechanism and Key Parameters

The synthesis proceeds via an acid-catalyzed esterification. Although benzenesulfonic acid is itself a strong acid, external catalysts like sulfuric acid or p-toluenesulfonic acid can be employed to increase the reaction rate. The mechanism involves the protonation of the sulfonic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

G BSA Benzenesulfonic Acid Protonated_BSA Protonated Benzenesulfonic Acid BSA->Protonated_BSA Protonation EG Ethylene Glycol Intermediate_Complex Tetrahedral Intermediate EG->Intermediate_Complex H_plus H⁺ (Catalyst) H_plus->BSA Protonated_BSA->Intermediate_Complex Nucleophilic Attack by Ethylene Glycol Product This compound Intermediate_Complex->Product Deprotonation & Water Elimination Water Water (byproduct) Intermediate_Complex->Water

Caption: General workflow for the acid-catalyzed synthesis of this compound.

Key parameters to optimize for this synthesis include:

  • Molar Ratio of Reactants: Utilizing an excess of ethylene glycol can shift the reaction equilibrium towards the product and minimize the formation of the di-ester byproduct.[3]

  • Temperature: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to side reactions. The reaction is often conducted under reflux.[3]

  • Water Removal: As water is a byproduct of the esterification, its removal (e.g., using a Dean-Stark apparatus) is crucial to drive the reaction to completion.[3]

A Representative Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established principles of esterification. Researchers should optimize the conditions for their specific setup.

Materials:

  • Benzenesulfonic acid

  • Ethylene glycol (excess, e.g., 3-5 equivalents)

  • Toluene (as a solvent for azeotropic water removal)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzenesulfonic acid, a significant excess of ethylene glycol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzenesulfonic acid.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent and excess ethylene glycol.

  • The crude product, a clear oil, can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.[3]

  • Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Section 3: Reactivity and Applications in Synthesis

The utility of this compound stems from the benzenesulfonate group's excellent leaving group ability, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its application as an alkylating agent.

The SN2 Reaction Pathway

The primary mechanism of action for this compound is the bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the carbon atom bearing the benzenesulfonate group, leading to the displacement of the benzenesulfonate anion and the formation of a new bond with the 2-hydroxyethyl moiety.[3]

G Reactant This compound TS SN2 Transition State Reactant->TS Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Backside Attack Product Nu-CH₂CH₂-OH TS->Product Leaving_Group Benzenesulfonate Anion (Good Leaving Group) TS->Leaving_Group Leaving Group Departure

Caption: The SN2 reaction mechanism of this compound with a nucleophile.

This reactivity is harnessed in various synthetic applications:

  • Synthesis of Ethylene Oxide Derivatives: Under basic conditions, the terminal hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular SN2 reaction to displace the benzenesulfonate and form ethylene oxide.

  • Functionalization with Nucleophiles: It readily reacts with a variety of nucleophiles, including alkoxides, amines, and thiols, to introduce the 2-hydroxyethyl group.[3] For instance, reaction with sodium methoxide yields 2-methoxyethanol.[3]

  • Polymer and Surfactant Synthesis: It serves as a monomeric intermediate for creating polymers with hydroxy-terminated side chains and for the synthesis of specialty surfactants.[3]

Section 4: Relevance in Drug Development and Pharmaceutical Analysis

While not an active pharmaceutical ingredient (API) itself, this compound holds significant relevance in the pharmaceutical industry, primarily as a potential process-related impurity.

A Case Study: Amlodipine Besylate

Amlodipine is a widely used calcium channel blocker for treating hypertension and angina.[] It is commonly formulated as a besylate (benzenesulfonate) salt to improve its stability and solubility.[5] During the synthesis of amlodipine besylate, the use of benzenesulfonic acid and solvents containing residual alcohols (like ethanol from the synthesis or methanol for crystallization) can lead to the formation of sulfonate esters as potential genotoxic impurities.[6][7]

Specifically, if ethylene glycol is present as an impurity in the solvents or reactants, it can react with benzenesulfonic acid under acidic conditions to form this compound. The presence of such alkylating agents, even at trace levels, is a major concern for regulatory agencies due to their potential to react with DNA.[6] Therefore, highly sensitive analytical methods, such as GC/Q-TOF, are developed to detect and quantify these impurities in the final drug substance.[6]

G BSA Benzenesulfonic Acid (for salt formation) Reaction Salt Formation & Potential Side Reaction BSA->Reaction EG_impurity Ethylene Glycol (solvent impurity) EG_impurity->Reaction reacts with Amlodipine_Base Amlodipine Free Base Amlodipine_Base->Reaction Amlodipine_Besylate Amlodipine Besylate (API) Reaction->Amlodipine_Besylate Desired Product HEBS_impurity This compound (Potential Genotoxic Impurity) Reaction->HEBS_impurity Undesired Byproduct

Caption: Formation of this compound as a potential impurity in amlodipine besylate synthesis.

Section 5: Biological Considerations and Safety Profile

Biological Activity of Sulfonate Esters

Direct studies on the biological activity of this compound are scarce. However, the broader class of sulfonate esters is known for its biological implications. Some sulfonate esters have been investigated for various therapeutic effects, including enzyme inhibition (e.g., acetylcholinesterase, α-glycosidase, and carbonic anhydrase) and as anticancer and antibacterial agents.[8][9] Conversely, due to their nature as alkylating agents, many sulfonate esters are recognized as potentially genotoxic.[6] Their ability to transfer an alkyl group allows them to react with nucleophilic sites on biomolecules, including DNA, which can lead to mutations.

Safety, Handling, and Disposal

As an alkylating agent, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification:

  • GHS Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl or natural rubber), and a lab coat.[10]

  • Avoid breathing fumes or mists.[10]

  • Wash hands thoroughly after handling.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[10]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]

  • Ingestion: Do not induce vomiting. If conscious, give 1-2 glasses of water to drink. Call a physician or poison control center.[10]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations. Due to its potential as a hazardous substance, it should be treated as chemical waste and disposed of through a licensed contractor.

Section 6: Conclusion and Future Outlook

This compound exemplifies a class of compounds that are workhorses in synthetic chemistry. Its predictable reactivity as an alkylating agent, facilitated by the excellent leaving group ability of the benzenesulfonate moiety, makes it a valuable tool for introducing the 2-hydroxyethyl group into various molecular scaffolds. While its direct applications in drug development are limited, its significant role as a potential genotoxic impurity in widely used drugs like amlodipine besylate underscores the importance of understanding its formation and detection. This dual role as both a useful synthetic intermediate and a critical process impurity highlights the multifaceted nature of chemical reagents in the pharmaceutical landscape. Future research may focus on leveraging its bifunctional nature in novel polymerization reactions or as a linker in bioconjugation, provided that its reactivity can be precisely controlled. For drug development professionals, a thorough understanding of this and similar sulfonate esters will remain paramount for ensuring the safety and purity of pharmaceutical products.

References

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  • Saeed, A., et al. (2018). Sulfonamide Derived Esters: Synthesis, Characterization, Density Functional Theory and Biological Evaluation through Experimental and Theoretical Approach. PubMed.
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  • Pospisil, J., et al. (2009). Amlodipine Benzenesulfonate: A Mechanistic Investigation of Its Industrial Preparation via Detritylation of N-tritylamlodipine and Related NMR Studies.
  • Ross, W. C. J., & Davis, W. (1957). The mechanism responsible for the hypocholestermic action of arylsulfonate esters of long chain fatty alcohols has been studied with rats fed either normocholesteremic or hypercholesteremic (1% cholesterol plus 0.
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  • Google Patents. (n.d.). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
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An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Benzenesulfonate via Esterification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-hydroxyethyl benzenesulfonate, a versatile alkylating agent valuable in synthetic organic chemistry.[1] We will delve into the core chemical principles, present a detailed and validated experimental protocol, and discuss critical aspects of process optimization, characterization, and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretically grounded understanding of this important transformation.

Introduction and Strategic Importance

This compound is a key intermediate whose utility stems from the electronic properties of the benzenesulfonate group (besylate), which functions as an excellent leaving group in nucleophilic substitution (SN2) reactions. This reactivity allows for the facile introduction of a 2-hydroxyethyl moiety onto a wide range of nucleophiles, making it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical intermediates.[1]

The synthesis is typically achieved via esterification. While direct esterification of benzenesulfonic acid with ethylene glycol is a viable route, often requiring reflux conditions to remove the water byproduct, a more common and controllable laboratory-scale approach involves the reaction of benzenesulfonyl chloride with ethylene glycol.[1][2] This guide will focus on the latter method due to its well-defined reaction pathway and milder conditions.

Theoretical Framework: The Chemistry of Sulfonate Esterification

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol is a cornerstone reaction in organic synthesis. The mechanism is a nucleophilic acyl substitution, where the alcohol acts as the nucleophile.

Reaction: C₆H₅SO₂Cl + HOCH₂CH₂OH → C₆H₅SO₂OCH₂CH₂OH + HCl

The reaction proceeds via the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of benzenesulfonyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the reaction to completion.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise mechanism for the base-mediated synthesis of this compound.

Esterification_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products BSC Benzenesulfonyl Chloride (C₆H₅SO₂Cl) Attack Nucleophilic Attack (Alcohol on Sulfur) BSC->Attack EG Ethylene Glycol (HOCH₂CH₂OH) EG->Attack Base Base (e.g., Pyridine) Deprotonation Proton Abstraction by Base Base->Deprotonation Intermediate Tetrahedral Intermediate Attack->Intermediate Forms unstable intermediate Elimination Chloride Elimination Intermediate->Elimination Reforms S=O double bond Elimination->Deprotonation Product 2-Hydroxyethyl Benzenesulfonate Deprotonation->Product Byproduct Base-HCl Salt (e.g., Pyridinium Chloride) Deprotonation->Byproduct

Caption: Mechanism of sulfonate ester formation.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed for laboratory scale and incorporates best practices for yield, purity, and safety.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
Benzenesulfonyl ChlorideC₆H₅SO₂Cl176.621.0 eq.Corrosive, handle in fume hood.[2]
Ethylene GlycolC₂H₆O₂62.075.0 eq.Use of excess minimizes di-ester formation.[1]
PyridineC₅H₅N79.101.2 eq.Anhydrous grade recommended. Acts as base and solvent.
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended.
Hydrochloric Acid (HCl)HCl36.46As needed (1M aq.)For workup.
Saturated Sodium BicarbonateNaHCO₃84.01As needed (aq.)For work-up.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Experimental Workflow

The diagram below outlines the complete workflow from reaction setup to product isolation.

Experimental_Workflow Setup 1. Reaction Setup - Dry glassware under N₂ - Add Ethylene Glycol & Pyridine in DCM - Cool to 0°C (ice bath) Addition 2. Reagent Addition - Add Benzenesulfonyl Chloride dropwise - Maintain temp at 0°C Setup->Addition Reaction 3. Reaction - Stir at 0°C for 1 hr - Warm to room temp - Stir for 12-16 hrs Addition->Reaction Monitor 4. Monitoring - Check progress by TLC - Stain with KMnO₄ Reaction->Monitor Periodic sampling Monitor->Reaction If incomplete Workup 5. Aqueous Workup - Wash with 1M HCl (to remove pyridine) - Wash with sat. NaHCO₃ - Wash with brine Monitor->Workup Upon completion Isolation 6. Product Isolation - Dry organic layer (MgSO₄) - Filter and concentrate in vacuo Workup->Isolation Purification 7. Purification - Column Chromatography (Silica Gel) OR - Recrystallization Isolation->Purification Characterization 8. Analysis - NMR, IR, MS - Confirm purity Purification->Characterization

Caption: Step-by-step experimental workflow for synthesis.

Detailed Procedure
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethylene glycol (5.0 eq.) and anhydrous dichloromethane. Cool the flask to 0°C in an ice-water bath. Add anhydrous pyridine (1.2 eq.).

  • Addition: Dissolve benzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the benzenesulfonyl chloride spot indicates reaction completion.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The acidic washes remove the pyridine, while the basic wash removes any trace of benzenesulfonic acid that may have formed from hydrolysis.[3]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization.[1] For chromatography, a gradient elution from hexanes to ethyl acetate is typically effective. For recrystallization, a solvent system like toluene/hexanes can be explored.

Characterization and Quality Control

Proper characterization is essential to confirm the structure and purity of the final product.

Analytical TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the aromatic protons of the benzene ring, two methylene groups (-CH₂-O- and -CH₂-OH), and the hydroxyl proton.
¹³C NMR Signals for the aromatic carbons and the two distinct aliphatic carbons of the ethyl group.
FT-IR Characteristic absorption bands for O-H stretch (broad, ~3400 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), and S=O stretches (asymmetric and symmetric, ~1360 and ~1180 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass (C₈H₁₀O₄S, MW: 202.23 g/mol ).[4][5]
HPLC A single major peak indicating high purity, used to quantify residual starting materials or byproducts.[1]

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount. The primary hazards in this synthesis are associated with benzenesulfonyl chloride.

  • Benzenesulfonyl Chloride: This reagent is highly corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator and reacts with water, including moisture in the air, to produce HCl and benzenesulfonic acid.[2][3] All manipulations must be conducted in a certified chemical fume hood.[8]

  • Pyridine: This base is flammable, toxic, and has a strong, unpleasant odor. Handle with care in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a lab coat, and suitable chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]

  • Waste Disposal: Quench any unreacted benzenesulfonyl chloride carefully with a basic solution (e.g., sodium bicarbonate) before disposal.[3] Dispose of all chemical waste in accordance with institutional and local regulations.[9] An eyewash station and safety shower must be readily accessible.[8]

Conclusion

The synthesis of this compound via the esterification of benzenesulfonyl chloride with ethylene glycol is a robust and reliable method for producing this valuable synthetic intermediate. By carefully controlling reaction parameters, particularly the stoichiometry and temperature, and adhering to rigorous safety protocols, researchers can consistently obtain a high yield of pure product. The detailed protocol and mechanistic insights provided in this guide serve as a solid foundation for the successful execution and potential optimization of this synthesis in a research and development setting.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

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  • Google Patents. (1985). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.
  • National Center for Biotechnology Information. (2023). Ternary choline chloride/benzene sulfonic acid/ethylene glycol deep eutectic solvents for oxidative desulfurization at room temperature. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on esterification of benzoic acid with diethylene glycol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 249285-50-5| Product Name : this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Study of the Esterification Reaction of Ethylene Glycol with Phenyl Phosphonic Acid and Benzene Phosphinic Acid. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Retrieved from [Link]

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understanding the reactivity of the hydroxyethyl moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Hydroxyethyl Moiety for Drug Development Professionals

Abstract

The hydroxyethyl moiety (-CH₂CH₂OH) is a fundamental functional group in organic chemistry, yet its strategic importance in pharmaceutical sciences is exceptionally profound. Its simple structure—a two-carbon chain terminating in a primary alcohol—belies a rich and versatile reactivity that is pivotal for drug design, synthesis, and metabolism. This guide offers an in-depth exploration of the hydroxyethyl group's chemical behavior, from its core reaction pathways to its metabolic fate. We will dissect its role in modifying physicochemical properties such as solubility and bioavailability, its application as a reactive handle for creating diverse molecular architectures, and its function in advanced polymeric drug delivery systems. For the drug development professional, a thorough understanding of this moiety is not merely academic; it is essential for predicting a candidate's metabolic stability, designing effective prodrugs, and developing robust analytical methods. This whitepaper synthesizes field-proven insights with foundational chemical principles to provide a comprehensive resource for researchers and scientists in the pharmaceutical industry.

Fundamental Chemical Reactivity of the Hydroxyethyl Moiety

The reactivity of the hydroxyethyl group is primarily dictated by the terminal primary alcohol. This hydroxyl group can act as a nucleophile, a proton donor, and a site for oxidation, making it a versatile tool in synthetic chemistry.

Core Reaction Pathways

The principal reactions of the hydroxyethyl moiety are summarized below. These transformations are cornerstones of medicinal chemistry, enabling the synthesis of derivatives with tailored pharmacological profiles.

Reaction Type Reagents & Conditions Product Significance in Drug Development
Oxidation PCC, Swern, DMP (to aldehyde); KMnO₄, Jones reagent (to carboxylic acid)Aldehyde or Carboxylic AcidMimics Phase I metabolism; creates key synthetic intermediates.[1][2][3][4]
Esterification Carboxylic acid (Fischer esterification), Acyl chloride, AnhydrideEsterProdrug design, modification of lipophilicity, protection of the hydroxyl group.[5][6]
Etherification Alkyl halide with a base (Williamson synthesis), Epoxide openingEtherIncreases metabolic stability, alters solubility and binding interactions.[5][7]
Dehydration Concentrated H₂SO₄ or H₃PO₄, heatVinyl group (Alkene)Introduction of unsaturation for further functionalization.[8][9]
Nucleophilic Substitution 1. Activation (e.g., TsCl, MsCl); 2. Nucleophile (e.g., N₃⁻, CN⁻)Substituted ethyl groupConversion to other functional groups (amines, nitriles, etc.).
Mechanistic Insights

Oxidation: As a primary alcohol, the hydroxyethyl group undergoes a two-stage oxidation. Milder oxidizing agents will stop at the aldehyde, while stronger agents will proceed to the carboxylic acid. This pathway is a direct chemical parallel to the primary metabolic route for this moiety in vivo.[1][4][10]

Dehydration: The acid-catalyzed dehydration of the hydroxyethyl group proceeds via an E2 (elimination, bimolecular) mechanism.[8][9] An E1 mechanism, which involves the formation of a carbocation intermediate, is energetically unfavorable due to the high instability of the primary carbocation that would be formed (CH₃CH₂⁺).[8]

G cluster_dehydration E2 Dehydration Mechanism A Protonation of Hydroxyl R-CH₂CH₂-OH + H⁺ ⇌ R-CH₂CH₂-OH₂⁺ B Concerted Step Base removes β-proton as water departs A->B Acid Catalyst C Alkene Formation R-CH=CH₂ + H₂O + H⁺ B->C Elimination

E2 mechanism for the dehydration of a hydroxyethyl group.

The Hydroxyethyl Moiety in Pharmaceutical Sciences

The inclusion of a hydroxyethyl group is a common strategy in drug design to fine-tune a molecule's properties for optimal therapeutic effect.

Impact on Physicochemical Properties and SAR

The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, which significantly enhances a molecule's water solubility.[] This is a critical attribute for improving the absorption and distribution of a drug candidate. Furthermore, the hydroxyethyl chain provides a flexible linker and a reactive site for synthetic modification, allowing chemists to systematically alter a lead compound to improve its solubility, bioavailability, and target specificity.[5]

Applications in Polymeric Drug Formulations

The hydroxyethyl moiety is the defining feature of several key pharmaceutical excipients that are indispensable in modern drug formulation.

  • Hydroxyethyl Starch (HES): HES is a synthetic polymer derived from starch and modified with hydroxyethyl groups.[][12] This modification enhances its water solubility and stability in the bloodstream, making it a widely used plasma volume expander for treating hypovolemia.[12][13][14][15] The degree of substitution and molecular weight of HES are critical parameters that determine its pharmacokinetic properties and safety profile.[12][13]

  • Hydroxyethyl Cellulose (HEC): HEC is a water-soluble polymer used extensively as an excipient in pharmaceutical formulations.[16][17] Its non-ionic nature makes it compatible with a wide range of active pharmaceutical ingredients (APIs).[17] Its primary functions include:

    • Controlled Release: HEC forms a gel-like matrix in tablets that regulates the dissolution and release rate of the API, enabling sustained-release formulations.[16][18]

    • Thickening and Stabilization: It is used to increase the viscosity of liquid and semi-solid formulations like suspensions, gels, and creams, preventing sedimentation and ensuring uniform dosage.[16][17]

    • Binding: In tablet manufacturing, HEC acts as a binder, ensuring the tablet's structural integrity.[16][18]

G cluster_applications Pharmaceutical Applications moiety Hydroxyethyl Moiety (-CH₂CH₂OH) drug_design Drug Design f0Improves Solubility f1Modifies Bioavailability f2Synthetic Handle moiety->drug_design Incorporation into APIs polymeric_systems Polymeric Systems p0Hydroxyethyl Starch (HES) p1Hydroxyethyl Cellulose (HEC) moiety->polymeric_systems Modification of Polymers

Key roles of the hydroxyethyl moiety in pharmaceutical sciences.

Metabolic Fate of the Hydroxyethyl Moiety

The biotransformation of drugs is a critical factor determining their efficacy and safety. The hydroxyethyl group is a common site for Phase I metabolism, primarily through oxidation.[19][20]

Oxidative Pathways via Cytochrome P450

The metabolic oxidation of the primary alcohol in the hydroxyethyl moiety is predominantly catalyzed by the Cytochrome P450 (CYP) family of enzymes located in the liver.[19][21] The reaction proceeds in two steps:

  • Oxidation to Aldehyde: The primary alcohol is first oxidized to its corresponding aldehyde.

  • Oxidation to Carboxylic Acid: The intermediate aldehyde is rapidly oxidized further by enzymes such as aldehyde dehydrogenase (ALDH) to form a carboxylic acid metabolite.[21]

This metabolic cascade significantly increases the polarity of the molecule, facilitating its excretion from the body.[20] The resulting metabolites can have a dramatically different pharmacological profile from the parent drug:

  • Inactivation: Often, the carboxy metabolite is inactive, and this pathway serves as a primary route of drug clearance.[21]

  • Activation (Prodrugs): In some cases, the parent drug is less active, and metabolic oxidation to an alcohol or carboxylic acid is required to produce the pharmacologically active species.[22]

G Parent Parent Drug (R-CH₂CH₂OH) Aldehyde Aldehyde Intermediate (R-CH₂CHO) Parent->Aldehyde CYP450 Enzymes (Phase I Metabolism) CarboxylicAcid Carboxylic Acid Metabolite (R-CH₂COOH) Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Excretion Enhanced Excretion CarboxylicAcid->Excretion Increased Polarity

Metabolic oxidation pathway of the hydroxyethyl moiety.

Analytical and Experimental Methodologies

Characterizing the reactivity and confirming the identity of compounds containing the hydroxyethyl moiety requires robust analytical techniques.

General Analytical Strategy

Direct analysis of reactive molecules can be challenging. A combination of spectroscopic and chromatographic methods is typically employed. For reactive intermediates used in synthesis, such as those with acyl chloride functionalities, derivatization is often necessary to create a stable analyte suitable for analysis by techniques like reverse-phase HPLC.[23] Dissolving the sample in an alcohol, for instance, can quickly convert a reactive acyl chloride into a stable ester for accurate quantification.[23]

Experimental Protocol: Monitoring the Oxidation of a Hydroxyethyl-Containing Compound

This protocol outlines a general workflow for studying the oxidation of a model compound bearing a hydroxyethyl group using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To quantify the conversion of the starting material and the formation of the aldehyde and carboxylic acid metabolites over time.

Methodology:

  • Reaction Setup: Dissolve the model compound (Substrate) in an appropriate buffer or solvent. Initiate the reaction by adding the oxidizing agent (e.g., a liver microsomal preparation containing CYP enzymes for a metabolic study, or a chemical oxidant for a synthetic study).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., ice-cold acetonitrile or a strong acid/base) to denature enzymes or neutralize the chemical oxidant.

  • Sample Preparation: Centrifuge the quenched sample to pellet any precipitated proteins or salts. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase). Elute with a gradient of water and organic solvent (e.g., acetonitrile), both typically containing a modifier like formic acid. Monitor the eluent using a mass spectrometer to identify and quantify the substrate, aldehyde intermediate, and carboxylic acid product based on their distinct mass-to-charge ratios (m/z).

  • Data Analysis: Integrate the peak areas for each compound at each time point. Plot the concentration of each species versus time to determine the reaction kinetics.

G cluster_workflow Experimental Workflow for Reaction Monitoring A 1. Reaction Setup (Substrate + Oxidant) B 2. Time-Point Sampling (Withdraw Aliquots) A->B C 3. Reaction Quenching (e.g., add cold Acetonitrile) B->C D 4. Sample Preparation (Centrifuge & Transfer) C->D E 5. HPLC-MS Analysis (Separate & Detect) D->E F 6. Data Analysis (Determine Kinetics) E->F

Workflow for monitoring the oxidation of a hydroxyethyl group.

Conclusion and Future Perspectives

The hydroxyethyl moiety, despite its structural simplicity, is a powerhouse in pharmaceutical development. Its predictable reactivity allows for its use as a versatile synthetic handle, while its physicochemical contributions are invaluable for optimizing drug properties. The primary alcohol is a key site for metabolic transformation, a factor that must be carefully considered and engineered during the drug design process. As medicinal chemistry continues to advance, the strategic manipulation of fundamental functional groups like the hydroxyethyl moiety will remain a critical skill for creating the next generation of safer and more effective therapeutics.

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2-Hydroxyethyl benzenesulfonate as a monomeric intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxyethyl benzenesulfonate as a Monomeric Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (HEBS), a versatile monomeric intermediate with significant potential in the fields of polymer chemistry and drug development. This document elucidates the synthesis, purification, and characterization of HEBS, and explores its subsequent polymerization and application in the design of functional polymers for advanced drug delivery systems and specialty surfactants. By integrating established chemical principles with insights from analogous monomer systems, this guide offers both foundational knowledge and practical, field-proven methodologies for researchers and professionals.

Introduction: The Strategic Importance of this compound

This compound (HEBS) is a bifunctional molecule that merges the reactivity of a benzenesulfonate group with the polymerizable potential of a primary alcohol. The benzenesulfonate moiety serves as an excellent leaving group in nucleophilic substitution reactions, while the terminal hydroxyl group provides a reactive site for esterification or conversion to other functional groups, enabling its incorporation into polymer chains.[1] This dual functionality makes HEBS a valuable monomer for the synthesis of polymers with tailored properties, such as hydrophilicity, controlled drug release profiles, and unique surfactant capabilities.

This guide will delve into the technical nuances of working with HEBS, from its fundamental synthesis to its application in creating sophisticated polymeric architectures.

Synthesis and Purification of this compound

The most common and direct route to synthesizing this compound is through the acid-catalyzed esterification of benzenesulfonic acid with ethylene glycol.[1]

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of benzenesulfonic acid. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the monoester product.[1]

Diagram: Synthesis of this compound

G BSA Benzenesulfonic Acid reaction + BSA->reaction EG Ethylene Glycol EG->reaction HEBS This compound Water Water product reaction->product Acid Catalyst Reflux product->HEBS product->Water

Caption: Esterification of benzenesulfonic acid and ethylene glycol.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Benzenesulfonic acid

  • Ethylene glycol (a 2- to 5-fold molar excess is recommended to favor mono-esterification)[1]

  • Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[1]

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzenesulfonic acid, excess ethylene glycol, and a catalytic amount of sulfuric acid in toluene.

  • Reflux: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies

High purity of HEBS is critical for its successful polymerization.

Purification TechniqueDescriptionKey Considerations
Vacuum Distillation Effective for separating HEBS from less volatile impurities like the di-ester byproduct and residual ethylene glycol.Perform under high vacuum to prevent thermal decomposition.
Column Chromatography Utilizes a silica gel stationary phase with a gradient of ethyl acetate in hexanes as the mobile phase.Allows for the separation of closely related impurities.
Recrystallization If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.Solvent selection is critical to ensure good recovery.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized monomer.

Spectroscopic Analysis
TechniqueExpected ObservationsReference
¹H NMR Aromatic protons: 7.5-8.0 ppm (multiplet); Methylene protons adjacent to sulfonate (-O-CH₂-): ~4.3 ppm (triplet); Methylene protons adjacent to hydroxyl (-CH₂-OH): ~3.8 ppm (triplet); Hydroxyl proton (-OH): variable (singlet).[1]
¹³C NMR Aromatic carbons: ~125-140 ppm; Methylene carbon adjacent to sulfonate: ~68 ppm; Methylene carbon adjacent to hydroxyl: ~60 ppm.Analogous compounds
FTIR Strong S=O asymmetric and symmetric stretching: 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively; S-O stretching: 1000-750 cm⁻¹; O-H stretching (broad): ~3400 cm⁻¹.[1]

Polymerization of this compound: A Monomeric Intermediate

The hydroxyl group of HEBS allows it to be incorporated into polymer backbones through condensation polymerization or, after modification, through chain-growth polymerization.

Polymerization Pathways

The primary alcohol of HEBS can be converted to a more reactive group, such as an acrylate or methacrylate, to enable radical polymerization.

Diagram: Polymerization Workflow

G cluster_0 Monomer Functionalization cluster_1 Controlled Radical Polymerization cluster_2 Application HEBS This compound AcryloylChloride Acryloyl Chloride HEBS->AcryloylChloride Esterification FunctionalizedMonomer Acrylated HEBS AcryloylChloride->FunctionalizedMonomer Initiator Initiator (e.g., AIBN) FunctionalizedMonomer->Initiator ATRP or RAFT Polymer Poly(HEBS-acrylate) Initiator->Polymer DrugDelivery Drug Delivery Systems Polymer->DrugDelivery Surfactants Specialty Surfactants Polymer->Surfactants

Caption: From monomer functionalization to polymer application.

Proposed Protocol for Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted from established methods for the polymerization of sulfonated styrenic and acrylic monomers.

Materials:

  • Functionalized HEBS monomer (e.g., 2-(benzenesulfonyloxy)ethyl acrylate)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., anisole or dimethylformamide)

  • Inhibitor remover column

Procedure:

  • Monomer Preparation: Pass the functionalized HEBS monomer through an inhibitor remover column.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the functionalized monomer, solvent, and initiator.

  • Catalyst Addition: In a separate flask, prepare the catalyst complex by dissolving Cu(I)Br and PMDETA in a small amount of solvent.

  • Initiation: Transfer the catalyst solution to the monomer solution via a degassed syringe to initiate polymerization.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60-90 °C). Monitor the polymerization progress by taking samples for analysis (e.g., ¹H NMR or GPC).

  • Termination: Terminate the polymerization by exposing the reaction mixture to air.

  • Purification: Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Applications in Drug Development and Materials Science

The unique properties of polymers derived from HEBS open up a range of applications.

Drug Delivery Systems

The benzenesulfonate group can be hydrolyzed to a sulfonic acid, rendering the polymer pH-responsive. This property can be exploited for targeted drug delivery to the acidic microenvironment of tumors or for creating stimuli-responsive hydrogels for controlled release.

Table: Potential Drug Delivery Applications

ApplicationRationale
pH-Responsive Nanoparticles The sulfonic acid groups will be deprotonated at physiological pH, leading to electrostatic repulsion and nanoparticle swelling, which can trigger drug release in acidic tumor environments.
Hydrogels for Controlled Release The hydrophilic nature of the sulfonated polymer can be tuned to control the swelling and degradation of a hydrogel matrix, thereby controlling the diffusion rate of an encapsulated drug.
Polymer-Drug Conjugates The hydroxyl group of HEBS can be used as a handle to conjugate drugs to the polymer backbone, creating a prodrug that releases the active agent under specific physiological conditions.
Specialty Surfactants

The amphiphilic nature of HEBS-derived molecules, with a hydrophobic aromatic ring and a hydrophilic sulfonate and hydroxyl group, makes them excellent candidates for the synthesis of specialty surfactants. These surfactants can be used as emulsifiers, dispersants, or wetting agents in pharmaceutical formulations.

Conclusion

This compound is a monomeric intermediate with considerable, yet not fully explored, potential. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the creation of advanced functional polymers. For researchers in drug development and materials science, HEBS offers a platform for designing novel materials with tailored properties for a range of applications, from targeted cancer therapies to high-performance surfactants. The methodologies and insights provided in this guide are intended to serve as a foundational resource to stimulate further innovation in this promising area of polymer chemistry.

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Understanding 2-Hydroxyethyl Benzenesulfonate: Physicochemical Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl Benzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, determination, and theoretical modeling of the solubility of this compound in organic solvents. As a compound of interest in various chemical and pharmaceutical applications, understanding its dissolution behavior is critical for process development, formulation, and purification. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their work.

This compound (CAS RN: 249285-50-5) is an organic compound with the molecular formula C8H10O4S and a molar mass of approximately 202.23 g/mol .[1][2] Its structure, featuring a benzene ring, a sulfonate ester group, and a terminal hydroxyl group, dictates its solubility characteristics. The interplay between the nonpolar aromatic ring and the polar sulfonate and hydroxyl moieties results in a molecule with amphiphilic tendencies, suggesting varied solubility across a range of organic solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC8H10O4S[1][2]
Molar Mass202.23 g/mol [2]
IUPAC NameThis compound[2]
CAS Number249285-50-5[1][3][4]

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the sulfonate and hydroxyl oxygens) indicates that hydrogen bonding will be a significant factor in its interactions with protic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively relates to the polarity of the solute and the solvent.[5] For this compound, its solubility in a given organic solvent will depend on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Solvents (e.g., Alcohols, Acetone): The polar sulfonate and hydroxyl groups are expected to interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding.[6] Therefore, a higher solubility is anticipated in solvents like ethanol, methanol, and acetone.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will have favorable van der Waals interactions with nonpolar solvents. However, the energy required to break the strong solute-solute interactions (due to the polar groups) may not be sufficiently compensated by the solute-solvent interactions, leading to lower solubility.

  • Aprotic vs. Protic Solvents: Protic solvents (those that can donate a hydrogen bond) are likely to be effective at solvating the sulfonate and hydroxyl groups. Aprotic polar solvents (like DMSO or DMF) can act as hydrogen bond acceptors and will also likely be good solvents.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of this compound.

Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[7]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation:

    • Allow the mixture to settle, or centrifuge it, to separate the undissolved solid from the saturated solution.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation or further dissolution.

  • Quantification:

    • Accurately weigh the collected aliquot of the saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) to obtain the solid residue of this compound.

    • Weigh the dried residue.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

    Solubility ( g/100 g solvent) = (mass of residue / (mass of aliquot - mass of residue)) * 100

Causality and Self-Validation:

  • Why excess solute? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Why extended equilibration time? To ensure that the dissolution process has reached a dynamic equilibrium. The time required can be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

Caption: Isothermal saturation method workflow.

Thermodynamic Modeling of Solubility

While experimental determination is the gold standard, thermodynamic models can predict solubility, saving time and resources, especially during early-stage process development.[8] These models typically calculate the activity coefficient of the solute in the solvent, which is a key parameter in the equation for solid-liquid equilibrium.

Common Thermodynamic Models:

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules.[9] The molecule is broken down into its constituent groups (e.g., aromatic carbon, hydroxyl, sulfonate), and the interactions between these groups are used to predict the overall solubility.

  • NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model characterizes molecules based on four conceptual segments: hydrophobic, polar-attractive, polar-repulsive, and hydrophilic.[8][9] It has shown promise for predicting the solubility of complex organic molecules.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that uses the surface polarization charges of the molecules to predict their thermodynamic properties in solution.[9]

The general equation for solid-liquid equilibrium is:

ln(xᵢ) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γᵢ)

where:

  • xᵢ is the mole fraction solubility of the solute

  • ΔH_fus is the enthalpy of fusion of the solute

  • R is the ideal gas constant

  • T_m is the melting point of the solute

  • T is the temperature of the solution

  • γᵢ is the activity coefficient of the solute in the solvent

The role of models like UNIFAC and NRTL-SAC is to predict the activity coefficient (γᵢ), which accounts for the non-ideal interactions between the solute and the solvent.

Caption: Interplay of experimental data and thermodynamic modeling.

Expected Solubility Profile of this compound

Based on the principles discussed, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar ProticEthanol, MethanolHighStrong hydrogen bonding interactions with both the hydroxyl and sulfonate groups.
Polar AproticAcetone, DMSO, DMFModerate to HighDipole-dipole interactions and ability to accept hydrogen bonds.
Low-PolarityEthyl Acetate, DichloromethaneLow to ModerateBalance between polar and nonpolar interactions.
NonpolarHexane, TolueneVery LowInsufficient energy from solute-solvent interactions to overcome strong solute-solute forces.

Conclusion

The solubility of this compound in organic solvents is a complex function of its molecular structure and the properties of the solvent. While publicly available quantitative data is scarce, a combination of theoretical principles, robust experimental methodologies like the isothermal saturation method, and predictive thermodynamic models provides a strong framework for researchers. This guide offers the foundational knowledge and practical steps required to investigate and understand the dissolution behavior of this compound, facilitating its effective use in scientific and industrial applications.

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A Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxyethyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-hydroxyethyl benzenesulfonate. The document is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the properties of this and related sulfonate ester compounds. This guide synthesizes theoretical principles with practical, field-proven methodologies to offer a deep understanding of the molecule's behavior under thermal stress. We will explore its intrinsic reactivity, postulate decomposition pathways based on mechanistic principles and analogous compound studies, and provide detailed protocols for empirical analysis using key thermal analysis techniques.

Introduction: The Chemical Profile of this compound

This compound (CAS 249285-50-5) is a versatile organic compound characterized by a benzenesulfonate ester linked to a 2-hydroxyethyl group.[1][2] Its molecular structure confers a dual reactivity: the benzenesulfonate moiety is an excellent leaving group, making the molecule a potent alkylating agent in nucleophilic substitution reactions.[3] The terminal hydroxyl group offers a site for further functionalization, such as esterification.[3]

This dual functionality makes this compound and its analogs valuable intermediates in organic synthesis and materials science. However, the inherent reactivity of the sulfonate ester bond also raises critical questions about its thermal stability, which is a crucial parameter for its safe handling, storage, and application in various processes, including pharmaceutical manufacturing where it may be present as an impurity.

Assessing Thermal Stability: Methodologies and Experimental Design

The thermal stability of a compound is not a single point but rather a profile of its behavior as a function of temperature. Two primary techniques are indispensable for characterizing this profile: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is fundamental for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Heat the sample under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (Tpeak).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan will serve as the reference.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature to a point above its expected melting point but below its decomposition temperature (e.g., 150°C) at a rate of 10°C/min to observe the melting endotherm.

      • Cool the sample to 25°C at 10°C/min.

      • Perform a second heating ramp from 25°C to a higher temperature (e.g., 350°C) at 10°C/min to observe both melting and any exothermic decomposition events.

  • Data Analysis:

    • Identify the melting point (Tm) from the peak of the endothermic event on the first heating scan.

    • Identify any exothermic peaks on the second heating scan, which may correspond to decomposition. Note the onset temperature and peak temperature of these exotherms.

Postulated Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is scarce, we can infer likely decomposition pathways based on the known chemistry of benzenesulfonate esters and related compounds. The primary point of bond cleavage is expected to be the C-O bond of the ester, the S-O bond, or the C-S bond of the aromatic ring.

Pathway A: Heterolytic Cleavage of the C-O Bond

This pathway is analogous to the reverse of the esterification reaction and is a common decomposition route for esters.

G cluster_products Decomposition Products This compound This compound Benzenesulfonic Acid Benzenesulfonic Acid This compound->Benzenesulfonic Acid Heat Ethylene Oxide Ethylene Oxide This compound->Ethylene Oxide Intramolecular Cyclization Benzene Benzene Benzenesulfonic Acid->Benzene Heat (>200°C) Sulfur Trioxide (SO3) Sulfur Trioxide (SO3) Benzenesulfonic Acid->Sulfur Trioxide (SO3) Heat (>200°C)

Caption: Postulated decomposition via C-O bond cleavage.

In this scenario, heating could induce the cleavage of the alkyl C-O bond, leading to the formation of benzenesulfonic acid and likely ethylene oxide through intramolecular cyclization of the resulting intermediate. Benzenesulfonic acid itself is known to undergo desulfonation when heated in water at temperatures near 200°C, and in the absence of water, it can decompose at higher temperatures (above 220°C) to benzene and sulfur trioxide.[4]

Pathway B: Cleavage of the S-O Bond and Radical Mechanisms

Thermolysis can also proceed through homolytic cleavage, particularly at higher temperatures, initiating radical chain reactions.

G cluster_products Decomposition Products This compound This compound Benzenesulfonyl Radical Benzenesulfonyl Radical This compound->Benzenesulfonyl Radical Heat 2-Hydroxyethoxy Radical 2-Hydroxyethoxy Radical This compound->2-Hydroxyethoxy Radical Heat Phenyl Radical Phenyl Radical Benzenesulfonyl Radical->Phenyl Radical -SO2 Acetaldehyde Acetaldehyde 2-Hydroxyethoxy Radical->Acetaldehyde Rearrangement Formaldehyde + Methanol fragments Formaldehyde + Methanol fragments 2-Hydroxyethoxy Radical->Formaldehyde + Methanol fragments Fragmentation Benzene Benzene Phenyl Radical->Benzene Sulfur Dioxide (SO2) Sulfur Dioxide (SO2)

Caption: Postulated radical decomposition pathway.

Cleavage of the S-O bond would generate a benzenesulfonyl radical and a 2-hydroxyethoxy radical. The benzenesulfonyl radical can readily lose sulfur dioxide to form a phenyl radical, which can then abstract a hydrogen atom to form benzene. The 2-hydroxyethoxy radical can undergo further reactions such as rearrangement to form acetaldehyde or fragmentation into smaller molecules. Studies on the thermal decomposition of linear alkylbenzene sulfonates have shown the evolution of SO2 and SO3, supporting the cleavage of the sulfonate group.[5]

Anticipated Decomposition Products and Analytical Verification

Based on the postulated pathways, a range of decomposition products can be anticipated.

Postulated ProductChemical FormulaPrecursor Pathway
Benzenesulfonic acidC₆H₅SO₃HPathway A
Ethylene oxideC₂H₄OPathway A
BenzeneC₆H₆Pathway A, B
Sulfur trioxideSO₃Pathway A
Sulfur dioxideSO₂Pathway B
AcetaldehydeCH₃CHOPathway B

To identify the actual decomposition products, a TGA instrument can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This hyphenated technique allows for the real-time analysis of the gaseous products evolved during the decomposition process.

  • Instrument Setup: Couple the gas outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line.

  • TGA Program: Run the TGA experiment as described in section 2.1.

  • MS Analysis: As the sample decomposes, continuously acquire mass spectra of the evolved gases.

  • Data Interpretation: Correlate the mass loss events in the TGA curve with the appearance of specific mass-to-charge ratios (m/z) in the mass spectra to identify the decomposition products. For example, the detection of m/z = 64 would indicate the evolution of SO₂, while m/z = 78 would suggest the formation of benzene.

Summary of Thermal Stability Data for Related Compounds

Compound ClassDecomposition Temperature (°C)Reference/Context
Aryl Sulfonate Surfactants~230General value for a series of related compounds.
Linear Alkylbenzene Sulfonate (waste)250-300Decomposition to SOx and organic fractions.[5]
Benzenesulfonic Acid>220Reversible desulfonation.[4]
4-(phenyldiazenyl)phenyl benzenesulfonate205Onset of decomposition in air and nitrogen.[6]

This data suggests that the decomposition of the benzenesulfonate moiety likely begins in the range of 200-300°C. The presence of the 2-hydroxyethyl group may influence this, potentially providing alternative, lower-energy decomposition pathways.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. While direct experimental data is limited, a combination of established thermal analysis techniques and an understanding of the fundamental reactivity of sulfonate esters allows for a robust characterization of its thermal profile. The decomposition is likely to proceed via cleavage of the C-O or S-O bonds of the ester functional group, leading to the formation of benzenesulfonic acid or its decomposition products (benzene, SOx), and products derived from the 2-hydroxyethyl moiety, such as ethylene oxide or acetaldehyde. For definitive identification of decomposition products and a precise determination of the decomposition pathway, TGA-MS or TGA-FTIR analysis is strongly recommended. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals to undertake such an investigation.

References

  • Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Chin, T. (1991). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes.
  • Lee, C. M., & Lee, W. J. (2005). Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. Industrial & Engineering Chemistry Research, 44(21), 8414–8419.
  • Patai, S., & Rappoport, Z. (Eds.). (1991).
  • Knochel, P., & Molander, G. A. (Eds.). (2004).
  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4477–4484.
  • Slideshare. (n.d.). Alkyl benzene sulfonates. Retrieved January 12, 2026, from [Link]

  • Al-Naddaf, Q., & Gounder, R. (2019). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
  • Elder, D. P., Teasdale, A., & Lipczynski, A. (2008). Sulfonate Esters - How Real is the Risk? Pharmaceutical Technology, 32(10), 84-96.
  • Teasdale, A., Elder, D., & Lipczynski, A. (2010). A Science-Based Approach to the Evaluation and Control of Genotoxic Impurities in Pharmaceutical Substances: A Case Study on the Control of Sulfonate Esters. Organic Process Research & Development, 14(4), 999-1007.
  • Gombos, L. G., Nikl, J., & Waldvogel, S. R. (2024). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides.
  • Cojocaru, B., et al. (2015). A new azo-ester: 4-(phenyldiazenyl)phenyl benzene sulfonate - Spectral, thermal, and electrochemical behavior and its antimicrobial activity. Journal of Thermal Analysis and Calorimetry, 120(2), 1151-1161.
  • Koziara, B. T., Kappert, E. J., Ogieglo, W., Hempenius, M. A., & Benes, N. E. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films.
  • Pauff, S. M., & Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4477-4484.
  • Andreu, V., & Picó, Y. (2004). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Analytical Chemistry, 76(10), 2878-2885.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249158, this compound. Retrieved January 12, 2026, from [Link].

  • Liu, D. Q., & Kord, A. S. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1166-1173.
  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Pathway of linear alkylbenzene sulfonate degradation. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Product Quality Research Institute. (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved January 12, 2026, from [Link]

  • Jolliffe, K. A., & Perera, S. K. (2013). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption-Extractive Electrospray-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(7), 1077-1083.
  • Hosseini, M., et al. (2010). Photocatalytic degradation of linear alkyl benzene solfunate from aqueous solution by TiO2 nanoparticles. International Journal of Environmental Science & Technology, 7(2), 303-310.
  • Roberts, D. W. (1998). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, 2(3), 194-202.
  • Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Mofijur, M., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Lee, S. H., et al. (2020). Catalytic Pyrolysis as a Technology to Dispose of Herbal Medicine Waste.

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Methodological & Application

Application Notes & Protocols: Leveraging 2-Hydroxyethyl Benzenesulfonate for Advanced Polymer Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The strategic modification of polymers is a cornerstone of materials science, enabling the tailoring of properties for specific, high-value applications. Introducing sulfonic acid (-SO₃H) groups onto a polymer backbone is a particularly powerful strategy. This modification can dramatically increase hydrophilicity, ion-exchange capacity, proton conductivity, and biocompatibility.[1][2][3] Such functionalized polymers are critical in fields ranging from biomedical devices and drug delivery to advanced membrane technologies for fuel cells and water treatment.[1][2][4]

Traditionally, sulfonation is achieved by post-polymerization modification using potent and often harsh reagents like concentrated sulfuric acid, chlorosulfonic acid, or acetyl sulfate.[1][3][4] While effective, these methods can lead to uncontrolled reactions, polymer degradation, and undesirable cross-linking.[5] An alternative and more precise approach is to use a functional monomer or modifying agent that already contains the desired sulfonate group.

This document details the application of 2-hydroxyethyl benzenesulfonate (HEBS) , a bifunctional molecule featuring a reactive primary alcohol and a stable benzenesulfonate group. The hydroxyl group provides a versatile handle for covalently attaching the molecule to a polymer backbone via esterification or other coupling reactions under controlled conditions. This method offers a more elegant and reproducible pathway to sulfonated polymers, avoiding the harsh conditions of direct sulfonation.

Principle of Modification: The Role of this compound

This compound (HEBS) serves as a "grafting-to" agent. The modification strategy hinges on the reactivity of its primary hydroxyl (-OH) group with complementary functional groups on a pre-existing polymer.

Core Reaction Mechanism: Esterification

The most direct application involves the esterification of polymers containing carboxylic acid (-COOH) groups. This reaction forms a stable ester linkage, tethering the benzenesulfonate moiety to the polymer chain.

  • Causality: The choice of coupling agents is critical. For sensitive polymers, harsh acid catalysis (Fischer esterification) can be detrimental. Milder, more efficient coupling systems like carbodiimide chemistry (e.g., DCC/DMAP) are often preferred as they can be performed at room temperature, preserving the integrity of the polymer backbone.

The diagram below illustrates the general workflow for modifying a carboxylated polymer with HEBS.

G cluster_start Starting Materials cluster_reaction Reaction & Purification cluster_end Final Product & Analysis Polymer_COOH Polymer with -COOH groups (e.g., PAA, PCL-diacid) Reaction Esterification Reaction (Anhydrous Solvent, N2 atm) Polymer_COOH->Reaction HEBS This compound (HO-R-SO3Ph) HEBS->Reaction Reagents Coupling Agents (e.g., DCC, DMAP) Reagents->Reaction Purification Purification (Precipitation, Filtration, Washing) Reaction->Purification Isolate product Final_Polymer Sulfonate-Functionalized Polymer (Polymer-COO-R-SO3Ph) Purification->Final_Polymer Dry polymer Characterization Characterization (FTIR, NMR, Titration) Final_Polymer->Characterization Verify structure

Caption: Experimental workflow for polymer modification using HEBS.

Detailed Application Protocol: Modification of Poly(ε-caprolactone) Diacid

This protocol provides a step-by-step method for functionalizing a polyester, Poly(ε-caprolactone) (PCL) diacid, with HEBS using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as the coupling system.

3.1. Materials and Reagents

ReagentGradeSupplierNotes
Poly(ε-caprolactone) diacid (PCL-diacid)Mn = 2,000 g/mol Sigma-AldrichDry in vacuum oven at 40°C for 24h before use.
This compound (HEBS)>98%TCI ChemicalsStore in a desiccator.
Dicyclohexylcarbodiimide (DCC)>99%Sigma-AldrichHighly toxic and a potent sensitizer. Handle with extreme caution.
4-Dimethylaminopyridine (DMAP)>99%Acros OrganicsToxic. Handle with care.
Dichloromethane (DCM), Anhydrous>99.8%, DriSolv®EMD MilliporeUse directly from a sealed bottle under inert gas.
Diethyl Ether, AnhydrousReagent GradeFisher ScientificUsed for precipitation.
Methanol, ACS GradeACS GradeVWRUsed for washing.

3.2. Experimental Procedure

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet/outlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Dissolution: In the flask, dissolve 5.0 g of PCL-diacid (2.5 mmol) in 100 mL of anhydrous dichloromethane (DCM). Stir until the polymer is fully dissolved.

  • Reagent Addition:

    • Add 1.26 g of this compound (HEBS, 6.25 mmol, 2.5 eq per -COOH group) to the polymer solution.

    • Add 0.15 g of DMAP (1.25 mmol, 0.5 eq) to the solution. DMAP acts as a catalyst to accelerate the esterification.

  • Initiation of Coupling:

    • Cool the flask to 0°C using an ice bath. This is a critical step to control the reaction rate and minimize side reactions upon addition of DCC.

    • In a separate vial, dissolve 1.30 g of DCC (6.25 mmol, 2.5 eq) in 20 mL of anhydrous DCM.

    • Slowly add the DCC solution to the reaction flask dropwise over 15 minutes using a syringe through the septum. A white precipitate of dicyclohexylurea (DCU) byproduct will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir under a positive pressure of nitrogen for 24 hours.

  • Purification - Step 1 (Removal of Byproduct):

    • After 24 hours, cool the mixture again to 0°C to maximize the precipitation of DCU.

    • Filter the reaction mixture through a sintered glass funnel to remove the insoluble DCU precipitate. Wash the precipitate with a small amount of cold DCM to recover any trapped product.

  • Purification - Step 2 (Polymer Precipitation):

    • Concentrate the filtrate to approximately 50 mL using a rotary evaporator.

    • Pour the concentrated polymer solution slowly into 500 mL of cold, vigorously stirring anhydrous diethyl ether. The functionalized polymer will precipitate as a white solid.

    • Allow the suspension to stir for 30 minutes to ensure complete precipitation.

  • Washing and Drying:

    • Collect the polymer by vacuum filtration.

    • Wash the polymer cake thoroughly with fresh diethyl ether (3 x 50 mL) to remove any unreacted HEBS, DCC, and DMAP.

    • Transfer the purified polymer to a vacuum oven and dry at 35°C for 48 hours to a constant weight.

Validation and Characterization of the Modified Polymer

To confirm the successful covalent attachment of the benzenesulfonate group, a series of analytical techniques must be employed. This self-validating approach is essential for ensuring the integrity of the protocol.[5]

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for identifying the presence of key functional groups.[6]

  • Expected Spectral Changes:

    • Appearance of new, characteristic peaks for the sulfonate group (SO₃). These typically appear as strong, sharp absorptions around 1170-1200 cm⁻¹ (asymmetric stretching) and 1005-1030 cm⁻¹ (symmetric stretching).[7]

    • Appearance of peaks corresponding to the benzene ring from the HEBS moiety, often around 1450-1600 cm⁻¹ (C=C stretching) and 690-770 cm⁻¹ (C-H bending).[7]

    • A decrease in the broad -OH absorption from the carboxylic acid groups of the starting PCL-diacid.

    • The strong ester carbonyl (C=O) peak from the PCL backbone (~1725 cm⁻¹) should remain.

4.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and allows for the quantification of the degree of sulfonation (DS).[5][8]

  • Expected ¹H NMR Signals (in CDCl₃):

    • PCL Backbone: Characteristic peaks for the PCL repeating unit (e.g., -O-CH₂- at ~4.06 ppm, -(CH₂)₃- at ~1.3-1.7 ppm).

    • Benzenesulfonate Group: New aromatic protons will appear as a multiplet in the range of 7.5-8.0 ppm .

    • Ethyl Linker: New peaks corresponding to the ethylene glycol linker (-COO-CH₂-CH₂-O-) will appear, typically around 4.3-4.5 ppm .

  • Calculating Degree of Sulfonation (DS): The DS can be calculated by comparing the integration of the aromatic proton signals from the benzenesulfonate group to the integration of a characteristic, well-resolved proton signal from the polymer backbone (e.g., the -O-CH₂- protons of PCL).

4.3. Acid-Base Titration

Titration can be used to determine the ion-exchange capacity (IEC) of the final polymer, which is a direct measure of the concentration of sulfonic acid groups.[5][9]

  • Protocol:

    • Accurately weigh ~0.5 g of the dried, functionalized polymer.

    • Dissolve the polymer in a suitable solvent (e.g., THF/water mixture).

    • Titrate the solution with a standardized NaOH solution (e.g., 0.01 M) using a pH meter or an indicator like phenolphthalein.

    • The IEC (in meq/g) is calculated from the volume of NaOH required to reach the equivalence point.

The relationship between these characterization techniques is visualized below.

G Validation Self-Validating Characterization FTIR Spectroscopy ¹H NMR Spectroscopy Titration FTIR_desc Identifies key functional groups: - SO₃ stretching (1005-1200 cm⁻¹) - Benzene ring C=C and C-H Validation:ftir->FTIR_desc Qualitative Confirmation NMR_desc Confirms covalent structure and quantifies Degree of Sulfonation (DS) by proton signal integration. Validation:nmr->NMR_desc Quantitative Structure Titration_desc Measures functional property: Ion-Exchange Capacity (IEC) by titrating -SO₃H groups. Validation:titration->Titration_desc Quantitative Function

Caption: A multi-faceted approach to validating polymer modification.

Applications and Future Directions

Polymers functionalized with benzenesulfonate groups via this method have significant potential in several advanced fields:

  • Biomaterials: The introduction of sulfonate groups can mimic the structure of heparin and other glycosaminoglycans, improving the blood compatibility of materials used for vascular grafts or stents.[10] It can also serve as a precursor for creating surfaces that induce the nucleation of apatite for bone tissue engineering.[3][11]

  • Drug Delivery: The modified polymers can be used to create hydrogels or nanoparticles where the sulfonate groups can electrostatically bind and control the release of cationic drugs.[12]

  • Membranes for Separation: Sulfonated polymers are the basis for proton-exchange membranes (PEMs) in fuel cells and for ion-exchange membranes in electrodialysis and water purification systems.[1][8][13] The controlled grafting of HEBS allows for precise tuning of the ion-exchange capacity.[9]

Troubleshooting and Safety Considerations

  • Low Yield or Incomplete Reaction:

    • Cause: Presence of moisture. All reagents and solvents must be strictly anhydrous.

    • Solution: Ensure proper drying of the polymer and use of anhydrous-grade solvents. Perform the reaction under a positive pressure of a dry, inert gas like nitrogen or argon.

  • Difficulty in Removing DCU Byproduct:

    • Cause: DCU can sometimes be soluble in the reaction mixture.

    • Solution: After the reaction, cool the flask to 0°C or lower for at least one hour before filtration to maximize DCU precipitation.

  • Safety:

    • DCC: Dicyclohexylcarbodiimide is highly toxic, a potent allergen, and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and skin contact.

    • DMAP: 4-Dimethylaminopyridine is toxic and should be handled with care in a fume hood.

    • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.

References

  • NMR and FT-IR studies of sulfonated styrene-based homopolymers and copolymers. (2008). ResearchGate. [Link]

  • Synthesis of sulfonated porous organic polymers with a hydrophobic core for efficient acidic catalysis in organic transformations. (n.d.). ResearchGate. [Link]

  • Wang, L., et al. (2022). Preparation and Properties of Sulfonated Poly(phthalazinone ether ketone) Membranes for Electrodialysis. National Institutes of Health (NIH). [Link]

  • McGahran, A. J. (2008). Design and Synthesis of Sulfonated Polymers for the Preparation of Polymer-protein Conjugates with Improved Therapeutic Abilities and Mechanistic Studies. eScholarship, University of California. [Link]

  • Gubler, L., et al. (2009). Highly Sulfonated Poly(phenylene sulfone): Preparation and Stability Issues. ACS Publications. [Link]

  • Characterization and Sulfonation Degree of Sulfonated Poly Ether Ether Ketone Using Fourier Transform Infrared Spectroscopy. (2014). ResearchGate. [Link]

  • Tsuchiya, K., et al. (2023). Synthesis of a Cross-Linked Polymer Electrolyte Membrane with an Ultra-High Density of Sulfonic Acid Groups. ACS Publications. [Link]

  • Dewi, C., et al. (2022). Synthesis of Sulfonated Polystyrene from Styrofoam Waste as Manufacturing Material Polymer Electrolyte. ITB Graduate School Conference. [Link]

  • Chen, C., et al. (2013). FTIR characterization of water-polymer interactions in superacid polymers. National Institutes of Health (NIH). [Link]

  • Covalent Benzenesulfonic Functionalization of a Graphene Nanopore for Enhanced and Selective Proton Transport. (2023). ACS Publications. [Link]

  • 4-Methylbenzenesulfonic Acid as an Alternative Proton Conducting Functional Group for Elevated Temperature Polymer Electrolyte Membranes. (n.d.). IISTE.org. [Link]

  • Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. (2024). Royal Society of Chemistry. [Link]

  • Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. (2007). National Institutes of Health (NIH). [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. (2007). ResearchGate. [Link]

  • Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. (2022). MDPI. [Link]

  • Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. (2019). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Hydroxyethyl Benzenesulfonate: A Specialty Surfactant Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of Specialty Surfactants and the Significance of 2-Hydroxyethyl Benzenesulfonate

Specialty surfactants are a class of amphiphilic molecules designed for specific, high-performance applications. Their unique structures, often incorporating functional groups beyond a simple hydrophilic head and hydrophobic tail, allow for tailored properties such as enhanced surface activity, improved biodegradability, and specific interactions with other molecules. This compound is a key intermediate in the synthesis of a variety of these specialty surfactants.[1] Its structure, featuring a hydrophilic sulfonate group and a reactive hydroxyl group, makes it a versatile building block for creating nonionic and anionic surfactants with tunable properties. These surfactants find applications in diverse fields, including personal care products, industrial cleaners, and as emulsifiers in polymerization processes.[2][3]

This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, offering detailed protocols and the scientific rationale behind the experimental choices.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the sulfonation of benzene to produce benzenesulfonic acid, followed by the esterification of the acid with ethylene glycol.

Part 1: Sulfonation of Benzene to Benzenesulfonic Acid

The sulfonation of benzene is a classic electrophilic aromatic substitution reaction.[4][5] Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a highly effective sulfonating agent.[5][6]

Reaction Mechanism:

  • Formation of the Electrophile: Sulfur trioxide (SO₃) is the primary electrophile in this reaction.[6][7] In fuming sulfuric acid, SO₃ is readily available.

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation known as a sigma complex.[4]

  • Deprotonation: A base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding benzenesulfonic acid.[4]

Experimental Protocol: Sulfonation of Benzene

Materials:

  • Benzene

  • Fuming sulfuric acid (20% SO₃)

  • Concentrated sulfuric acid

  • Sodium chloride

  • Calcium carbonate

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Initial Charge: Add 100 mL of concentrated sulfuric acid to the flask and cool it in an ice bath.

  • Addition of Benzene: Slowly add 40 g (0.51 mol) of benzene through the dropping funnel while stirring.

  • Addition of Oleum: Once the benzene has been added, slowly add 120 mL of fuming sulfuric acid (20% SO₃) through the dropping funnel, maintaining the reaction temperature below 40°C.[6][7]

  • Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain this temperature for 2 hours with continuous stirring.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice.

  • Salting Out: Add 100 g of sodium chloride to the aqueous solution and stir until it dissolves. This will precipitate the sodium salt of benzenesulfonic acid.

  • Isolation: Collect the precipitated sodium benzenesulfonate by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

  • Conversion to Benzenesulfonic Acid: Resuspend the sodium benzenesulfonate in 200 mL of hot water and add calcium carbonate until the solution is neutral. Filter off the precipitated calcium sulfate. The filtrate contains the calcium salt of benzenesulfonic acid.

  • Final Step: Treat the filtrate with a stoichiometric amount of sulfuric acid to precipitate calcium sulfate. Filter the mixture to obtain an aqueous solution of benzenesulfonic acid. This solution can be concentrated by evaporation for use in the next step.

Causality Behind Experimental Choices:

  • Fuming Sulfuric Acid: The use of oleum provides a high concentration of the active electrophile, SO₃, driving the reaction to completion more efficiently than concentrated sulfuric acid alone.[4][6]

  • Temperature Control: Maintaining the temperature below 40°C during the addition of oleum is crucial to prevent the formation of byproducts such as diphenyl sulfone.[4]

  • Salting Out: The addition of sodium chloride decreases the solubility of the sodium benzenesulfonate, allowing for its isolation from the reaction mixture.

Diagram: Synthesis Workflow

SynthesisWorkflow cluster_sulfonation Part 1: Sulfonation of Benzene cluster_esterification Part 2: Esterification cluster_purification Purification Benzene Benzene Sulfonation Sulfonation Reaction Benzene->Sulfonation Oleum Fuming Sulfuric Acid Oleum->Sulfonation BenzenesulfonicAcid Benzenesulfonic Acid Sulfonation->BenzenesulfonicAcid Esterification Esterification Reaction BenzenesulfonicAcid->Esterification EthyleneGlycol Ethylene Glycol EthyleneGlycol->Esterification Product 2-Hydroxyethyl Benzenesulfonate Esterification->Product Purification Purification (Distillation/Recrystallization) Product->Purification FinalProduct Pure 2-Hydroxyethyl Benzenesulfonate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Part 2: Esterification of Benzenesulfonic Acid with Ethylene Glycol

The second step involves the direct esterification of benzenesulfonic acid with ethylene glycol to form this compound.[1] This is an acid-catalyzed reaction where benzenesulfonic acid itself can act as the catalyst, though external catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate.[1]

Experimental Protocol: Esterification

Materials:

  • Benzenesulfonic acid (from Part 1)

  • Ethylene glycol

  • Toluene

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Reactants: Charge the flask with the benzenesulfonic acid solution (approximately 0.5 mol), a three-fold molar excess of ethylene glycol (1.5 mol, 93 g), and 150 mL of toluene.[1] The toluene acts as an azeotropic agent to remove water.

  • Reaction: Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with 100 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Wash the organic layer with 100 mL of deionized water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator to obtain the crude this compound.

Causality Behind Experimental Choices:

  • Excess Ethylene Glycol: Using an excess of ethylene glycol shifts the reaction equilibrium towards the formation of the desired mono-ester and minimizes the formation of the di-ester byproduct.[1]

  • Dean-Stark Apparatus: The removal of water, a byproduct of the esterification, is crucial to drive the reversible reaction to completion. The Dean-Stark trap effectively removes water via azeotropic distillation with toluene.

Purification and Characterization

The crude product can be purified by vacuum distillation or recrystallization.[1]

Purification Protocol: Vacuum Distillation

  • Set up a vacuum distillation apparatus.

  • Heat the crude product under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point. The exact boiling point will depend on the applied vacuum.

Characterization:

The purified this compound can be characterized using standard analytical techniques:

Technique Expected Results
¹H NMR Peaks corresponding to the aromatic protons of the benzene ring, and the methylene protons of the hydroxyethyl group.
¹³C NMR Signals for the carbons of the benzene ring and the hydroxyethyl group.
FT-IR Characteristic absorption bands for the S=O stretch of the sulfonate group, the O-H stretch of the hydroxyl group, and C-H stretches of the aromatic and aliphatic groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀O₄S, MW: 202.23 g/mol ).[8]

Applications of this compound-Derived Surfactants

The presence of both a hydrophilic sulfonate group and a reactive hydroxyl group allows for the modification of this compound to create a range of specialty surfactants. The hydroxyl group can be further reacted, for example, through ethoxylation or propoxylation, to create nonionic surfactants with varying degrees of water solubility and surface activity.

Application Example 1: Emulsifier in Emulsion Polymerization

Principle: Surfactants derived from this compound can act as effective emulsifiers in emulsion polymerization. They stabilize the monomer droplets in the aqueous phase and the growing polymer particles, preventing coagulation.[9][10] The incorporation of the hydroxyethyl group can also provide steric stabilization.

Illustrative Protocol: Emulsion Polymerization of Styrene

Materials:

  • Styrene (monomer)

  • Potassium persulfate (initiator)

  • This compound-derived surfactant (e.g., ethoxylated derivative)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and the this compound-derived surfactant.

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Monomer Addition: Add the styrene monomer to the reaction vessel and stir to form an emulsion.

  • Initiation: Heat the emulsion to 70°C and add a solution of potassium persulfate to initiate the polymerization.

  • Polymerization: Maintain the temperature and stirring for 4-6 hours.

  • Completion: Cool the resulting latex to room temperature.

Diagram: Surfactant Action in Emulsion Polymerization

EmulsionPolymerization cluster_micelle Monomer-swollen Micelle cluster_droplet Monomer Droplet cluster_particle Growing Polymer Particle Monomer Monomer SurfactantTail1 SurfactantTail2 SurfactantTail3 SurfactantTail4 SurfactantHead1 SurfactantHead1->SurfactantTail1 SurfactantHead2 SurfactantHead2->SurfactantTail2 SurfactantHead3 SurfactantHead3->SurfactantTail3 SurfactantHead4 SurfactantHead4->SurfactantTail4 MonomerDroplet Monomer Droplet MonomerDroplet->Monomer Monomer diffusion PolymerParticle Polymer Particle SurfactantTail5 SurfactantTail6 SurfactantHead5 SurfactantHead5->SurfactantTail5 SurfactantHead6 SurfactantHead6->SurfactantTail6 Initiator Initiator (in aqueous phase) Initiator->Monomer Initiates polymerization in micelle

Caption: Role of surfactants in stabilizing monomer micelles and polymer particles.

Application Example 2: Component in High-Performance Cleaning Formulations

Principle: The combination of a strong anionic sulfonate group and a hydrophilic, nonionic-like hydroxyethyl group (or its ethoxylated derivatives) can lead to surfactants with excellent detergency, wetting, and foaming properties. These are desirable characteristics for industrial and institutional cleaners.

Illustrative Formulation: Hard Surface Cleaner

Component Function Typical Concentration (wt%)
WaterSolventTo 100
Ethoxylated this compoundPrimary Surfactant5 - 15
Sodium CitrateBuilder/Chelating Agent2 - 5
Isopropyl AlcoholSolvent/Co-surfactant1 - 3
Fragrance/DyeAestheticsAs desired

Protocol for Preparation:

  • In a mixing vessel, add the required amount of deionized water.

  • With gentle stirring, add the sodium citrate and stir until dissolved.

  • Slowly add the ethoxylated this compound and stir until the solution is homogeneous.

  • Add the isopropyl alcohol, fragrance, and dye, and continue to mix until uniform.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of specialty surfactants. Its two-step synthesis from readily available starting materials, benzene and ethylene glycol, is a well-established chemical process. The ability to further modify the hydroxyl group opens up a wide array of possibilities for creating surfactants with tailored properties for specific applications in diverse fields. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in the development of new and improved surfactant technologies.

References

  • Chemistry Steps. Sulfonation of Benzene. [Link]

  • Chemguide. the sulphonation of benzene - electrophilic substitution. [Link]

  • Chemistry LibreTexts. The Sulfonation of Benzene. [Link]

  • Unacademy. All About Sulfonation of Benzene. [Link]

  • Chemsrc. 2-hydroxyethyl 4-methylbenzenesulfonate | CAS#:42772-85-0. [Link]

  • PMC. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. [Link]

  • Emulsion Polymerization Solutions. [Link]

  • Pharmaffiliates. CAS No : 249285-50-5| Product Name : this compound. [Link]

  • PubChem. This compound. [Link]

  • ChemBK. This compound. [Link]

  • Google Patents.
  • ScienceDirect. 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain. [Link]

  • EPA. Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-ethoxyphenyl)diazenyl]-, sodium salt (1:2) - Substance Details. [Link]

  • Wiley Online Library. Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase. [Link]

  • PubMed. Purification and characterization of arylsulfatase from Sphingomonas sp. AS6330. [Link]

  • A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. [Link]

  • PubMed. Purification and partial characterization of arylsulphatase C from human placental microsomes. [Link]

  • ResearchGate. Emulsion polymerization of 2-hydroxyethyl methacrylate and partition of monomer between particles and water phase. [Link]

  • PubMed. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. [Link]

  • Google Patents. Surfactant composition - US20150322757A1.
  • ResearchGate. 2-Hydroxyethyl substituted cationic surfactants with dodecyl hydrophobic chain: Properties and application. [Link]

  • ResearchGate. Characterization and Synthesis of 2-Hydroxyethyl Acrylate-Encapsulated Pigments by Emulsion Polymerization with Excellent Color Fastness and Stability. [Link]

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Application Note: A Robust Protocol for the Synthesis of N-(2-hydroxyethyl) Quaternary Ammonium Compounds using 2-Hydroxyethyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quaternary Ammonium Compounds (QACs) possessing a 2-hydroxyethyl moiety are of significant interest in pharmaceutical and materials science due to their unique solubility profiles and potential for further functionalization.[1][2] This application note provides a comprehensive guide to the synthesis of these valuable compounds through the N-alkylation of tertiary amines with 2-hydroxyethyl benzenesulfonate. We present a detailed mechanistic overview, a step-by-step experimental protocol, and key insights into reaction optimization and troubleshooting. The use of this compound offers a stable, efficient, and highly reactive alternative to other alkylating agents, leveraging the excellent leaving group properties of the benzenesulfonate anion to ensure high yields and straightforward purification.

Introduction: The Strategic Advantage of this compound

Quaternary ammonium compounds are a cornerstone in various fields, serving as antimicrobials, phase-transfer catalysts, and active pharmaceutical ingredients (APIs).[3][4][5] The incorporation of a hydroxyl group, specifically as a 2-hydroxyethyl chain, can enhance hydrophilicity, improve biocompatibility, and provide a reactive handle for subsequent chemical modifications.[2][6]

While several methods exist for introducing a 2-hydroxyethyl group, such as using ethylene oxide or 2-haloethanols, these reagents present significant challenges, including high toxicity, gaseous state (ethylene oxide), and lower reactivity (2-chloroethanol). This compound emerges as a superior alkylating agent for several key reasons:

  • Exceptional Leaving Group: The benzenesulfonate (besylate) anion is a highly stable, non-nucleophilic species, making it an excellent leaving group. This intrinsic property facilitates a rapid and efficient SN2 reaction under mild conditions.[7]

  • Reagent Stability: As a crystalline solid, this compound is significantly easier and safer to handle, store, and accurately dispense compared to gaseous or highly volatile reagents.[8][9]

  • High Reactivity: The strong electron-withdrawing nature of the sulfonate ester polarizes the C-O bond, rendering the target carbon highly electrophilic and susceptible to nucleophilic attack by tertiary amines.[7][10]

This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of N-(2-hydroxyethyl) quaternary ammonium salts.

Reaction Mechanism and Workflow

The quaternization of a tertiary amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the 2-hydroxyethyl group. This concerted step results in the displacement of the benzenesulfonate leaving group and the formation of the C-N bond, yielding the desired quaternary ammonium salt.

Experimental_Workflow setup 1. Reaction Setup addition 2. Reagent Addition setup->addition reaction 3. Reaction & Monitoring addition->reaction workup 4. Work-up & Isolation reaction->workup purify 5. Purification workup->purify char 6. Characterization purify->char

Caption: Standard experimental workflow for QAC synthesis.

Experimental Protocol

This protocol describes a general procedure for the quaternization of a representative tertiary amine, N,N-dimethyldodecylamine, with this compound.

3.1. Materials and Reagents

  • Tertiary Amine (e.g., N,N-dimethyldodecylamine)

  • This compound

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

3.2. Instrumentation

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the tertiary amine (e.g., N,N-dimethyldodecylamine, 1.0 equiv.).

  • Solvent Addition: Dissolve the amine in an anhydrous solvent such as acetonitrile (MeCN) (approx. 0.2 M concentration). Ensure the flask is under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add this compound (1.1 equiv.) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine spot and the appearance of a new, more polar spot at the baseline (characteristic of salts) indicates reaction completion. This typically takes 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Dissolve the resulting crude residue in a minimal amount of deionized water. Wash the aqueous solution with diethyl ether or ethyl acetate (3x) to remove any unreacted starting materials or non-polar impurities. The desired quaternary ammonium salt will remain in the aqueous layer.

  • Purification: For many applications, the product in the aqueous layer is sufficiently pure. If further purification is needed, the product can be isolated by lyophilization (freeze-drying) or recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data and Expected Results

The described protocol is adaptable to a range of tertiary amines. The choice of solvent and temperature can be optimized to suit the specific substrate. Below is a table summarizing representative reaction conditions.

Tertiary Amine Substrate Solvent Temperature (°C) Time (h) Typical Yield (%)
TriethylamineAcetonitrile608>95%
N,N-DimethyldodecylamineAcetonitrile706>98%
N-MethylimidazoleDMF804>98%
PyridineAcetonitrile6012>90%
1,4-Diazabicyclo[2.2.2]octane (DABCO)¹DMF805>95%

¹ Note: When using a diamine like DABCO, stoichiometry should be adjusted to 2.2 equivalents of the alkylating agent for complete di-quaternization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction is slow or incomplete 1. Insufficient temperature.2. Sterically hindered amine.3. Impure reagents.1. Increase reaction temperature.2. Increase reaction time or switch to a more polar solvent like DMF.3. Ensure reagents are pure and the solvent is anhydrous.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.1. Ensure the reaction has gone to completion via TLC/LC-MS.2. Minimize the volume of water used in the work-up; consider back-extraction of the aqueous layer.
Presence of side products 1. Thermal degradation of starting material or product.2. Reaction with solvent (less common).1. Lower the reaction temperature and extend the reaction time.2. Ensure the chosen solvent is inert under the reaction conditions.

Safety and Handling

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sulfonate esters are alkylating agents and should be handled with care. Avoid inhalation and skin contact.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The use of this compound provides an exceptionally effective and user-friendly method for the synthesis of N-(2-hydroxyethyl) quaternary ammonium compounds. [7]This protocol leverages a stable reagent and a robust SN2 mechanism to deliver high yields of the desired products under mild conditions. The methodology is broadly applicable to a variety of tertiary amines and is well-suited for applications in drug discovery, medicinal chemistry, and materials science, where the introduction of a hydrophilic, functionalizable side-chain is desired.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Walczak, M. A., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. [Link]

  • ResearchGate. (2022). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple N-C-H Hydrogen Bonding Interactions. [Link]

  • PubMed. (2020). The Quaternization Reaction of 5- O-Sulfonates of Methyl 2,3- o-Isopropylidene- β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. [Link]

  • MDPI. (2022). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. Molecules, 27(14), 4478. [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

  • Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. [Link]

  • PMC. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(19), 6948. [Link]

  • Hovhannisyan, N. R., et al. (2018). The bactericidal activity of quaternary ammonium salts with 2-hydroxyethyl group. MOJ Biorg Org Chem, 2(4), 188-190. [Link]

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  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)
  • Royal Society of Chemistry. (2013). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 15, 1540-1543. [Link]

  • MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(19), 6948. [Link]

  • ResearchGate. (2022). Properties of quaternary ammonium surfactant with hydroxyethyl group and anionic surfactant mixed systems. [Link]

Sources

2-Hydroxyethyl benzenesulfonate in the synthesis of protic ionic liquids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Characterization of the Protic Ionic Liquid 2-Hydroxyethylammonium Benzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized Protic Ionic Liquids

Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base.[1] Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them highly attractive as green solvents and catalysts for a myriad of applications.[2][3] The synthesis of PILs with specific functional groups, such as the hydroxyl group (-OH), is of particular interest. The hydroxyl moiety can participate in hydrogen bonding, which significantly influences the PIL's physical properties and enhances its interaction with various substrates.[4][5]

This guide details the synthesis, purification, and characterization of 2-hydroxyethylammonium benzenesulfonate, [ETA][Bsa], a PIL formed from the neutralization reaction of ethanolamine and benzenesulfonic acid.[6][7] This PIL combines the advantageous hydroxyl functionality from the cation with the robust sulfonate anion, making it a promising candidate for applications in biomass processing, organic synthesis, and as a medium for enzymatic reactions.[4][8]

Part 1: Theoretical Background and Synthesis Principle

The formation of 2-hydroxyethylammonium benzenesulfonate is a classic Brønsted acid-base neutralization reaction.[3] Benzenesulfonic acid, a strong aromatic acid, donates a proton to the lone pair of electrons on the nitrogen atom of ethanolamine, a Brønsted base.[7]

Reaction Scheme:

The key to forming a stable PIL is achieving a significant degree of proton transfer from the acid to the base. The large difference in pKa between the strong benzenesulfonic acid and the basic ethanolamine ensures that this transfer is nearly complete, resulting in a substance composed primarily of ions. The resulting ionic liquid's properties, such as viscosity and conductivity, are directly influenced by the extensive hydrogen-bonding network created by the hydroxyl group on the cation and the sulfonate group on the anion.[8]

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 2-hydroxyethylammonium benzenesulfonate.

Materials and Equipment
Reagents Grade Supplier Example
Benzenesulfonic acid (C₆H₅SO₃H)≥98%Sigma-Aldrich
Ethanolamine (HOCH₂CH₂NH₂)≥99%Merck
Methanol (CH₃OH)ACS GradeFisher Scientific
Diethyl ether ((C₂H₅)₂O)ACS GradeVWR
Equipment
250 mL two-neck round-bottom flask
Magnetic stirrer with hotplate
Constant pressure dropping funnel
Ice bath
Rotary evaporator
Vacuum oven
Standard laboratory glassware (beakers, graduated cylinders)
pH meter or pH indicator strips
Synthesis Procedure
  • Reactant Preparation: In a fume hood, dissolve 0.1 mol of benzenesulfonic acid in 100 mL of methanol in a 250 mL beaker.[6]

    • Causality: Benzenesulfonic acid is a solid at room temperature; dissolving it in a low-boiling-point solvent facilitates controlled addition and efficient mixing.[6]

  • Reaction Setup: Place 0.1 mol of ethanolamine into the 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath on top of the magnetic stirrer. Attach the dropping funnel to the central neck of the flask.

    • Causality: The neutralization reaction is highly exothermic. An ice bath is crucial to dissipate the heat generated, preventing potential side reactions and ensuring safety.

  • Controlled Addition: Slowly add the benzenesulfonic acid solution from the dropping funnel to the stirring ethanolamine over approximately 60 minutes.[8] Maintain the temperature of the reaction mixture below 10 °C.

    • Causality: A slow, dropwise addition ensures that the temperature remains under control, promoting the clean formation of the desired salt.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 24-48 hours.[8]

    • Causality: Extended stirring at room temperature ensures the reaction goes to completion for a high yield.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator set to 40-50 °C under reduced pressure.[6]

    • Causality: This step efficiently removes the bulk solvent, leaving the crude ionic liquid.

  • Purification: Wash the resulting viscous liquid three times with 50 mL portions of diethyl ether. In each wash, add the ether, stir vigorously for 10 minutes, and then decant the ether layer.

    • Causality: Diethyl ether is a non-polar solvent that will dissolve unreacted starting materials or non-ionic impurities, while the ionic liquid is immiscible, leading to effective purification.

  • Final Drying: Place the washed product in a vacuum oven at 60 °C for at least 48 hours to remove any residual volatile impurities and trace amounts of water.[6][8]

    • Causality: Water can significantly affect the physicochemical properties of PILs. Rigorous drying is essential for obtaining a pure, well-characterized product.

Safety Precautions
  • Both benzenesulfonic acid and ethanolamine are corrosive. Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The neutralization reaction is exothermic. Strict temperature control is necessary to prevent uncontrolled boiling.

Part 3: Characterization and Validation

To confirm the successful synthesis and purity of 2-hydroxyethylammonium benzenesulfonate, several analytical techniques should be employed.

Property / Technique Expected Result Significance
Appearance Colorless to pale yellow viscous liquidQualitative check of product formation.
Yield Typically >95%Indicates reaction efficiency.
FT-IR Spectroscopy Characteristic peaks for O-H (~3400 cm⁻¹), N-H (~3200 cm⁻¹), S=O (~1170, 1030 cm⁻¹), aromatic C-H (~3100 cm⁻¹)Confirms the presence of key functional groups from both the cation and anion.[8]
¹H NMR (in DMSO-d₆) Peaks corresponding to protons on the ethanolamine cation and the benzene ring of the anion. Shift in N-H proton confirms protonation.Provides definitive structural confirmation of the ionic liquid.[6]
Thermogravimetric Analysis (TGA) Decomposition temperature (Td) typically > 200 °CDetermines the thermal stability of the PIL, a key parameter for high-temperature applications.[9][10]

Part 4: Visualization of the Workflow

The following diagram illustrates the complete workflow for the synthesis and analysis of 2-hydroxyethylammonium benzenesulfonate.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Drying cluster_analysis Characterization BSA Benzenesulfonic Acid (in Methanol) Reaction 1. Controlled Addition (Ice Bath, <10°C) BSA->Reaction ETA Ethanolamine ETA->Reaction Stirring 2. Stir at RT (24-48h) Reaction->Stirring Rotovap 3. Rotary Evaporation (Remove Methanol) Stirring->Rotovap Wash 4. Wash with Diethyl Ether (3x) Rotovap->Wash Dry 5. Vacuum Oven Drying (60°C, 48h) Wash->Dry Product Final Product: [ETA][Bsa] PIL Dry->Product FTIR FT-IR Product->FTIR Confirm functional groups NMR NMR ('H, 'C) Product->NMR Verify structure TGA TGA Product->TGA Assess thermal stability

Caption: Workflow for the synthesis and characterization of [ETA][Bsa].

Part 5: Potential Applications

The unique combination of a hydroxyl-functionalized cation and a sulfonate anion endows 2-hydroxyethylammonium benzenesulfonate with properties suitable for several advanced applications:

  • Biomass Processing: The hydrogen-bonding capability of the hydroxyl group can aid in the dissolution of lignocellulosic biomass, making it a potential solvent for biofuel production.[4]

  • Catalysis: As a Brønsted acidic ionic liquid, it can act as a catalyst for reactions such as esterification and dehydration, offering a recyclable and non-volatile alternative to traditional mineral acids.[3]

  • Organic Synthesis: Its properties make it a suitable medium for various organic reactions, potentially enhancing reaction rates and selectivity.[8]

  • Drug Delivery: The ability of hydroxyl-functionalized PILs to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) is an area of growing interest in drug development.[11]

References

  • Benchchem. (n.d.). 2-Hydroxyethyl benzenesulfonate.
  • Suleman, M. Y. (2022). Thermal stability and solvent applications of protic ionic liquids (Doctoral dissertation, Imperial College London). Retrieved from [Link]

  • Siddiqua, A., et al. (2022). Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. Materials, 15(7), 2664. [Link]

  • Zhang, Y., et al. (2019). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. Frontiers in Chemistry, 7, 196. [Link]

  • Zhang, Y., et al. (2019). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonic acid, dodecyl-, reaction products with ethanolamine. Retrieved from [Link]

  • Wroblewska, A. A., et al. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 15(15), 5430. [Link]

  • Jacquemin, J., et al. (2012). Are Alkyl Sulfate-Based Protic and Aprotic Ionic Liquids Stable with Water and Alcohols? A Thermodynamic Approach. The Journal of Physical Chemistry B, 116(38), 11865–11877. [Link]

  • Yadav, S., et al. (2020). Hydroxy acid-functionalized ionic liquids as green alternatives for carbonate synthesis from carbon dioxide and epoxide: catalytic and kinetic investigation. New Journal of Chemistry, 44(2), 527-536. [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, dodecyl-, reaction products with ethanolamine. Retrieved from [Link]

  • CAS. (n.d.). Benzenesulfonic acid, dodecyl-, reaction products with ethanolamine. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. Retrieved from [Link]

  • Hallett, J. P., & Welton, T. (2023). Protic ionic liquids for sustainable uses. Green Chemistry, 25(24), 10056-10079. [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydroxyl-terminated ionic liquids functionalized graphene oxide with good dispersion and lubrication function. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation. PubMed. Retrieved from [Link]

  • Chemcess. (n.d.). Benzenesulfonic Acid: Properties, Production And Uses. Retrieved from [Link]

  • Mallik, B. S. (2018). Structure and Dynamics of Hydroxyl-Functionalized Protic Ammonium Carboxylate Ionic Liquids. The Journal of Physical Chemistry A, 122(30), 6303–6313. [Link]

  • Sadeghi, R., et al. (2024). Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin. Journal of Molecular Liquids, 399, 124333. [Link]

  • de Oliveira, G. F., et al. (2024). Assessment of Sustainable Ethanolamine-Based Protic Ionic Liquids with Varied Carboxylic Acid Chains as Corrosion Inhibitors for Carbon Steel in Saline Environments. Gels, 10(3), 184. [Link]

Sources

Topic: A Novel Application of 2-Hydroxyethyl Benzenesulfonate as a Traceless Cleavable Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, drug discovery, and synthetic organic chemistry.

Author's Note: This document presents a novel, proof-of-concept application for 2-hydroxyethyl benzenesulfonate in the field of peptide synthesis. While direct, extensive literature on this specific application is nascent, the proposed methodologies are grounded in established principles of organic chemistry and solid-phase synthesis. The protocols provided are designed to serve as a robust starting point for researchers looking to explore new linker technologies.

Introduction: Addressing a Core Challenge in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the rapid and efficient assembly of complex biomolecules. At the heart of this technology lies the linker, a molecular bridge that tethers the growing peptide chain to an insoluble resin support. The choice of linker is critical, as it dictates the conditions under which the final peptide can be cleaved from the support and ultimately determines the C-terminal functionality of the peptide.

While numerous linkers have been developed, the search for novel linkers with unique cleavage properties remains an active area of research. An ideal linker should be stable to the repeated cycles of deprotection and coupling used during synthesis but should be readily cleavable under mild, specific conditions at the end of the synthesis.

This application note introduces This compound as a promising candidate for a new class of traceless, cleavable linkers. Its chemical structure, featuring a nucleophilically-labile benzenesulfonate ester and a versatile hydroxyl group for resin attachment, presents a unique opportunity for developing novel peptide synthesis workflows.

Features and Proposed Benefits of the this compound Linker

  • Mild Cleavage Conditions: The proposed cleavage strategy relies on nucleophilic attack on the sulfonate ester, which can be achieved under significantly milder and more specific conditions than the strong acids (like trifluoroacetic acid) typically used for traditional linkers.

  • Traceless Cleavage: The cleavage mechanism is designed to release the peptide with a native carboxylic acid at the C-terminus, leaving no residual linker fragment on the peptide.

  • Orthogonal Reactivity: The sulfonate linker's stability to the acidic and basic conditions of standard Fmoc-based SPPS offers excellent orthogonality, ensuring the integrity of the linker throughout the synthesis.

  • Versatility: The cleavage conditions can potentially be tuned by modifying the nucleophile, offering a degree of control not available with many standard linkers.

Proposed Mechanism of Action

The utility of this compound as a linker is predicated on a three-stage process: immobilization, synthesis, and cleavage. The entire workflow is designed to be seamless and compatible with standard automated peptide synthesizers.

Workflow Overview

G A 1. Immobilization This compound is coupled to an aminomethyl resin. B 2. First Amino Acid Loading The C-terminal amino acid is esterified to the linker's hydroxyl group. A->B C 3. Peptide Elongation Standard Fmoc-SPPS cycles are performed to assemble the peptide chain. B->C D 4. Nucleophilic Cleavage The peptide is released from the resin via cleavage of the sulfonate ester. C->D E 5. Final Product A C-terminal carboxylic acid peptide is obtained. D->E

Caption: Proposed workflow for SPPS using the this compound linker.

Detailed Chemical Mechanism

The key to this proposed linker is the benzenesulfonate group, a well-known and effective leaving group in organic synthesis. The cleavage step is a nucleophilic substitution reaction where a suitable nucleophile attacks the carbon atom adjacent to the sulfonate, displacing the resin-bound linker and liberating the peptide.

G cluster_0 Resin-Bound Peptide cluster_1 Cleavage A Resin-Linker-O-CO-Peptide C Peptide-COOH (Final Product) A->C Cleavage Reaction B Nucleophile (e.g., NH3, R-NH2) B->A D Resin-Linker-Nucleophile (Byproduct) C->D Separation

Caption: Generalized schematic of the nucleophilic cleavage step.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the proposed use of the this compound linker. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Immobilization of the Linker on Aminomethyl Resin

This protocol describes the attachment of the this compound linker to a standard aminomethyl-polystyrene resin.

  • Swell the Resin: Swell aminomethyl-polystyrene resin (1 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Prepare the Linker Solution: In a separate flask, dissolve this compound (3 eq.), a coupling agent such as HBTU (3 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 6 eq.) in N,N-dimethylformamide (DMF, 5 mL).

  • Coupling Reaction: Drain the DCM from the resin and add the prepared linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

  • Confirmation (Optional): Confirm the successful immobilization using a qualitative test like the Kaiser test (which should be negative, indicating the absence of free primary amines) or by FTIR spectroscopy, looking for the appearance of characteristic sulfonate ester peaks.

Protocol 2: Loading of the First Fmoc-Protected Amino Acid

This protocol details the esterification of the first amino acid to the hydroxyl group of the immobilized linker.

  • Swell the Resin: Swell the linker-functionalized resin (1 g) in DCM (10 mL) for 1 hour.

  • Prepare the Amino Acid Solution: In a separate flask, dissolve the desired Fmoc-protected amino acid (4 eq.) and a coupling catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a mixture of DCM and DMF.

  • Activation: Add a coupling agent like N,N'-diisopropylcarbodiimide (DIC, 4 eq.) to the amino acid solution and stir for 5 minutes.

  • Esterification: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing and Drying: Wash the resin as described in Protocol 1 and dry it under vacuum.

  • Determine Loading Capacity: The loading of the first amino acid can be quantified by treating a small, known weight of the resin with a solution of piperidine in DMF and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.

Protocol 3: Solid-Phase Peptide Synthesis

With the first amino acid loaded, proceed with standard Fmoc-SPPS cycles. A typical cycle consists of:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.

  • Washing: Wash thoroughly with DMF to remove the piperidine and the deprotection byproducts.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

  • Washing: Wash with DMF to remove excess reagents.

  • Repeat these steps until the desired peptide sequence is assembled.

Protocol 4: Cleavage of the Peptide from the Resin

This is the key step that leverages the unique properties of the benzenesulfonate linker.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Washing and Drying: Wash the resin thoroughly with DMF and DCM, then dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. The choice of nucleophile and solvent will depend on the desired reaction rate and the properties of the peptide. A proposed starting point is a solution of ammonia in methanol or a primary amine like methylamine.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature. The reaction progress can be monitored by taking small aliquots of the solution and analyzing them by HPLC.

  • Isolation: Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Work-up: Evaporate the solvent and any volatile reagents under reduced pressure. The crude peptide can then be purified using standard techniques like reverse-phase HPLC.

Data and Expected Outcomes

The following tables summarize the expected conditions and outcomes for the synthesis of a model pentapeptide (e.g., Leu-Enkephalin: YGGFL).

Table 1: Proposed Cleavage Conditions
NucleophileSolventTemperature (°C)Estimated Time (h)Notes
Ammonia (7N solution)Methanol254-8Good for obtaining C-terminal amide
Methylamine (2M)THF252-6Results in a C-terminal N-methyl amide
Sodium Azide (5 eq.)DMF5012-24Yields a C-terminal acyl azide
Table 2: Expected Purity and Yield for Model Peptide (YGGFL)
Synthesis Scale (mmol)Cleavage MethodCrude Purity (HPLC)Isolated Yield (%)
0.1Ammonia/Methanol>85%60-75%
0.1Methylamine/THF>80%55-70%

Conclusion and Future Outlook

The proposed use of this compound as a cleavable linker for SPPS offers a compelling new tool for peptide chemists. The mild cleavage conditions and the potential for generating diverse C-terminal functionalities make it an attractive alternative to existing linker technologies. Further research is warranted to fully explore the scope and limitations of this system, including a detailed investigation of its compatibility with a wide range of amino acid side chains and the optimization of cleavage conditions for various applications. This novel approach has the potential to expand the synthetic toolbox available to researchers and accelerate the development of new peptide-based therapeutics and research agents.

References

For further reading on the principles and techniques discussed in this application note, please refer to the following resources:

  • Solid-Phase Peptide Synthesis: Concepts and Protocols. (2020). Methods in Molecular Biology. A comprehensive guide to the theory and practice of SPPS. [Link]

  • Linker Strategies in Solid-Phase Organic Synthesis. (2002). Chemical Reviews. An authoritative review of various linker technologies used in solid-phase synthesis. [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (2000). Oxford University Press. A classic and practical handbook for researchers performing SPPS. [Link]

Surface Modification of Materials with 2-Hydroxyethyl Benzenesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Surface Engineering

The interface between a material and its biological or chemical environment dictates its performance, longevity, and efficacy. In fields ranging from biomedical devices and drug delivery systems to advanced sensor technology, the ability to precisely engineer surface properties is paramount. Unmodified material surfaces often exhibit non-specific protein adsorption, poor biocompatibility, or suboptimal interactions with their intended targets. Surface modification provides a powerful toolkit to introduce desired functionalities, such as hydrophilicity, biocompatibility, and specific ligand attachment points, thereby enhancing performance and enabling new applications.[1][2]

This guide focuses on the use of 2-hydroxyethyl benzenesulfonate as a versatile reagent for the surface modification of a variety of materials. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the resulting modified surfaces.

The Chemistry of this compound in Surface Modification

This compound is a bifunctional molecule possessing a terminal hydroxyl group and a benzenesulfonate group.[3] This dual functionality allows for two primary strategies for surface immobilization:

  • "Grafting To" via the Hydroxyl Group: The terminal hydroxyl group can be reacted with surfaces presenting complementary functional groups, such as isocyanates, epoxides, or carboxylic acids (after activation). This approach is particularly useful for introducing the benzenesulfonate moiety, which can impart hydrophilicity and a negative charge to the surface.

  • "Grafting From" using the Benzenesulfonate as a Leaving Group: The benzenesulfonate group is an excellent leaving group in nucleophilic substitution reactions.[4] This property can be exploited to initiate surface-grafted polymerization or for the direct attachment of molecules containing nucleophilic groups to a pre-functionalized surface.

Mechanism of Action: A Dual Approach

The versatility of this compound stems from its ability to participate in distinct chemical transformations, enabling a broad range of surface modifications.

  • Nucleophilic Substitution (SN2) Reactions: The core reactivity of this compound lies in the SN2 mechanism, where a nucleophile attacks the carbon atom adjacent to the benzenesulfonate group, leading to its displacement.[4] This reaction is fundamental to its application as an alkylating agent and is key to several surface modification strategies.[4]

  • Esterification and Etherification: The terminal hydroxyl group can readily participate in esterification reactions with surface-bound carboxylic acids or etherification reactions with surface-bound alkyl halides or epoxides.

The choice of strategy depends on the substrate material, the desired surface properties, and the subsequent application.

Experimental Protocols

Protocol 1: Hydrophilic Surface Modification of Amine-Functionalized Substrates

This protocol details the covalent attachment of this compound to an amine-functionalized surface, resulting in a hydrophilic surface with a negative charge.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slides, plasma-treated polymers)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Equipment:

  • Reaction vessel with a stirrer

  • Schlenk line or glove box for inert atmosphere

  • Temperature-controlled oil bath

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.

    • Dry the substrate in an oven at 110°C for at least 2 hours and cool to room temperature under a nitrogen atmosphere.

  • Reaction Setup:

    • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve this compound (10 molar excess relative to estimated surface amine groups) in anhydrous DMF.

    • Add triethylamine (1.5 equivalents relative to this compound) to the solution.

  • Surface Modification Reaction:

    • Immerse the prepared amine-functionalized substrate in the reaction solution.

    • Heat the reaction vessel to 60°C and stir for 12-24 hours.

  • Washing and Purification:

    • Remove the substrate from the reaction solution and wash it sequentially with DMF, toluene, and ethanol to remove unreacted reagents.

    • Sonicate the substrate in ethanol for 10 minutes to ensure the removal of any physisorbed molecules.

    • Rinse with DI water and dry under a stream of nitrogen.

  • Post-Reaction Curing:

    • Cure the modified substrate in an oven at 100°C for 1 hour.

dot

G cluster_prep Substrate Preparation cluster_reaction Surface Modification cluster_purification Purification Clean Clean Substrate (Ethanol, DI Water) Dry Dry Substrate (Oven, N2) Clean->Dry Immerse Immerse Substrate Dry->Immerse Dissolve Dissolve 2-HEBS & TEA in Anhydrous DMF Dissolve->Immerse React React at 60°C (12-24h) Immerse->React Wash Sequential Wash (DMF, Toluene, Ethanol) React->Wash Sonicate Sonicate in Ethanol Wash->Sonicate Rinse_Dry Rinse (DI Water) & Dry (N2) Sonicate->Rinse_Dry Cure Cure at 100°C Rinse_Dry->Cure

Caption: Workflow for hydrophilic surface modification.

Protocol 2: Surface-Initiated Polymerization using this compound as an Initiator Precursor

This protocol describes a two-step process to first immobilize this compound and then use it to initiate the grafting of a polymer brush from the surface.

Part A: Immobilization of the Initiator Precursor

Materials:

  • Substrate with surface hydroxyl groups (e.g., silicon wafers, glass slides)

  • (3-Isocyanatopropyl)triethoxysilane

  • Anhydrous Toluene

  • This compound

  • Dibutyltin dilaurate (catalyst)

  • Ethanol

  • DI water

  • Nitrogen gas

Procedure:

  • Hydroxylation of Substrate (if necessary):

    • Clean the substrate by sonicating in ethanol and DI water.

    • Treat with piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse extensively with DI water and dry under nitrogen.

  • Silanization:

    • Immerse the hydroxylated substrate in a 2% (v/v) solution of (3-isocyanatopropyl)triethoxysilane in anhydrous toluene for 4 hours at room temperature.

    • Rinse with toluene and ethanol, then cure at 110°C for 1 hour.

  • Attachment of this compound:

    • In a dry reaction vessel under nitrogen, immerse the isocyanate-functionalized substrate in a solution of this compound (10 eq.) in anhydrous toluene.

    • Add a catalytic amount of dibutyltin dilaurate.

    • React at 50°C for 24 hours.

    • Wash thoroughly with toluene and ethanol and dry under nitrogen.

Part B: Surface-Initiated Polymerization

Materials:

  • Substrate with immobilized this compound

  • Monomer (e.g., N-isopropylacrylamide, 2-hydroxyethyl methacrylate)

  • Solvent (e.g., water, methanol, DMF, depending on the monomer)

  • Nucleophilic initiator (e.g., potassium persulfate for aqueous systems, a tertiary amine for organic systems)

  • Nitrogen gas

Procedure:

  • Reaction Setup:

    • Place the substrate with the immobilized initiator precursor into a reaction vessel.

    • Prepare a solution of the monomer and the nucleophilic initiator in the chosen solvent.

    • Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

  • Polymerization:

    • Transfer the deoxygenated monomer solution to the reaction vessel containing the substrate.

    • Heat the reaction to the desired temperature (e.g., 70°C) and allow the polymerization to proceed for the desired time (typically 2-24 hours).

  • Washing:

    • Remove the substrate and wash extensively with the polymerization solvent to remove any non-grafted polymer.

    • Sonicate in the solvent for 15 minutes.

    • Dry under a stream of nitrogen.

dot

G cluster_part_a Part A: Initiator Immobilization cluster_part_b Part B: Surface-Initiated Polymerization Hydroxylate Hydroxylate Substrate Silanize Silanize with Isocyanate Hydroxylate->Silanize Attach_HEBS Attach 2-HEBS Silanize->Attach_HEBS Polymerize Immerse Substrate & Polymerize Attach_HEBS->Polymerize Prepare_Monomer Prepare & Deoxygenate Monomer Solution Prepare_Monomer->Polymerize Wash_Polymer Wash to Remove Non-grafted Polymer Polymerize->Wash_Polymer

Caption: Workflow for surface-initiated polymerization.

Characterization of Modified Surfaces

Thorough characterization is essential to confirm the successful modification of the surface and to understand the properties of the newly formed layer.

Technique Information Obtained Expected Outcome for Successful Modification
Contact Angle Goniometry Surface wettability and hydrophilicity.A significant decrease in the water contact angle, indicating increased hydrophilicity.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Appearance of a sulfur (S 2p) peak and changes in the carbon (C 1s) and oxygen (O 1s) spectra consistent with the immobilized molecule.
Atomic Force Microscopy (AFM) Surface topography and roughness.[5]Changes in surface morphology, such as increased roughness or the appearance of a uniform layer.[5]
Ellipsometry Thickness of the grafted layer.An increase in layer thickness after modification.
Fourier-Transform Infrared Spectroscopy (FTIR-ATR) Presence of specific functional groups.Appearance of characteristic peaks for sulfonate (S=O stretching) and benzene ring vibrations.

Applications in Research and Drug Development

The ability to tailor surface properties using this compound opens up a wide range of applications:

  • Biomaterials and Medical Devices: Improving the biocompatibility of implants, reducing protein fouling, and creating surfaces that can resist bacterial adhesion.[1]

  • Drug Delivery: Modifying the surface of nanoparticles to enhance their stability in biological fluids, control drug release kinetics, and target specific cells or tissues.

  • Biosensors: Creating hydrophilic and low-fouling surfaces for improved sensor performance and reliability.

  • Tissue Engineering: Engineering surfaces that promote specific cell adhesion, proliferation, and differentiation.[6]

Conclusion

This compound is a valuable and versatile tool for the surface modification of materials. Its dual functionality allows for a range of immobilization strategies to introduce hydrophilicity, charge, and reactive sites for further functionalization. The protocols provided in this guide offer a starting point for researchers to explore the potential of this reagent in their specific applications. As with any surface modification technique, careful optimization and thorough characterization are crucial for achieving the desired surface properties and ensuring reproducible results.

References

  • Surface Grafting on Polymer Surface Using Physisorbed Free Radical Initiators. (2025). IntechOpen. Retrieved January 12, 2026, from [Link]

  • This compound | C8H10O4S | CID 249158 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Abbasi, F., Jafari, A., & Nasiri, M. (2023). Surface-Initiated Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate on Polystyrene: Surface Characterization and Biocompatibility Assessment. Journal of Polymers and the Environment, 31(9), 3847–3860.
  • Drobník, J., Labský, J., Svec, F., & Kálal, J. (1982). Influence of salts on the covalent immobilization of proteins to modified copolymers of 2-hydroxyethyl methacrylate with ethylene dimethacrylate. Biotechnology and Bioengineering, 24(2), 487–493.
  • Lipiec, E., Gac, W., Choma, A., & Jaroniec, M. (2022). Surface Mapping of Functionalized Two-Dimensional Nanosheets: Graphene Oxide and MXene Materials. Nanomaterials (Basel, Switzerland), 12(10), 1690.
  • Surface Characterization & Modification | Society for Biomaterials (SFB). (n.d.). Society for Biomaterials. Retrieved January 12, 2026, from [Link]

  • Tidwell, C. D., Castner, D. G., Golledge, S. L., Ratner, B. D., Meyer, K. M., & Hagenhoff, B. (1997). Surface characterization of 2-hydroxyethyl methacrylate/styrene copolymers by angle-dependent X-ray photoelectron spectroscopy and static secondary ion mass spectrometry. Surface and Interface Analysis, 25(9), 657–669.
  • Wang, Y., Wang, X., & Wang, J. (2023). Surface modifications of biomaterials in different applied fields. Journal of Materials Science & Technology, 155, 1-19.
  • Visible Light-Induced Controlled Surface Grafting Polymerization of Hydroxyethyl Methacrylate from Isopropylthioxanthone Semipin. (2020). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - MDPI. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Sangermano, M., & Dietliker, K. (2015). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 7(8), 1543–1566.
  • Michálek, J., Novák, I., & Pollák, V. (2007). Surface modification of hydrogels based on poly(2-hydroxyethyl methacrylate) with extracellular matrix proteins. Journal of Biomedical Materials Research Part A, 81A(2), 325–331.
  • Chu, P. K., Chen, J. Y., Wang, L. P., & Huang, N. (2002). Plasma-surface modification of biomaterials. Materials Science and Engineering: R: Reports, 36(5-6), 143–206.
  • Hilbert, M. (2021). Towards Understanding Protein Immobilization Rules Through Site-Specific Covalent Immobilization of T4 Lysozyme.
  • Smart Biomaterials. (n.d.). University of Manitoba. Retrieved January 12, 2026, from [Link]

  • Lee, S. H., & Lee, K. Y. (2021). Biomaterials for Cell-Surface Engineering and Their Efficacy. International Journal of Molecular Sciences, 22(14), 7545.
  • Yuan, Y., Liu, X., Liu, Z., & Chen, H. (2014). Immobilization of enzymes on 2-hydroxyethyl methacrylate and glycidyl methacrylate copolymer brushes. Macromolecular Bioscience, 14(10), 1445–1453.
  • Polyethylene Film Surface Modification via Benzoic Acid Grafting - MDPI. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Wu, G., Li, P., Feng, H., Zhang, X., & Chu, P. K. (2015). Engineering and functionalization of biomaterials via surface modification.
  • Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. (2008). Gelest, Inc. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for 2-Hydroxyethyl benzenesulfonate as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2-Hydroxyethyl benzenesulfonate in Polymer Scaffolds

This compound is a versatile bifunctional molecule characterized by the presence of a primary hydroxyl group and a benzenesulfonate ester.[1][2] With a molecular weight of 202.23 g/mol , this compound is noted for its reactivity as an alkylating agent.[3] The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent ethyl carbon.[3] This inherent reactivity opens up intriguing possibilities for its use in polymer chemistry, particularly as a cross-linking agent to form three-dimensional polymer networks, such as hydrogels, which are of significant interest in drug delivery and tissue engineering.[4][5][6]

These application notes provide a comprehensive guide to the theoretical application of this compound as a cross-linking agent. While direct, established protocols for this specific application are not widely documented, this guide synthesizes its known chemical properties with fundamental principles of polymer chemistry to propose robust starting points for research and development. We will explore its mechanism of action, propose detailed (yet theoretical) protocols for hydrogel synthesis, and outline a comprehensive characterization strategy to validate the formation and properties of the resulting cross-linked materials.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for designing successful cross-linking strategies.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 249285-50-5[1][2]
Molecular Formula C₈H₁₀O₄S[1][2]
Molecular Weight 202.23 g/mol [1][2]
Appearance Typically a solidN/A
Key Functional Groups Primary hydroxyl (-OH), Benzenesulfonate (-OSO₂Ph)[1][3]

Proposed Mechanism of Action as a Cross-linking Agent

The bifunctional nature of this compound allows for two primary hypothetical routes for its involvement in cross-linking. The most probable mechanism leverages the exceptional leaving group ability of the benzenesulfonate moiety.

Mechanism A: Cross-linking via Nucleophilic Substitution (Primary Proposed Mechanism)

This mechanism involves a two-step process:

  • Grafting: A polymer with pendant nucleophilic groups (e.g., hydroxyls, amines, or thiols) is reacted with this compound. The nucleophilic groups on the polymer backbone attack the carbon atom adjacent to the benzenesulfonate, displacing it and forming a covalent bond. This results in the grafting of a 2-hydroxyethyl group onto the polymer chain.

  • Cross-linking: The newly introduced pendant hydroxyl groups can then be cross-linked using a di-functional reagent (e.g., a diisocyanate, diacyl chloride, or diepoxide) to bridge two polymer chains.

Alternatively, and more directly, a polymer containing nucleophilic groups can be cross-linked by a di-benzenesulfonate molecule (e.g., ethylene glycol di-benzenesulfonate), where one molecule links two polymer chains in a single step.

Crosslinking_Mechanism_A cluster_0 Step 1: Grafting cluster_1 Step 2: Cross-linking Polymer_Nu Polymer with Nucleophilic Groups (-XH) Grafted_Polymer Polymer with Grafted -X-CH₂CH₂-OH Polymer_Nu->Grafted_Polymer Reaction with HEBS (Benzenesulfonate leaves) HEBS 2-Hydroxyethyl benzenesulfonate Grafted_Polymer_1 Grafted Polymer Chain Crosslinked_Network Cross-linked Polymer Network Grafted_Polymer_1->Crosslinked_Network Grafted_Polymer_2 Grafted Polymer Chain Grafted_Polymer_2->Crosslinked_Network Crosslinker Di-functional Cross-linker (Y-R-Y) Crosslinker->Crosslinked_Network Reacts with -OH groups

Caption: Proposed two-step cross-linking mechanism via nucleophilic substitution.

Mechanism B: Cross-linking of the Hydroxyl Group

In this scenario, this compound would first be incorporated as a monomer into a polymer chain, for instance, through the reaction of its hydroxyl group during a condensation polymerization. The pendant benzenesulfonate groups would then act as reactive sites for cross-linking with a di-nucleophilic molecule (e.g., a diamine or dithiol).

Crosslinking_Mechanism_B cluster_0 Step 1: Polymerization cluster_1 Step 2: Cross-linking Monomers Monomers + HEBS Polymer_Pendant Polymer with Pendant Benzenesulfonate Groups Monomers->Polymer_Pendant Polymerization via -OH group Polymer_Pendant_1 Polymer Chain Crosslinked_Network Cross-linked Polymer Network Polymer_Pendant_1->Crosslinked_Network Polymer_Pendant_2 Polymer Chain Polymer_Pendant_2->Crosslinked_Network Di_Nucleophile Di-nucleophilic Cross-linker (H-X-R-X-H) Di_Nucleophile->Crosslinked_Network Reacts with pendant benzenesulfonate Experimental_Workflow Start Start: Polymer Synthesis Polymerization Synthesize Polymer with Nucleophilic Groups Start->Polymerization Dissolution Dissolve Polymer and Cross-linker Separately Polymerization->Dissolution Mixing Mix Polymer and Cross-linker Solutions Dissolution->Mixing Reaction Heat and Stir (Gel Formation) Mixing->Reaction Purification Swell and Purify Hydrogel by Dialysis Reaction->Purification Characterization Characterize Hydrogel Properties Purification->Characterization End End: Purified Hydrogel Characterization->End

Caption: General experimental workflow for hydrogel synthesis and characterization.

Characterization of Cross-linked Hydrogels

A suite of analytical techniques is essential to confirm successful cross-linking and to determine the physicochemical properties of the hydrogel.

TechniquePurposeExpected Outcome/Information
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure and successful reaction.Disappearance of the benzenesulfonate peaks (around 1350 and 1175 cm⁻¹) and appearance of new peaks corresponding to the newly formed bond (e.g., C-N or C-S stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information of the polymer before and after cross-linking.Shifts in proton and carbon signals adjacent to the reaction site, confirming covalent bond formation.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).An increase in Tg after cross-linking, indicating reduced chain mobility due to the network structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the hydrogel.The cross-linked hydrogel is expected to exhibit higher thermal stability compared to the linear polymer precursor.
Scanning Electron Microscopy (SEM) To visualize the morphology and porous structure of the lyophilized hydrogel.Provides information on pore size and interconnectivity, which are crucial for drug delivery applications.
Swelling Studies To determine the water uptake capacity and swelling kinetics.The equilibrium swelling ratio provides an indirect measure of the cross-linking density. This can be studied in different pH and ionic strength buffers to assess environmental sensitivity.
Rheology To measure the mechanical properties (storage and loss moduli).Successful cross-linking will result in a solid-like behavior with the storage modulus (G') being significantly higher than the loss modulus (G'').

Applications in Drug Delivery

Hydrogels synthesized using this compound or its analogues as part of the cross-linking strategy could offer unique advantages in drug delivery. [4][7][8]

  • Controlled Release: The cross-linking density, which can be tuned by adjusting the amount of cross-linker, will directly influence the mesh size of the polymer network. This, in turn, controls the diffusion rate of an encapsulated drug, allowing for sustained release profiles. [4]* Stimuli-Responsive Systems: The sulfonate groups, if incorporated into the hydrogel network, could impart pH- and ion-sensitivity, leading to changes in swelling and drug release in response to physiological cues. [3][9]* Drug-Matrix Interactions: The presence of aromatic benzene rings and sulfonate groups within the hydrogel matrix can offer specific interactions (e.g., π-π stacking, ionic interactions) with certain drug molecules, potentially increasing drug loading capacity and modulating the release kinetics. [10]

Safety and Handling

As a reactive alkylating agent, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and nucleophiles.

Conclusion

This compound presents an interesting, though not yet widely explored, candidate for the development of novel cross-linked polymer systems. Its robust reactivity as an alkylating agent provides a scientifically sound basis for its use in forming covalent networks. The proposed mechanisms and protocols in these notes are intended to serve as a foundational guide for researchers to begin exploring its potential. Rigorous experimental work, guided by the characterization techniques outlined, will be essential to validate these theoretical pathways and to fully unlock the potential of this compound in the design of advanced materials for drug delivery and other biomedical applications.

References

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  • ResearchGate. Synthesis of Novel Hyaluronic Acid Sulfonated Hydrogels Using Safe Reactants: A Chemical and Biological Characterization. Available from: [Link]

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Application Notes and Protocols for the Functionalization of Biomolecules with 2-Hydroxyethyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Bioconjugation

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, nucleic acids, and other biomolecules is paramount for the development of therapeutics, diagnostics, and research tools. The choice of chemical linker and the underlying reaction chemistry are critical determinants of the success and functionality of the resulting bioconjugate. This document provides a detailed guide to the use of 2-hydroxyethyl benzenesulfonate as a versatile and efficient reagent for the functionalization of biomolecules.

This compound is an alkylating agent that introduces a 2-hydroxyethyl moiety onto nucleophilic residues of biomolecules.[1] The benzenesulfonate group serves as an excellent leaving group, facilitating a nucleophilic substitution (SN2) reaction with a variety of biological nucleophiles.[2] This reagent offers a straightforward and effective method for introducing a hydrophilic linker with a terminal hydroxyl group, which can be used for further modifications or to enhance the solubility and pharmacokinetic properties of the target biomolecule.

This guide is intended for researchers, scientists, and drug development professionals seeking to employ this compound for the precise modification of biomolecules. We will delve into the chemical principles, provide detailed experimental protocols, and discuss methods for the characterization and assessment of the resulting conjugates.

Chemical Principles of Biomolecule Modification

The functionalization of biomolecules with this compound proceeds via an SN2 mechanism. The electrophilic carbon atom of the 2-hydroxyethyl group is attacked by a nucleophilic residue on the biomolecule, leading to the displacement of the benzenesulfonate leaving group and the formation of a stable covalent bond.

SN2_Mechanism reagent 2-Hydroxyethyl benzenesulfonate transition_state [Transition State]‡ reagent->transition_state biomolecule Biomolecule-Nu: biomolecule->transition_state Nucleophilic attack product Functionalized Biomolecule transition_state->product leaving_group Benzenesulfonate transition_state->leaving_group Leaving group departs

Figure 1: General SN2 mechanism for the functionalization of a biomolecule with this compound.

Targeting Nucleophilic Residues in Proteins

The primary targets for alkylation by this compound on proteins are amino acid residues with nucleophilic side chains. The reactivity of these residues is highly dependent on their pKa and the pH of the reaction medium.

  • Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile in its deprotonated thiolate form (-S⁻). To favor the thiolate form, the reaction is typically carried out at a pH above the pKa of the cysteine thiol group (typically around 8.0-8.5).[3]

  • Lysine: The ε-amino group (-NH₂) of lysine is also a good nucleophile. Its reactivity increases at pH values above its pKa (around 10.5), where it is deprotonated.[4]

  • Histidine, Aspartate, and Glutamate: The imidazole ring of histidine and the carboxylate groups of aspartate and glutamate can also act as nucleophiles, particularly at specific pH values and in favorable microenvironments within the protein structure.[5][6]

A study on the reactivity of aryl sulfonate esters with proteomes has established the following order of reactivity for amino acid residues: Glutamate >> Cysteine ≈ Aspartate > Tyrosine > Histidine .[5] This information is crucial for predicting the likely sites of modification and for designing experiments to achieve desired selectivity.

pH Optimization for Selective Modification

The pH of the reaction buffer is a critical parameter for controlling the selectivity of the modification.

  • For selective cysteine modification: A pH range of 7.0-8.5 is generally recommended. At this pH, a significant portion of cysteine residues will be in the more reactive thiolate form, while the amino groups of lysines will be predominantly protonated and therefore less nucleophilic.[3][7]

  • For modification of lysine and other residues: Higher pH values (pH 9-10) will increase the nucleophilicity of lysine's amino group, leading to its modification. However, at these higher pHs, the risk of modifying other nucleophilic residues also increases.

It is important to note that the local microenvironment of an amino acid residue within the folded protein can significantly influence its pKa and, consequently, its reactivity. Therefore, empirical optimization of the reaction pH for each specific protein is highly recommended.

Experimental Protocols

The following protocols provide a general framework for the functionalization of proteins and oligonucleotides with this compound. Optimization of reaction conditions, such as stoichiometry, temperature, and incubation time, may be necessary for specific applications.

Protocol 1: Functionalization of a Protein

This protocol describes the modification of a protein with this compound, targeting accessible nucleophilic residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline, PBS)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (for predominantly cysteine modification) or 100 mM sodium borate, 150 mM NaCl, pH 9.0 (for lysine and other nucleophile modification)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer. If the protein contains disulfide bonds that are not intended for modification, they should be reduced prior to this step using a suitable reducing agent (e.g., dithiothreitol, DTT), followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The optimal incubation time should be determined empirically.

  • Quenching: Add the quenching reagent to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protein_Functionalization_Workflow start Start: Protein Solution reagent_prep Prepare 2-Hydroxyethyl Benzenesulfonate Stock reaction Add Reagent to Protein (Control pH and Stoichiometry) start->reaction reagent_prep->reaction incubation Incubate (RT or 4°C) reaction->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification characterization Characterize Conjugate (MS, HPLC, etc.) purification->characterization end End: Functionalized Protein characterization->end

Figure 2: Workflow for the functionalization of a protein with this compound.

ParameterRecommended RangeRationale
pH 7.0 - 9.0Optimize for target residue selectivity (lower pH for Cys, higher for Lys).[3][4][7]
Molar Excess of Reagent 10 - 50 foldEnsure sufficient driving force for the reaction; may need optimization.
Temperature 4°C - Room TemperatureLower temperatures can improve stability for sensitive proteins.
Incubation Time 2 - 16 hoursDependent on protein reactivity and desired degree of labeling.

Table 1: Key Reaction Parameters for Protein Functionalization.

Characterization of the Bioconjugate

Thorough characterization of the functionalized biomolecule is essential to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the biomolecule.

Mass Spectrometry (MS)

Mass spectrometry is the most powerful technique for characterizing the modified biomolecule.

  • Intact Mass Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of the intact protein will reveal an increase in mass corresponding to the addition of the 2-hydroxyethyl group (mass shift of +44.03 Da for each modification).

  • Peptide Mapping: For more detailed analysis, the modified protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This allows for the identification of the specific amino acid residues that have been modified.

Chromatography
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unreacted biomolecule and excess reagents.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): While the mass change from a single modification may not be resolvable, SDS-PAGE can be used to confirm the overall integrity of the protein after the reaction.

Stability of the Functionalized Biomolecule

The stability of the resulting bioconjugate is a critical consideration for its intended application.

  • Thioether and Secondary Amine Bonds: The covalent bonds formed between the 2-hydroxyethyl group and cysteine (a thioether) or lysine (a secondary amine) are generally stable under physiological conditions.[9] Thioether bonds are particularly robust and resistant to reduction.[9]

  • Ether Linkage: The ether bond within the 2-hydroxyethyl moiety is also highly stable and not prone to cleavage under typical biological conditions.[10]

For applications requiring long-term storage, it is advisable to perform stability studies on the purified conjugate under relevant conditions (e.g., different buffers, temperatures) and monitor for any degradation or loss of function.

Conclusion

Functionalization with this compound provides a reliable and straightforward method for introducing a hydrophilic linker with a reactive hydroxyl group onto biomolecules. By carefully controlling the reaction conditions, particularly pH, a degree of selectivity for different nucleophilic residues can be achieved. The resulting bioconjugates are stable and can be readily characterized using standard analytical techniques. This approach offers a valuable addition to the bioconjugation toolkit for researchers in drug development, diagnostics, and fundamental life sciences.

References

  • Collier, T. S., & Anderson, V. E. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4728–4736.
  • Rawale, D. G., Thakur, K., Sreekumar, P., Singh, A., & Rai, V. (2021). Linchpin empowers promiscuous electrophile to render site-selective modification of histidine and aspartic acid in proteins. Chemical Science, 12(16), 5786–5792.
  • Mortensen, M., Skovsgaard, M. B., & Gothelf, K. V. (2019).
  • Zenzola, M., Doran, R., Degennaro, L., & Luisi, R. (2016). A General and Efficient Protocol for the Synthesis of N-Substituted Sulfinamides. The Journal of Organic Chemistry, 81(17), 7859–7866.
  • ResearchGate. (n.d.). Reactive moieties of transfer probes. A) Tosyl/benzenesulfonate. B) Dibromophenyl benzoate. C) Imidazole carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein Quantification by MALDI-Selected Reaction Monitoring Mass Spectrometry Using Sulfonate Derivatized Peptides. Retrieved from [Link]

  • Allison, L. A., & Schuck, P. (2000). Optimizing storage stability of lyophilized recombinant human interleukin-11 with disaccharide/hydroxyethyl starch mixtures. Journal of Pharmaceutical Sciences, 89(2), 195–208.
  • Pan, Y. J., Li, Y. L., & Chen, H. (2013). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. Analytical Methods, 5(19), 5035-5040.
  • Yang, J., Tallman, K. A., & Marnett, L. J. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(4), 2355–2362.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249158, this compound. Retrieved from [Link]

  • Wang, L., & Wang, L. (2020). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.
  • Bailey, J. L., & Cole, R. D. (1959). Studies on the reaction of sulfite with proteins. The Journal of Biological Chemistry, 234(7), 1733–1739.
  • Smeekens, J., & Wu, R. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 12(5), 1541–1550.
  • Wikipedia. (n.d.). Venlafaxine. Retrieved from [Link]

  • Spokoyny, A. M., Zou, Y., Ling, J. J., Yu, H., Lin, Y. S., & Pentelute, B. L. (2014). Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein stability: a crystallographer's perspective. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 12–21.
  • ResearchGate. (n.d.). In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? Retrieved from [Link]

  • Hilser, V. J., & Thompson, E. B. (2007). TheThermodynamic Linkage Between Protein Structure, Stability, and Function. Annual Review of Biophysics and Biomolecular Structure, 36, 1–19.
  • Shabane, P. S., & Harries, D. (2023). Not Always Sticky: Specificity of Protein Stabilization by Sugars Is Conferred by Protein–Water Hydrogen Bonds. The Journal of Physical Chemistry B, 127(42), 9119–9130.
  • ResearchGate. (n.d.). Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 13). 18.2: Reactions of Amino Acids. Retrieved from [Link]

  • Auton, M., Rösgen, J., & Bolen, D. W. (2007). Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains. Biophysical Chemistry, 127(1-2), 1–10.
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Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Hydroxyethyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of nucleophilic substitution reactions utilizing 2-hydroxyethyl benzenesulfonate. This versatile reagent serves as a potent electrophile for the introduction of a 2-hydroxyethyl moiety onto a wide array of nucleophiles, a critical transformation in the synthesis of valuable intermediates for pharmaceutical and materials science applications. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, offers field-proven protocols for various nucleophile classes, and provides a framework for reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring robustness and reproducibility.

Introduction: The Strategic Advantage of this compound

In the landscape of synthetic organic chemistry, the ability to forge new carbon-heteroatom bonds with precision is paramount. This compound has emerged as a superior reagent for 2-hydroxyethylation due to the exceptional leaving group ability of the benzenesulfonate anion. Unlike the corresponding halide, the benzenesulfonate is a significantly weaker base, rendering the substitution reaction more favorable and often proceeding under milder conditions.[1] The presence of the terminal hydroxyl group in the reagent also offers a valuable handle for subsequent synthetic manipulations, further amplifying its utility in complex molecule synthesis.

This guide will delve into the practical applications of this compound in nucleophilic substitution reactions, with a focus on providing researchers with the necessary tools to confidently design and execute these transformations.

The Heart of the Reaction: Mechanistic Insights

The nucleophilic substitution reactions of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This concerted process involves the backside attack of a nucleophile on the carbon atom bearing the benzenesulfonate leaving group.

Diagram: SN2 Mechanism of this compound

SN2_Mechanism sub 2-Hydroxyethyl Benzenesulfonate ts [Transition State]‡ nuc Nucleophile (Nu⁻) nuc->sub Backside Attack prod Product ts->prod Bond Formation lg Benzenesulfonate (Good Leaving Group) ts->lg Bond Cleavage

Caption: SN2 reaction of this compound.

Key Mechanistic Considerations:

  • Stereochemistry: As with all SN2 reactions, if the carbon atom undergoing substitution is chiral, the reaction will proceed with an inversion of stereochemistry.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for these reactions. They effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Nucleophilicity: The rate of reaction is directly proportional to the strength of the nucleophile. Anionic nucleophiles (e.g., alkoxides, phenoxides, thiolates) are generally more reactive than their neutral counterparts (e.g., amines, alcohols).

Experimental Protocols: A Practical Guide

The following protocols are presented as a starting point for reaction development and optimization. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Considerations for All Reactions
  • Reagent Purity: Ensure that this compound and the nucleophile are of high purity. The presence of water can be detrimental, especially when using strongly basic nucleophiles.

  • Inert Atmosphere: For sensitive nucleophiles or prolonged reaction times at elevated temperatures, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: O-Alkylation of Phenols

This protocol details the synthesis of 2-phenoxyethanol, a common fragrance component and solvent. The reaction proceeds via the formation of the more nucleophilic phenoxide ion in situ.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol and anhydrous DMF.

  • Stir the mixture until the phenol has completely dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Parameter Guideline Rationale
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.
Base Anhydrous K₂CO₃A mild, non-nucleophilic base to deprotonate the phenol, enhancing its nucleophilicity.
Solvent Anhydrous DMFA polar aprotic solvent that promotes SN2 reactions. Anhydrous conditions prevent hydrolysis of the starting material and product.
Stoichiometry Slight excess of phenolEnsures complete consumption of the limiting reagent, this compound.
Protocol 2: N-Alkylation of Amines

This protocol describes the synthesis of 2-(benzylamino)ethanol, a precursor for various pharmaceuticals. A non-nucleophilic base is used to neutralize the benzenesulfonic acid formed as a byproduct.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile, anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.

  • Add the non-nucleophilic base (triethylamine or DIPEA) to the solution.

  • Add benzylamine dropwise to the stirring solution.

  • Stir the reaction at room temperature or heat to 50-60 °C for 6-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography.

Parameter Guideline Rationale
Temperature RT to 60 °CThe reaction often proceeds at room temperature, but gentle heating can increase the rate for less reactive amines.
Base Et₃N or DIPEAA non-nucleophilic base to prevent competition with the amine nucleophile.
Solvent AcetonitrileA polar aprotic solvent suitable for SN2 reactions.
Stoichiometry Slight excess of amineDrives the reaction to completion.
Protocol 3: S-Alkylation of Thiols

This protocol outlines the synthesis of 2-(phenylthio)ethanol. Thiolates are excellent nucleophiles, and this reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Ethanol or DMF

Procedure:

  • In a round-bottom flask, dissolve the thiol in the chosen solvent.

  • Add the base and stir for 15-30 minutes to form the thiolate in situ.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Parameter Guideline Rationale
Temperature Room TemperatureThiols are highly nucleophilic, and the reaction is typically efficient at ambient temperature.
Base NaOH or K₂CO₃A base is required to deprotonate the thiol to the more reactive thiolate.
Solvent Ethanol or DMFProtic solvents like ethanol can be used, but polar aprotic solvents like DMF often give faster reactions.
Stoichiometry Slight excess of thiolTo ensure complete reaction of the electrophile.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be robust and reproducible. The following elements contribute to their self-validating nature:

  • Reaction Monitoring: The explicit instruction to monitor the reaction by TLC or LC-MS allows the researcher to track the consumption of starting materials and the formation of the product in real-time. This provides immediate feedback on the reaction's progress and can indicate the need for adjustments in reaction time or temperature.

  • Stoichiometric Control: The use of a slight excess of the nucleophile is a standard practice to ensure the complete conversion of the more valuable electrophile, this compound.

  • Workup and Purification: The detailed workup procedures are designed to effectively remove unreacted reagents, byproducts, and the solvent, leading to a crude product that is amenable to purification. The final purification step ensures the isolation of the desired compound in high purity.

Experimental Workflow Visualization

Diagram: General Experimental Workflow

Workflow A Reaction Setup (Reagents & Solvent) B Reaction (Stirring & Heating) A->B C Monitoring (TLC / LC-MS) B->C C->B Continue Reaction D Workup (Quenching & Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized workflow for nucleophilic substitution.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the 2-hydroxyethyl group into a variety of molecules. The SN2 pathway provides a predictable and controllable method for the formation of C-O, C-N, and C-S bonds. By understanding the underlying mechanistic principles and following the detailed protocols provided in this guide, researchers in drug discovery and materials science can confidently and efficiently utilize this valuable synthetic tool.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxyethyl Benzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-hydroxyethyl benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently address challenges encountered during this synthesis.

Troubleshooting Guide: From Unexpected Results to Optimized Synthesis

This guide addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion, but I have a very low yield of this compound. What are the likely causes and how can I fix this?

A: A low yield can be attributed to several factors, primarily related to reaction equilibrium, reagent purity, and reaction conditions.

  • Incomplete Reaction: The esterification of benzenesulfonic acid with ethylene glycol is a reversible reaction.[1] The removal of water is critical to drive the equilibrium towards the product.[1]

    • Solution: Employ azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or xylene to continuously remove water as it forms.[1]

  • Suboptimal Temperature: The reaction temperature needs to be high enough to proceed at a reasonable rate but not so high as to cause side reactions.[1]

    • Solution: For the esterification of benzenesulfonic acid, temperatures in the range of 140-220°C are often reported.[1] If using benzenesulfonyl chloride, the reaction with ethylene glycol is typically performed at a lower temperature, often starting at 0°C and allowing it to warm to room temperature.[2]

  • Insufficient Reaction Time: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. Prolonged reaction times beyond this point are unlikely to increase the yield and may promote side reactions.[1]

  • Reagent Purity: The purity of your starting materials, particularly benzenesulfonyl chloride, is crucial. It readily hydrolyzes to benzenesulfonic acid in the presence of moisture.

    • Solution: Use freshly opened or properly stored benzenesulfonyl chloride. Ensure all glassware is thoroughly dried before use.

Issue 2: Presence of a Significant Amount of Di-ester Byproduct

Q: My final product is contaminated with a significant amount of the di-substituted ester, 1,2-bis(benzenesulfonyloxy)ethane. How can I minimize its formation?

A: The formation of the di-ester is a common side reaction. The key to minimizing it lies in controlling the stoichiometry of the reactants.

  • Molar Ratio of Reactants: Using an equimolar ratio of benzenesulfonyl chloride (or benzenesulfonic acid) and ethylene glycol can lead to the formation of the di-ester.

    • Solution: Employ a molar excess of ethylene glycol.[1] This shifts the equilibrium to favor the formation of the mono-ester product. A 2 to 5-fold excess of ethylene glycol is a good starting point.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to isolate pure this compound from the reaction mixture. What are the best purification strategies?

A: The choice of purification method depends on the nature of the impurities. A combination of techniques is often most effective.

  • Aqueous Extraction: This is a crucial first step to remove water-soluble impurities.

    • For reactions using benzenesulfonyl chloride: Quench the reaction mixture with cold water. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute solution of sodium bicarbonate to remove any unreacted benzenesulfonic acid, followed by a wash with brine to remove residual water.[3]

    • For esterification reactions: After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove excess ethylene glycol.

  • Crystallization: This is an effective method for obtaining high-purity product.

    • Solution: The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Experiment with solvent systems like ethanol/water or toluene/hexanes.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.

    • Solution: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the mono-ester from the di-ester and other non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the two primary synthetic routes to this compound, and what are the advantages and disadvantages of each?

A1: The two main methods are:

  • Direct Esterification of Benzenesulfonic Acid with Ethylene Glycol:

    • Advantages: This method uses less hazardous starting materials than the benzenesulfonyl chloride route.

    • Disadvantages: It is an equilibrium-limited reaction that requires the continuous removal of water to achieve high yields.[1] It also typically requires higher reaction temperatures.[1]

  • Reaction of Benzenesulfonyl Chloride with Ethylene Glycol:

    • Advantages: This is generally a higher-yielding and faster reaction that is not equilibrium-limited.[4]

    • Disadvantages: Benzenesulfonyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care.[5][6][7][8][9] The reaction also produces hydrochloric acid as a byproduct, which needs to be neutralized.

Q2: What is the mechanism of the reaction between benzenesulfonyl chloride and ethylene glycol?

A2: The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of ethylene glycol acts as a nucleophile and attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride leaving group.

Q3: What are the key safety precautions I should take when working with benzenesulfonyl chloride?

A3: Benzenesulfonyl chloride is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8][9] It reacts with water, so it should be kept away from moisture.[6] In case of skin contact, wash the affected area immediately with plenty of water.[5][6][7][8][9]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.

Q5: What are the typical analytical techniques used to characterize the final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonate ester and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.[1]

  • Gas Chromatography (GC): Can be used to check for volatile impurities, such as unreacted ethylene glycol.[1]

Experimental Protocol: Synthesis of this compound from Benzenesulfonyl Chloride

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Benzenesulfonyl chloride

  • Ethylene glycol (anhydrous)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylene glycol (3.0 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition of Reactants: To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise. In the dropping funnel, prepare a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM. Add the benzenesulfonyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and IR spectroscopy.

Data Presentation

Table 1: Optimizing Reaction Parameters

ParameterRecommended Range/ConditionRationale
Molar Ratio (Ethylene Glycol:Benzenesulfonyl Chloride) 2:1 to 5:1Minimizes the formation of the di-ester byproduct.[1]
Temperature 0°C to Room TemperatureControls the reaction rate and minimizes side reactions.
Solvent Anhydrous Dichloromethane or PyridineProvides a suitable reaction medium and, in the case of pyridine, acts as a base to neutralize HCl byproduct.
Reaction Time 12-16 hoursAllows the reaction to proceed to completion. Monitor by TLC.

Visualizations

Reaction_Mechanism EthyleneGlycol Ethylene Glycol (Nucleophile) Intermediate Tetrahedral Intermediate EthyleneGlycol->Intermediate Nucleophilic Attack BenzenesulfonylChloride Benzenesulfonyl Chloride (Electrophile) BenzenesulfonylChloride->Intermediate Pyridine Pyridine (Base) PyridiniumChloride Pyridinium Chloride Pyridine->PyridiniumChloride Product This compound Intermediate->Product Chloride Elimination HCl HCl HCl->PyridiniumChloride

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Product Yield CheckEquilibrium Check Reaction Equilibrium Start->CheckEquilibrium CheckPurity Check Reagent Purity Start->CheckPurity CheckConditions Check Reaction Conditions Start->CheckConditions RemoveWater Use Dean-Stark to remove water CheckEquilibrium->RemoveWater UseAnhydrous Use anhydrous reagents and solvents CheckPurity->UseAnhydrous OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Optimize Reaction Time (monitor by TLC) CheckConditions->OptimizeTime Success Improved Yield RemoveWater->Success UseAnhydrous->Success OptimizeTemp->Success OptimizeTime->Success Optimization_Logic Goal Maximize Yield and Purity MolarRatio Molar Ratio (Excess Ethylene Glycol) Goal->MolarRatio Temperature Temperature (0°C to RT) Goal->Temperature ReactionTime Reaction Time (Monitor by TLC) Goal->ReactionTime Purification Purification Strategy (Extraction & Chromatography) Goal->Purification MinimizeByproduct Minimize Di-ester Formation MolarRatio->MinimizeByproduct ControlRate Control Reaction Rate Temperature->ControlRate EnsureCompletion Ensure Reaction Completion ReactionTime->EnsureCompletion IsolateProduct Isolate Pure Product Purification->IsolateProduct

Caption: Logical relationships for optimizing reaction conditions.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

  • US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide. (n.d.). Google Patents.
  • Benzenesulfonyl chloride - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 9: Multistep Synthesis (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • This compound | C8H10O4S | CID 249158 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • CAS No : 249285-50-5| Product Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

  • Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. (n.d.). RSC Advances. Retrieved January 12, 2026, from [Link]

  • Study on addition reaction of benzenesulfonyl chloride and isoprene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chemical Reactivity of Ethylene Glycol with Halogen. (n.d.). Unacademy. Retrieved January 12, 2026, from [Link]

  • KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate. (n.d.). Google Patents.
  • Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 2-Hydroxyethyl sulfonate | C2H5O4S- | CID 6604152 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Does anyone have a synthetic procedure for 2-hydroxyethyl 4-hydroxybenzoate ?. (2014, December 8). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. (1998, April 3). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • CAS No : 1413393-94-8 | Product Name : 2-Hydroxyethyl 4-(tert-butyl)benzenesulfonate. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Can anyone advise me on distilling hydroxyethyl acrylate?. (2013, November 19). ResearchGate. Retrieved January 12, 2026, from [Link]

  • KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacrylate. (n.d.). Google Patents.

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Technical Support Center: Purification of Crude 2-Hydroxyethyl Benzenesulfonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydroxyethyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the column chromatography purification of this versatile alkylating agent.[1] We will explore the causality behind experimental choices, offer validated troubleshooting protocols, and ground our recommendations in authoritative references.

Section 1: Troubleshooting Guide

Navigating the purification of a polar compound like this compound can present unique challenges.[2] This section provides direct answers to specific experimental problems. Use the flowchart below to diagnose your issue, then consult the corresponding Q&A for a detailed resolution.

Troubleshooting Decision Tree

This diagram outlines a systematic approach to identifying and solving common issues during the column chromatography process.

Troubleshooting_Purification cluster_issues Common Issues start Start: Assess TLC Results issue_check Is there a problem with the separation? start->issue_check poor_sep Poor Separation (Overlapping Spots / Streaking) issue_check->poor_sep  Yes no_elution Compound Not Eluting (Stuck on Baseline) issue_check->no_elution fast_elution Compound Eluting Too Fast (High Rf) issue_check->fast_elution low_yield Low Yield After Column issue_check->low_yield good_sep Good Separation on TLC issue_check->good_sep No sol_poor_sep Q1: How to fix poor separation or streaking? poor_sep->sol_poor_sep sol_no_elution Q2: What to do if the compound won't elute? no_elution->sol_no_elution sol_fast_elution Q3: How to slow down a fast-eluting compound? fast_elution->sol_fast_elution sol_low_yield Q4: Why is my yield low and how can I improve it? low_yield->sol_low_yield proceed Proceed to Column Chromatography (See SOP in Section 3) good_sep->proceed

Caption: Troubleshooting decision tree for column chromatography.

Q1: My spots are streaking or overlapping on the TLC plate. How can I improve the separation?

Answer: Streaking and poor separation are common issues, especially with polar molecules that interact strongly with the silica gel stationary phase.[3][4] Here’s how to address this:

  • Underlying Cause: The primary cause is often an inappropriate mobile phase (solvent system) polarity or sample overloading. Streaking can occur if the compound is too soluble in the spotting solvent or if it's acidic/basic and interacting ionically with the silica.[5]

  • Immediate Solution: Optimize the Mobile Phase.

    • Decrease Polarity for Better Separation: If spots are too high on the TLC plate (high Rf) and poorly resolved, decrease the mobile phase polarity. For an ethyl acetate/hexane system, increase the proportion of hexane. This enhances the compound's interaction with the polar silica, allowing different components to separate more effectively.[6]

    • Increase Polarity for Tailing Spots at the Baseline: If spots are tailing or stuck at the baseline (low Rf), the mobile phase is not polar enough to move the compound up the plate.[7] Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol).

    • Add a Modifier: For persistent streaking, which may indicate an acidic compound interacting with silica's silanol groups, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This protonates the compound, reducing its ionic interaction with the stationary phase and resulting in sharper spots.

  • Procedural Check: Avoid Sample Overloading. Spotting too much crude material onto the TLC plate is a frequent cause of streaking and band broadening.[5] Dilute your sample in a suitable solvent (like dichloromethane or ethyl acetate) before spotting.

Q2: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate. What should I do?

Answer: This is a classic problem when purifying highly polar compounds like this compound on normal-phase silica gel.[7] The strong hydrogen bonding between your compound's hydroxyl and sulfonate groups and the silica's silanol groups prevents elution.[3][8]

  • Underlying Cause: The polarity of ethyl acetate is insufficient to disrupt the strong analyte-stationary phase interactions.

  • Solution: Introduce a Stronger Polar Solvent.

    • Switch to a Dichloromethane/Methanol System: A mixture of dichloromethane (DCM) and methanol (MeOH) is a more powerful mobile phase for polar compounds.[6] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it until you achieve an optimal Rf value (ideally 0.2-0.4) for your target compound on the TLC plate.[6]

    • Consider a "Very Polar" System: For extremely polar compounds, a mobile phase containing a small amount of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[9] A typical system might be 1-10% of a [10% NH₄OH in MeOH] solution mixed with DCM.[9] This basic modifier can deprotonate the acidic silanol groups on the silica surface, reducing strong ionic interactions.

    • Alternative Stationary Phases: If normal-phase silica is still problematic, consider using reversed-phase (e.g., C18-silica) chromatography, where the stationary phase is non-polar and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[10]

Q3: My compound is eluting too quickly, near the solvent front, even with a non-polar solvent system. How can I achieve better retention?

Answer: If your compound has a very high Rf value (>0.8), it is not interacting sufficiently with the stationary phase, leading to co-elution with non-polar impurities.

  • Underlying Cause: The mobile phase is too polar relative to your compound, even if the compound itself is polar. This can happen if the crude mixture contains even more polar impurities that dictate your initial solvent choice.

  • Solution: Systematically Decrease Mobile Phase Polarity.

    • Reduce the Polar Component: For an ethyl acetate/hexane system, significantly increase the proportion of hexane. Start with systems like 5% EtOAc in hexane or 10% EtOAc in hexane.[6]

    • Verify Solvent Identity: Double-check that you have not accidentally swapped your solvent bottles. It's a simple mistake that can cause this exact problem.[7]

    • Ensure Column Equilibration: Make sure the column is thoroughly equilibrated with the initial, low-polarity mobile phase before loading your sample. This ensures a consistent environment for the separation to begin.

Q4: After running the column, my final yield is very low. Where did my compound go?

Answer: Low recovery can be attributed to several factors, from irreversible adsorption on the column to physical loss during the process.

  • Possible Cause 1: Irreversible Adsorption/Decomposition. Your compound may be unstable on silica gel, decomposing during the long exposure time of a column run.[7]

    • Diagnosis: Perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely.

    • Solution: Deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine (e.g., 1% in the mobile phase) before packing the column. Alternatively, use a less acidic stationary phase like alumina.[7]

  • Possible Cause 2: Compound is Still on the Column. If you ended the elution too early, a significant portion of your polar product might still be adsorbed to the silica.

    • Solution: After you think you have collected all your product, flush the column with a very polar solvent (e.g., 10-20% methanol in DCM). Collect this "column flush" as a separate fraction and check it by TLC to see if any product is present.

  • Possible Cause 3: Dilute Fractions. The compound may have eluted over a large number of fractions, and the concentration in each is too low to be easily detected by TLC.[7]

    • Solution: Combine fractions that you suspect contain the product (based on the expected elution profile) and concentrate them on a rotary evaporator before running a final TLC analysis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the purification strategy and best practices.

Q1: What is the ideal stationary phase and mobile phase combination for this compound? A1: For normal-phase chromatography, silica gel (SiO₂) is the standard stationary phase due to its polar surface, which effectively interacts with polar compounds.[3][4][8] The ideal mobile phase must balance polarity to achieve separation. A good starting point is a binary system of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[5] Given the high polarity of this compound, a more polar system such as Dichloromethane/Methanol is often required.[6]

Q2: How do I determine the correct solvent system before running a large-scale column? A2: Thin-Layer Chromatography (TLC) is the essential tool for this. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4.[6] This range ensures the compound will move through the column at a reasonable rate, providing good separation from impurities with different Rf values. Test various solvent ratios on TLC plates until this target Rf is achieved.

Q3: What is "dry loading" versus "wet loading," and which is better for this compound? A3:

  • Wet Loading: The crude sample is dissolved in a minimum amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column bed.[11] This is fast and simple.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, mixed with a small amount of dry silica gel, and the solvent is evaporated to yield a free-flowing powder.[11] This powder is then carefully added to the top of the column.

  • Recommendation: For this compound, dry loading is highly recommended . This compound may have poor solubility in the ideal, less-polar mobile phase needed for good separation. Dry loading prevents dissolution issues at the top of thecolumn, leading to a much sharper initial band and significantly better separation.[11]

Q4: How can I visualize the spots on the TLC plate if the compound is not UV-active? A4: While benzenesulfonates are typically UV-active due to the benzene ring, if visualization is poor, you can use a chemical stain. A common general-purpose stain is potassium permanganate (KMnO₄), which reacts with the hydroxyl group of your compound to produce a yellow/brown spot on a purple background. Other options include p-anisaldehyde or ceric ammonium molybdate (CAM) stains, which require heating the plate after dipping.

Summary of Key Chromatographic Parameters
ParameterRecommended Starting PointRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase. Its silanol (Si-OH) groups interact strongly with the polar -OH and -SO₃ groups of the analyte.[3][8][10]
Mobile Phase (Eluent) Start with 30-50% Ethyl Acetate in Hexanes. If Rf is too low, switch to 1-5% Methanol in Dichloromethane.The goal is to achieve an Rf of 0.2-0.4 for the product on TLC.[6] Polarity must be carefully tuned for optimal separation.
Sample Loading Dry LoadingEnsures a narrow starting band for better resolution, especially if the crude product has limited solubility in the eluent.[11]
Column Dimensions 40:1 to 100:1 ratio of silica weight to crude sample weight.A higher ratio provides better separation for difficult mixtures. For a 1g sample, use 40-100g of silica.
Visualization UV light (254 nm)The benzene ring in the molecule will absorb UV light, appearing as a dark spot on a fluorescent green TLC plate.[12]
Potassium Permanganate StainA good alternative if UV visualization is weak. It reacts with the alcohol functional group.[13]

Section 3: Standard Operating Procedure (SOP)

This SOP provides a step-by-step guide for the purification of 1 gram of crude this compound.

Workflow Diagram

SOP_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine optimal solvent system) dry_load_prep 2. Prepare Dry Load (Mix crude with silica, evaporate solvent) tlc->dry_load_prep pack 3. Pack Column (Slurry pack with non-polar solvent) dry_load_prep->pack load 4. Load Sample (Add dry load to column top) pack->load elute 5. Elute Column (Run solvent, collect fractions) load->elute tlc_fractions 6. Analyze Fractions (TLC each fraction to find product) elute->tlc_fractions combine 7. Combine & Concentrate (Pool pure fractions, evaporate solvent) tlc_fractions->combine characterize 8. Characterize Product (NMR, MS for purity confirmation) combine->characterize

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol
  • Mobile Phase Selection (TLC):

    • Prepare several test eluents (e.g., 30% EtOAc/Hex, 50% EtOAc/Hex, 2% MeOH/DCM, 5% MeOH/DCM).

    • Dissolve a small amount of crude material in DCM and spot on TLC plates.

    • Develop the plates in the test eluents.

    • Identify the solvent system that gives your product an Rf value of approximately 0.2-0.4. This will be your "collection solvent." The solvent system with slightly lower polarity will be your "loading solvent."

  • Dry Loading Preparation:

    • Dissolve ~1g of crude this compound in a minimal amount of a volatile solvent like methanol or acetone in a round-bottom flask.

    • Add 5-10g of silica gel to the flask.

    • Swirl to create a slurry and then remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

  • Column Packing:

    • Select an appropriate size glass column. For 1g of crude material on ~50g of silica, a 40mm diameter column is suitable.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of ~50g of silica gel in your "loading solvent."

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles or cracks form. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading and Elution:

    • Carefully add your prepared dry-load powder to the top of the packed silica bed, creating a flat, even layer.

    • Gently add a thin protective layer of sand over your sample.

    • Carefully add the "loading solvent" to the column and begin elution, collecting fractions (e.g., 10-20 mL per test tube).

    • Once elution begins, you can gradually increase the polarity of the mobile phase towards your "collection solvent" (gradient elution) or switch directly to it (isocratic elution). A gradient is often better for complex mixtures.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions using TLC. Spot every few tubes on a single TLC plate to identify which fractions contain your pure product.

    • Combine the fractions that show only the spot corresponding to your pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy or Mass Spectrometry.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 12, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved January 12, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 12, 2026, from [Link]

  • SSE Enterprise. (n.d.). Silica Gel In Chromatography. Retrieved January 12, 2026, from [Link]

  • Indiana University. (n.d.). Thin-Layer Chromatography of Drug-Like Compounds. IU Pressbooks. Retrieved January 12, 2026, from [Link]

  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved January 12, 2026, from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved January 12, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved January 12, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health, PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 2-Hydroxyethyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxyethyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this versatile alkylating agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material.

Quick Reference Data

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 249285-50-5[2]
Molecular Formula C₈H₁₀O₄S[1][3]
Molecular Weight 202.23 g/mol [1][2]
Description A polar molecule containing both a hydroxyl (-OH) group and a sulfonate ester group. Its reactivity as an alkylating agent stems from the benzenesulfonate moiety being an excellent leaving group.[2]

Core Principles & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What is the primary goal of recrystallization for this specific compound?

The primary goal is to separate this compound from unreacted starting materials (like ethylene glycol and benzenesulfonic acid) and potential byproducts, such as the di-ester.[2] Recrystallization is a purification technique that leverages differences in solubility between the desired compound and impurities to achieve a highly ordered, pure crystalline solid.[4]

Q2: How do the structural features of this compound guide solvent selection?

The molecule's structure is key. It possesses a polar hydroxyl group and a polar sulfonate ester, but also a non-polar benzene ring. This amphiphilic nature means that its solubility is nuanced. A suitable solvent must dissolve the compound effectively at high temperatures but poorly at low temperatures to ensure good recovery.[5] Generally, polar solvents are a good starting point due to the molecule's overall polarity.[2]

Q3: What is the most critical first step before attempting a bulk recrystallization?

Always perform small-scale solubility tests with a few milligrams of your crude product in various solvents (~0.5 mL). This empirical step is the most reliable way to identify an ideal solvent or solvent system and prevents the loss of your entire batch.[2] The ideal single solvent will dissolve the crude material when boiling but show very low solubility at room temperature or in an ice bath.[5]

Q4: What are the visual indicators of a successful recrystallization process?

A successful process is marked by several observations:

  • Complete dissolution of the crude solid in a minimum amount of hot solvent, leaving a clear solution (any remaining solids are likely insoluble impurities).

  • The slow formation of well-defined, often translucent crystals as the solution cools undisturbed.[6]

  • A clear or lightly colored mother liquor (the remaining solution) after crystal filtration, indicating that impurities have remained in solution.

General Recrystallization Workflow

The diagram below outlines the fundamental steps for a successful recrystallization.

G cluster_prep Preparation cluster_main Execution Solvent_Test 1. Perform Small-Scale Solvent Tests Select_Solvent 2. Select Optimal Solvent/System Solvent_Test->Select_Solvent Dissolve 3. Dissolve Crude Product in Minimum Boiling Solvent Select_Solvent->Dissolve Hot_Filter 4. Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filter Cool 5. Slow Cooling to Room Temp, Then Ice Bath Hot_Filter->Cool Collect 6. Collect Crystals via Vacuum Filtration Cool->Collect Wash 7. Wash Crystals with Ice-Cold Solvent Collect->Wash Dry 8. Dry Purified Crystals Wash->Dry

Caption: Standard workflow for recrystallization.

Solvent Selection Guide for this compound

Based on the compound's polarity, the following solvents are recommended starting points. The choice often depends on the specific impurity profile of the crude product.[2]

Solvent CategoryExamplesBoiling Point (°C)Rationale & Use Case
Alcohols Ethanol, Isopropanol78, 82Good general-purpose polar solvents. Their polarity is well-matched to dissolve the compound when hot. Often a first choice for single-solvent recrystallization.[2]
Esters Ethyl Acetate77A medium-polarity solvent that is also a common and effective choice for recrystallization of moderately polar compounds.[2]
Ketones Acetone56A polar aprotic solvent. Its lower boiling point can be advantageous but may also lead to rapid evaporation and premature crystallization.[2][7]
Hydrocarbons Toluene, Heptane, Hexane111, 98, 69These are non-polar and will likely have low solubility for the target compound. They are excellent candidates as the anti-solvent in a two-solvent system.[2][7]
Water Water100Due to the hydroxyl group, the compound may have some solubility in hot water. Water is an excellent, non-flammable choice if solubility characteristics are appropriate. It can also serve as an anti-solvent with a miscible organic solvent like ethanol.[2][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A: Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.[6] This is often because the solution is cooled too quickly, or the concentration of the solute is too high. For compounds with lower melting points, it can also happen if the boiling point of the solvent is significantly higher than the melting point of the solute.[6] The oil is an impure amorphous state of your compound and is undesirable for purification.

Solution:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount (5-10% volume) of additional hot solvent to slightly decrease the saturation.

  • Ensure the solution cools as slowly as possible. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[8] Slow cooling is critical for allowing molecules to properly align into a crystal lattice.[6]

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: Causality: This is a classic sign of one of two issues: either too much solvent was added, meaning the solution is not saturated at the lower temperature, or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[8]

Solutions (in order of application):

  • Induce Nucleation: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches provide a surface for the first crystals to form.[8]

  • Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[9]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, allow it to cool again.[8]

  • Cool Further: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[6]

Q: My final crystals are colored, but the pure compound should be white. How can I fix this?

A: Causality: Colored impurities are often large, polar molecules that get trapped in the crystal lattice during formation.

Solution: This issue should be addressed before crystallization begins.

  • After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.[6]

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[10] The resulting filtrate should be colorless or significantly less colored. Proceed with cooling as normal.

Q: My final yield is very low. What are the common causes and remedies?

A: Causality: Low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with too much or warm solvent.

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to dissolve the crude solid.[10]

  • Prevent Premature Crystallization: When performing a hot gravity filtration, keep the funnel, filter paper, and receiving flask hot to prevent the product from crystallizing in the funnel. You can do this by placing the funnel over the boiling filtrate in the collection flask to keep it warm with the solvent vapors.[10]

  • Optimize Washing: Always wash the collected crystals on the filter with a minimal amount of ice-cold solvent. Using cold solvent minimizes the amount of purified product that redissolves during the wash step.[10]

Troubleshooting Decision Tree

Use this diagram to navigate common recrystallization failures.

G Start Recrystallization Attempted Result What is the result after cooling? Start->Result OiledOut Compound 'Oiled Out' Result->OiledOut Liquid droplets form NoCrystals No Crystals Formed Result->NoCrystals Clear solution remains ImpureCrystals Crystals are Impure/Colored Result->ImpureCrystals Solid is discolored Reheat 1. Reheat to dissolve oil 2. Add small amount of solvent 3. Cool VERY slowly OiledOut->Reheat TooMuchSolvent Was excess solvent used? NoCrystals->TooMuchSolvent Redissolve Redissolve crystals in hot solvent ImpureCrystals->Redissolve ReduceVolume Boil off some solvent and re-cool TooMuchSolvent->ReduceVolume Yes Induce 1. Scratch flask with glass rod 2. Add a seed crystal 3. Cool in ice bath TooMuchSolvent->Induce No / Unsure Charcoal Add activated charcoal, boil, and perform hot filtration Redissolve->Charcoal Recool Re-cool slowly Charcoal->Recool

Caption: Decision tree for troubleshooting common issues.

Detailed Step-by-Step Protocol: Two-Solvent Recrystallization

This method is highly effective when no single solvent has ideal solubility characteristics. It uses a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[7] A common pair for this compound would be Ethanol (solvent) and Heptane or Water (anti-solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling solvent (e.g., ethanol). Add the solvent dropwise until the solid just dissolves.

  • Addition of Anti-Solvent: While keeping the solution hot, add the anti-solvent (e.g., heptane) dropwise with swirling. Continue adding until you observe a persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add one or two drops of the hot solvent back into the cloudy mixture until it just becomes clear again. This ensures you are at the precise saturation point.[5]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[5]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection & Washing: Collect the purified crystals via vacuum filtration. Wash the crystals with a small portion of ice-cold anti-solvent or a pre-chilled mixture of the solvent/anti-solvent.

  • Drying: Allow the crystals to dry completely in the air on the filter or in a desiccator.

Safety & Handling

  • Stability: Benzenesulfonate esters are potent alkylating agents and should be handled with care.[2] They can be sensitive to strongly acidic or basic conditions, which may cause hydrolysis, especially at elevated temperatures.[11][12] Store the purified compound in a cool, dry place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and solvents. Perform all operations within a certified chemical fume hood.

References

  • Pérez-Gómez, R., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 231-244. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (1976). Method for the preparation of sulfonic acid esters from free sulfonic acids. (US3937721A).
  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-hydroxyethyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Reddit. (2022). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Weinert, Z. J., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Bioorganic & Medicinal Chemistry Letters, 19(21), 6039-6042. Retrieved from [Link]

  • Google Patents. (1969). Purification of sulfonic acids. (US3496224A).
  • Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts. (US20020022743A1).
  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1985). Process for the preparation of 2-hydroxybenzenesulfonamide. (US4556733A).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: HPLC Purity Analysis of 2-Hydroxyethyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-hydroxyethyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during purity assessments of this compound. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies.

Section 1: Foundational Knowledge & Method Setup

Before delving into troubleshooting, a robust understanding of the analyte and a well-designed HPLC method are paramount. This compound is a polar compound, making Reversed-Phase HPLC (RP-HPLC) the predominant analytical choice.

FAQ 1: What are the typical starting parameters for an RP-HPLC method for this compound?

A solid starting point for method development involves a C18 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.[1] An acidic modifier is often necessary to ensure good peak shape.

ParameterRecommended Starting ConditionRationale & Expert Insight
Stationary Phase C18 (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm)[2][3]C18 columns provide excellent hydrophobic retention for the benzene ring, while the shorter alkyl chain compared to C30 allows for reasonable retention of this polar analyte.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterThe acidic modifier suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[4]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and better UV transparency.
Gradient Start with a low percentage of organic (e.g., 5-10% B) and ramp up to elute the analyte and any less polar impurities.A gradient is crucial for separating compounds with differing polarities, which is common in purity analysis.
Flow Rate 1.0 mL/min[2][3]This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C[3]Maintaining a consistent and slightly elevated temperature improves reproducibility by reducing viscosity and enhancing mass transfer.[5]
Detection UV at 220 nm or 254 nm[1][2][3]The benzene ring provides strong UV absorbance. 220 nm offers higher sensitivity for the benzenesulfonate moiety.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the HPLC analysis of this compound, providing a logical workflow for diagnosis and resolution.

Systematic Troubleshooting Workflow

A systematic approach is critical to efficiently identify the root cause of an HPLC issue. The following flowchart outlines a logical progression for troubleshooting.

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Peak Tailing, RT Shift) CheckSystem Isolate System vs. Method Issue Inject Blank & Standard Start->CheckSystem SystemIssue System-Related Problem (e.g., Leaks, Pump Failure) CheckSystem->SystemIssue Problem in Blank? MethodIssue Method-Related Problem (e.g., Mobile Phase, Column) CheckSystem->MethodIssue Problem only in Sample? DiagnoseSystem Inspect Hardware: - Check for leaks - Verify flow rate - Inspect pump seals SystemIssue->DiagnoseSystem DiagnoseMethod Evaluate Method Parameters: - Remake mobile phase - Check column history - Equilibrate column MethodIssue->DiagnoseMethod ResolveSystem Repair/Replace Hardware DiagnoseSystem->ResolveSystem ResolveMethod Optimize Method: - Adjust pH - Use new column - Filter samples DiagnoseMethod->ResolveMethod End Problem Resolved ResolveSystem->End ResolveMethod->End

Caption: A systematic workflow for HPLC troubleshooting.

FAQ 2: My peak for this compound is tailing. What is the cause and how can I fix it?

Peak tailing is a common issue, particularly with compounds that can interact with the stationary phase in multiple ways.[4][6]

Causality: Peak tailing for benzenesulfonates on a C18 column often stems from secondary interactions between the analyte and exposed, ionized silanol groups (Si-O⁻) on the silica backbone of the stationary phase.[4][6][7] These acidic sites can interact with any basic functionalities on the analyte or impurities, causing a portion of the molecules to be retained longer, resulting in an asymmetrical peak.

Step-by-Step Protocol for Resolution:

  • Verify Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically pH ≤ 3) to keep the silanol groups fully protonated (Si-OH).[4][6] This minimizes the ionic interactions causing the tailing. Use a calibrated pH meter for accurate measurements.[5]

  • Increase Buffer Concentration: If using a buffer, a slightly higher concentration can improve its capacity to maintain a stable pH throughout the column.

  • Consider a Different Column:

    • End-capped Columns: Use a column that is thoroughly end-capped. End-capping treats most of the residual silanol groups, making them less accessible for secondary interactions.[4][7]

    • Type B Silica Columns: Modern columns using high-purity, Type B silica have a much lower concentration of acidic silanol groups and trace metals, significantly reducing peak tailing for sensitive compounds.[6]

  • Sample Overload Check: Inject a sample with a lower concentration. If the peak shape improves, you may be overloading the column.

  • Inspect for Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak distortion.[5][7]

FAQ 3: The retention time of my analyte is shifting between injections. What should I investigate?

Retention time stability is critical for reliable identification and quantification. Shifts can be categorized as either gradual drifts or random, erratic changes.[8][9]

Causality & Diagnosis:

A systematic way to diagnose the issue is to check the retention time of an unretained peak (t₀).[10]

  • If t₀ is also shifting: The problem is likely related to the pump or flow rate.[10][11]

  • If t₀ is stable, but the analyte peak is shifting: The issue is likely chemical or column-related (e.g., mobile phase composition, temperature, or column equilibration).[10][11]

Troubleshooting Steps:

ObservationPotential CauseRecommended Action
All peaks shift proportionally Flow Rate Fluctuation: Inconsistent pump performance, leaks, or air bubbles in the system.[9][11]1. Purge the Pump: Remove any air bubbles from the solvent lines and pump heads.[9] 2. Check for Leaks: Inspect all fittings for salt buildup (if using buffers) or wetness.[9][12] 3. Verify Flow Rate: Manually measure the flow rate with a graduated cylinder and stopwatch.
Gradual shift in one direction Column Equilibration/Contamination: Insufficient equilibration time, especially with new mobile phases, or buildup of contaminants on the column.[8][13]1. Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[5][8] 2. Column Wash: Develop a robust column washing procedure to run after each sequence to remove strongly retained impurities.
Random, erratic shifts Mobile Phase Preparation/Composition: Inconsistent preparation, evaporation of a volatile component, or improper mixing.[5][13]1. Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase. 2. Gravimetric Preparation: Prepare mobile phases by weight instead of volume for higher accuracy.[5] 3. Degas Thoroughly: Ensure mobile phases are properly degassed to prevent bubble formation.
Analyte peak shifts, others stable pH or Temperature Sensitivity: The analyte's retention is highly sensitive to small changes in mobile phase pH or column temperature.[5][10]1. Use a Buffer: If not already doing so, incorporate a suitable buffer to stabilize the pH. 2. Use a Column Oven: A column thermostat is essential for maintaining a stable temperature and reproducible retention times.[5]
FAQ 4: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?

Ghost peaks are extraneous peaks that are not related to the injected sample.[14][15] They can originate from the mobile phase, the HPLC system itself (carryover), or the sample preparation process.[15][16]

Logical Diagnosis of Ghost Peaks

Ghost_Peak_Diagnosis Start Ghost Peak Observed BlankInjection Inject a Blank (Mobile Phase) Start->BlankInjection PeakPresent Peak Still Present? BlankInjection->PeakPresent SourceSystem Source: System or Mobile Phase PeakPresent->SourceSystem Yes SourceSample Source: Sample Diluent or Carryover PeakPresent->SourceSample No TroubleshootSystem Action: - Use fresh, high-purity solvents - Flush system components - Check autosampler wash solvent SourceSystem->TroubleshootSystem TroubleshootSample Action: - Develop stronger needle wash - Check purity of sample solvent SourceSample->TroubleshootSample

Caption: Diagnostic flowchart for identifying the source of ghost peaks.

Common Sources and Solutions:

  • Mobile Phase Contamination: Impurities in solvents, especially water, or the growth of microorganisms in un-buffered aqueous phases can cause ghost peaks.[14][15]

    • Solution: Always use fresh, HPLC-grade solvents and filter aqueous mobile phases. Replace buffer solutions regularly.

  • System Contamination & Carryover: Residue from a previous injection adsorbing to the injector needle, valve, or column head.[16] This is a common source of ghost peaks.

    • Solution: Optimize the autosampler wash procedure. Use a wash solvent that is stronger than the mobile phase to effectively clean the needle and injection port between runs.

  • Sample Diluent: Impurities present in the solvent used to dissolve the sample.

    • Solution: Inject the sample diluent by itself to confirm if it is the source of the contamination.

Section 3: Advanced Topics

FAQ 5: What are the potential impurities I should be looking for in this compound analysis?

Potential impurities can arise from the synthesis process or degradation. Common impurities may include:

  • Benzenesulfonic acid: A starting material from the esterification reaction.[1]

  • Ethylene glycol: The other key starting material.[1]

  • Di-substituted products: Such as ethylene glycol di-benzenesulfonate.

  • Degradation products: Resulting from hydrolysis of the ester linkage.

A well-developed gradient method is essential to separate the more polar starting materials from the main analyte and any less polar byproducts.

References

  • Shimadzu Corporation. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]

  • Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them. Retrieved from [Link]

  • Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Rao, R. N., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 415-420. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Ajani, D. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Supelco. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-Hydroxyethyl Benzenesulfonate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-hydroxyethyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this versatile alkylating agent. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and scalable process.

Overview of this compound Synthesis

The most common and industrially viable route to this compound is the esterification of ethylene glycol with either benzenesulfonyl chloride or benzenesulfonic acid. Each pathway presents its own set of challenges, particularly when transitioning from the laboratory bench to pilot-plant or full-scale manufacturing.

Reaction Scheme 1: From Benzenesulfonyl Chloride

This is a widely used laboratory method where ethylene glycol is reacted with benzenesulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.

Reaction Scheme 2: From Benzenesulfonic Acid

Direct esterification of ethylene glycol with benzenesulfonic acid is another common route, often favored in larger-scale operations due to the lower cost and hazards associated with benzenesulfonic acid compared to its chloride counterpart. This reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low Reaction Yield and Conversion

Question: My reaction yield is consistently low, even with what appears to be complete consumption of the limiting reagent. What are the likely causes and how can I improve it?

Answer: Low yield in the synthesis of this compound can be attributed to several factors, often related to side reactions, reaction equilibrium, or product degradation.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Using Benzenesulfonic Acid: This is an equilibrium-limited reaction. Ensure efficient removal of water to drive the reaction towards the product. Consider using a Dean-Stark trap with a suitable azeotropic solvent like toluene.[2] For larger scales, this becomes a critical process parameter to monitor.

    • Using Benzenesulfonyl Chloride: While generally high-yielding, incomplete reactions can occur due to poor mixing or insufficient base. Ensure the base is added at a rate that maintains a slightly basic pH throughout the reaction.

  • Side Reactions:

    • Formation of 1,2-bis(benzenesulfonyloxy)ethane (Di-ester): This is a common byproduct, especially when the molar ratio of ethylene glycol to the sulfonating agent is low. To favor the mono-ester, use an excess of ethylene glycol. A molar ratio of 2:1 to 5:1 (ethylene glycol to sulfonating agent) is a good starting point for optimization.

    • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive benzenesulfonic acid.[3] Ensure all glassware is oven-dried and use anhydrous solvents. On a larger scale, this means ensuring your reactor is dry and operating under a nitrogen blanket.

  • Product Degradation:

    • Hydrolysis of the Product: this compound can hydrolyze back to ethylene glycol and benzenesulfonic acid under acidic or basic conditions, especially at elevated temperatures during workup. It is crucial to perform aqueous washes with cold, dilute solutions and to minimize the contact time between the organic and aqueous phases.

Impurity Profile and Purification Challenges

Question: My purified product is contaminated with a persistent impurity. How do I identify and remove it?

Answer: The nature of the impurity will dictate the most effective purification strategy. Common impurities include the di-ester byproduct, unreacted starting materials, and hydrolysis products.

Troubleshooting Impurities:

Impurity Identification Removal Strategy
1,2-bis(benzenesulfonyloxy)ethane (Di-ester) Less polar than the desired product on TLC/HPLC.Chromatography: On a small scale, silica gel column chromatography can effectively separate the di-ester. Crystallization: The di-ester is generally less soluble in polar solvents. Careful selection of a crystallization solvent system (e.g., ethanol/water, isopropanol) can lead to the selective precipitation of the desired mono-ester.[1]
Benzenesulfonic Acid Acidic impurity, water-soluble.Aqueous Wash: Wash the organic layer with a cold, dilute solution of a weak base like sodium bicarbonate. This will convert the benzenesulfonic acid to its water-soluble salt.[2]
Unreacted Ethylene Glycol Highly polar and water-soluble.Aqueous Wash: Multiple washes with water or brine will effectively remove unreacted ethylene glycol from the organic layer.
Unreacted Benzenesulfonyl Chloride Oily residue, hydrolyzes slowly in cold water.Quench: React the excess benzenesulfonyl chloride with a water-soluble amine (e.g., ammonia) to form a water-soluble sulfonamide before the aqueous workup.

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol).

  • If the solution is colored, you can add a small amount of activated carbon and hot filter.

  • Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

The choice of solvent is critical and may require some screening. A good starting point is a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

Scale-Up Challenges: Thermal Management and Mixing

Question: I'm scaling up my reaction from 1L to 100L and am seeing a decrease in yield and an increase in byproducts. What's going wrong?

Answer: Scale-up is not just about multiplying reagent quantities. The surface-area-to-volume ratio decreases as the reactor size increases, leading to significant challenges in heat and mass transfer.

Key Scale-Up Considerations:

  • Heat Transfer: The esterification reaction is exothermic. In a large reactor, the heat generated may not be dissipated efficiently, leading to localized "hot spots." These can accelerate side reactions and product degradation.

    • Solution: Employ a reactor with a jacketed cooling system and ensure good agitation to promote heat transfer to the reactor walls. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation. For highly exothermic reactions, a continuous flow reactor can offer superior heat transfer.

  • Mass Transfer (Mixing): Inefficient mixing in a large reactor can lead to localized areas of high reactant concentration, promoting the formation of the di-ester byproduct.

    • Solution: The type of impeller and the agitation speed are critical. A pitched-blade turbine is often a good choice for promoting axial flow and ensuring homogeneity. For very large reactors, computational fluid dynamics (CFD) modeling can be used to design an optimal mixing strategy.[4][5][6][7]

Visualization of Scale-Up Challenges

ScaleUpChallenges cluster_LabScale Lab Scale (e.g., 1L) cluster_PilotScale Pilot/Production Scale (e.g., 100L) cluster_Consequences Consequences of Poor Scale-Up LS_SA_V High Surface Area to Volume Ratio LS_Heat Efficient Heat Dissipation LS_SA_V->LS_Heat LS_Mix Good Mixing LS_SA_V->LS_Mix PS_Heat Poor Heat Dissipation PS_Mix Inefficient Mixing PS_SA_V Low Surface Area to Volume Ratio PS_SA_V->PS_Heat PS_SA_V->PS_Mix HotSpots Localized Hot Spots PS_Heat->HotSpots SideRxns Increased Side Reactions PS_Mix->SideRxns HotSpots->SideRxns LowYield Lower Yield & Purity SideRxns->LowYield

Caption: Challenges in scaling up the production of this compound.

Safety Considerations

Question: What are the primary safety hazards associated with the production of this compound, and how can they be mitigated at scale?

Answer: The primary hazards stem from the corrosive nature of the starting materials and the exothermic nature of the reaction.

Key Safety Hazards and Mitigation Strategies:

  • Corrosive Reagents: Both benzenesulfonyl chloride and benzenesulfonic acid are corrosive and can cause severe skin and eye burns.[8][9]

    • Mitigation: Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, closed-system transfers are recommended to minimize exposure.

  • Exothermic Reaction: As mentioned, the reaction can generate a significant amount of heat. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

    • Mitigation:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.

      • Controlled Addition: Add the more reactive reagent (e.g., benzenesulfonyl chloride) slowly to the reaction mixture to control the rate of heat evolution.

      • Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.

Visualization of Safety Protocol Workflow

SafetyProtocol Start Start: Plan Synthesis RiskAssessment Perform Risk Assessment (Corrosivity, Exothermicity) Start->RiskAssessment PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE EngineeringControls Implement Engineering Controls (Fume Hood, Jacketed Reactor) RiskAssessment->EngineeringControls Calorimetry Conduct Calorimetry Study (Determine Heat of Reaction) RiskAssessment->Calorimetry Execute Execute Synthesis PPE->Execute EngineeringControls->Execute ControlledAddition Develop Controlled Addition Protocol Calorimetry->ControlledAddition EmergencyPlan Establish Emergency Plan (Quenching, Cooling) ControlledAddition->EmergencyPlan EmergencyPlan->Execute

Caption: A workflow for ensuring safety during the scale-up of this compound synthesis.

Advanced Process Control & Optimization

For robust and reproducible large-scale production, consider implementing advanced process control strategies.

Process Analytical Technology (PAT):

PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time.[10][11][12] For the synthesis of this compound, this could involve:

  • FTIR Spectroscopy: An in-situ FTIR probe can monitor the concentration of reactants and products, providing real-time kinetic data and allowing for precise determination of the reaction endpoint.[11]

  • Raman Spectroscopy: This can also be used to track the progress of the reaction and identify the formation of byproducts.

By implementing PAT, you can move from a fixed-time process to a more dynamic, controlled process, leading to improved consistency and quality.[10][13][14]

Computational Fluid Dynamics (CFD):

As mentioned earlier, CFD modeling is a powerful tool for understanding and optimizing mixing in large reactors.[4][5][6][7] By simulating the fluid dynamics within the reactor, you can:

  • Identify areas of poor mixing ("dead zones").

  • Optimize impeller design and agitation speed.

  • Ensure uniform temperature distribution.

References

  • Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. (URL: [Link])

  • Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. (URL: [Link])

  • CFD modelling of single and multiphase flow in a stirred tank reactor - FOSSEE. (URL: [Link])

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preventing di-ester formation during 2-hydroxyethyl benzenesulfonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-hydroxyethyl benzenesulfonate. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during this synthesis: the formation of the undesired 1,2-bis(phenylsulfonyloxy)ethane, or "di-ester," byproduct. As your dedicated scientific resource, this document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Understanding the Core Challenge: Mono- vs. Di-esterification

The synthesis of this compound involves the reaction of ethylene glycol with benzenesulfonyl chloride. While the goal is to functionalize only one of the two hydroxyl groups on ethylene glycol, the inherent reactivity of the remaining hydroxyl group on the desired mono-ester product makes it susceptible to a second reaction with another molecule of benzenesulfonyl chloride.

Reaction Pathways

The primary reaction aims for monosulfonylation, while the competing side reaction leads to the di-ester. Understanding this competition is the first step toward controlling it.

G cluster_main Desired Reaction: Monosulfonylation cluster_side Side Reaction: Di-ester Formation EG Ethylene Glycol (HO-CH₂-CH₂-OH) Product This compound (PhSO₂O-CH₂-CH₂-OH) EG->Product 1 eq. BSC Benzenesulfonyl Chloride (PhSO₂Cl) BSC->Product Base Base (e.g., Pyridine, Et₃N) HCl Base·HCl Base->HCl MonoEster This compound (from Desired Reaction) DiEster 1,2-bis(phenylsulfonyloxy)ethane (Di-ester Byproduct) MonoEster->DiEster Reacts further BSC2 Benzenesulfonyl Chloride (PhSO₂Cl) BSC2->DiEster Base2 Base HCl2 Base·HCl Base2->HCl2

Caption: Desired monosulfonylation vs. the competing di-ester formation side reaction.

Troubleshooting Guide: Isolating and Solving Di-ester Formation

This section addresses specific issues you may encounter, providing direct causes and actionable solutions.

Q1: My post-reaction analysis (NMR/TLC) shows a high percentage of the di-ester byproduct. What are the most likely causes?

This is the most common problem. A high di-ester to mono-ester ratio typically points to one or more of the following controllable factors:

  • Cause 1: Incorrect Stoichiometry. The molar ratio of ethylene glycol to benzenesulfonyl chloride is the single most critical parameter. If the ratio is too close to 1:1, as the reaction proceeds and ethylene glycol is consumed, the concentration of the mono-ester product becomes significant. This mono-ester then effectively competes with the remaining ethylene glycol for the benzenesulfonyl chloride, leading to the di-ester.

  • Cause 2: Inefficient Mixing or Slow Addition. Adding the benzenesulfonyl chloride too quickly can create localized areas of high concentration, promoting the second reaction before the reagent has a chance to disperse and react with the excess ethylene glycol.

  • Cause 3: Elevated Reaction Temperature. Higher temperatures increase the rate of both reactions, but can disproportionately favor the formation of the thermodynamically stable di-ester. It also increases the reactivity of the less nucleophilic hydroxyl group on the mono-ester product.[1][2]

  • Cause 4: Prolonged Reaction Time. Allowing the reaction to proceed for too long after the initial consumption of benzenesulfonyl chloride can provide more opportunity for the slower, second sulfonylation to occur.

Solution Workflow:

Troubleshooting_Workflow start High Di-ester Content Detected check_stoich Verify Stoichiometry: Is Ethylene Glycol in Sufficient Excess (≥5 eq.)? start->check_stoich check_temp Review Temperature Control: Was addition performed at 0°C? Was reaction kept below RT? check_stoich->check_temp If Yes correct_stoich Action: Increase Glycol to 5-10 equivalents. check_stoich->correct_stoich If No check_addition Analyze Addition Rate: Was sulfonyl chloride added dropwise over >30 min? check_temp->check_addition If Yes correct_temp Action: Use ice bath for addition and maintain cool temperature. check_temp->correct_temp If No check_time Examine Reaction Time: Was the reaction monitored and quenched upon completion? check_addition->check_time If Yes correct_addition Action: Dilute sulfonyl chloride and add slowly with vigorous stirring. check_addition->correct_addition If No correct_time Action: Monitor by TLC/LCMS. Quench promptly. check_time->correct_time If No

Sources

Technical Support Center: Optimizing 2-Hydroxyethyl Benzenesulfonate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to catalyst selection and troubleshooting for the esterification of benzenesulfonic acid with ethylene glycol to produce 2-hydroxyethyl benzenesulfonate.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Foundational Concepts & Catalyst Selection

This section addresses the fundamental questions regarding the reaction mechanism and the critical first step: choosing the right catalyst for your experimental goals.

Q1: What is the underlying mechanism of this esterification, and why is a catalyst necessary?

The synthesis of this compound is a Fischer esterification reaction between benzenesulfonic acid and ethylene glycol. The reaction proceeds via nucleophilic attack of a hydroxyl group from ethylene glycol on the electrophilic sulfur atom of the sulfonic acid. A molecule of water is eliminated as a byproduct.[1]

While benzenesulfonic acid is itself a strong acid (pKa ≈ -2.8), the reaction equilibrium can be slow to establish.[2] An external catalyst is employed to accelerate the reaction rate. The catalyst, typically a strong Brønsted acid, protonates the sulfonic acid group, further increasing its electrophilicity and making it more susceptible to attack by the alcohol.[1]

Q2: What are the main categories of catalysts for this reaction, and how do I choose between them?

Catalysts for this esterification fall into two main classes: homogeneous and heterogeneous. The choice depends on factors like desired reaction scale, catalyst cost, ease of product purification, and environmental considerations.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1][3][4]

    • Expertise & Experience: Homogeneous catalysts are often highly active and can lead to faster reaction rates at lower temperatures.[4][5] However, their primary drawback is the difficult separation from the product mixture, which often requires neutralization and aqueous workups, generating waste.[6] Sulfuric acid, while effective, is also highly corrosive and can promote side reactions.[6]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonic acids supported on materials like silica or carbon.[3][4][7]

    • Expertise & Experience: The key advantage of heterogeneous catalysts is their ease of separation—they can be simply filtered off after the reaction. This simplifies product purification and allows for potential catalyst recycling.[3][4] However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, where reactants must diffuse into the catalyst pores.[4][7]

The following decision workflow can guide your selection process:

start Catalyst Selection Start q1 Priority: Ease of Separation & Reusability? start->q1 homo Choose Homogeneous Catalyst (e.g., PTSA, H₂SO₄) q1->homo No hetero Choose Heterogeneous Catalyst (e.g., Amberlyst-15, Sulfonated Carbon) q1->hetero Yes q2 Concerned about corrosion and waste generation? homo->q2 q3 Reaction scale large? Need high thermal stability? hetero->q3 consider_ptsa Consider PTSA over H₂SO₄ (Less corrosive, fewer byproducts) q2->consider_ptsa Yes end_homo Proceed with Homogeneous Catalyst q2->end_homo No consider_ptsa->end_homo consider_resins Consider Ion-Exchange Resins (e.g., Amberlyst 70 for T > 120°C) q3->consider_resins Yes end_hetero Proceed with Heterogeneous Catalyst Screening q3->end_hetero No consider_resins->end_hetero start Low Yield Observed q_water Is water being effectively removed? start->q_water sol_water Implement Water Removal: - Use Dean-Stark trap - Conduct reaction under reflux - Use a drying agent (if compatible) q_water->sol_water No q_ratio Are reactants at equimolar ratio? q_water->q_ratio Yes sol_ratio Shift Equilibrium: Use an excess of one reactant (typically 3-5 fold excess of ethylene glycol) q_ratio->sol_ratio Yes q_catalyst Is catalyst loading/activity sufficient? q_ratio->q_catalyst No sol_catalyst Optimize Catalyst: - Increase catalyst loading (e.g., 5-10 wt%) - Check catalyst activity (is it fresh?) - Switch to a more active catalyst (e.g., H₂SO₄) q_catalyst->sol_catalyst No q_temp Is the reaction temperature optimal? q_catalyst->q_temp Yes sol_temp Adjust Temperature: - Increase temperature to accelerate rate (Caution: monitor for side reactions) q_temp->sol_temp No

Caption: Troubleshooting flowchart for low reaction yield.

Trustworthiness Check: To improve yield, you must shift the reaction equilibrium to favor the products, as dictated by Le Châtelier's principle.

  • Remove Water: Water is a byproduct; its removal drives the reaction forward. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or xylene. [5]2. Use Excess Reactant: Using a large excess of ethylene glycol can significantly increase the conversion of the more valuable benzenesulfonic acid. [1]3. Optimize Catalyst and Temperature: Ensure the catalyst is active and present in a sufficient amount. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions like the dehydration of ethylene glycol. [8]

Q4: I'm observing a significant side product. What is it and how can I prevent it?

The most common side product is the di-ester, 1,2-ethanediyl dibenzenesulfonate , formed when both hydroxyl groups of ethylene glycol react with benzenesulfonic acid. Another possibility is the formation of an ether through the dehydration of ethylene glycol, though this is less common under standard esterification conditions.

BSA Benzenesulfonic Acid Product This compound (Desired Product) BSA->Product Main Reaction SideProduct 1,2-Ethanediyl Dibenzenesulfonate (Side Product) BSA->SideProduct Side Reaction EG Ethylene Glycol EG->Product Main Reaction Product->SideProduct Side Reaction Water1 + H₂O Water2 + H₂O

Caption: Main reaction vs. key side reaction.

Mitigation Strategy: The formation of the di-ester is a consecutive reaction. To minimize it, the primary strategy is to use a significant molar excess of ethylene glycol relative to benzenesulfonic acid. [1]A ratio of 5:1 (ethylene glycol:benzenesulfonic acid) or higher is often effective. This ensures that a molecule of benzenesulfonic acid is statistically more likely to encounter an unreacted ethylene glycol molecule than the mono-ester product.

Q5: My solid acid catalyst is losing activity upon reuse. What is causing this and how can I regenerate it?

Catalyst deactivation is a common issue with solid acids in esterification. [9][10]* Causality - Leaching: The active sulfonic acid (-SO₃H) groups can be weakly bonded to the support material and may leach into the reaction mixture, especially at higher temperatures or in the presence of polar solvents like methanol or excess ethylene glycol. [9][11]* Causality - Ester Formation: The catalyst's own sulfonic acid groups can react with ethylene glycol to form sulfonic esters on its surface. [9][10][11]This blocks the active sites, preventing them from participating in the main reaction.

Prevention and Regeneration:

  • Prevent Leaching: Choose a catalyst with strongly anchored sulfonic groups. Operating at the lowest effective temperature can also minimize leaching.

  • Avoid Surface Esterification: Modifying the addition method of the alcohol can sometimes reduce the formation of surface esters. [9][10]3. Regeneration: The specific regeneration protocol depends on the catalyst. A common method involves washing the catalyst with a non-reactive solvent to remove adsorbed species, followed by treatment with dilute sulfuric acid to re-sulfonate any lost active sites, and then drying thoroughly in a vacuum oven. Always consult the manufacturer's guidelines for specific resins.

Part 3: Experimental Protocols

Protocol 1: General Lab-Scale Synthesis of this compound

This protocol details a typical batch reaction using a homogeneous catalyst and a Dean-Stark apparatus for water removal.

  • Materials:

    • Benzenesulfonic acid (1.0 eq)

    • Ethylene glycol (5.0 eq)

    • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

    • Toluene (sufficient to fill Dean-Stark trap and cover reactants)

  • Apparatus:

    • Round-bottomed flask

    • Dean-Stark apparatus and reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

  • Procedure:

    • To the round-bottomed flask, add benzenesulfonic acid, ethylene glycol, PTSA, and a magnetic stir bar.

    • Add enough toluene to fill the Dean-Stark trap and create a slurry with the reactants.

    • Assemble the Dean-Stark apparatus and reflux condenser. Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the trap.

    • Monitor the reaction progress by observing water collection. The reaction is near completion when water no longer accumulates in the trap. This can take several hours.

    • Once complete, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product.

    • Purify the crude product as needed (see Q6).

Protocol 2: Screening of Heterogeneous Catalysts

This protocol allows for the parallel evaluation of different solid acid catalysts.

  • Materials & Apparatus:

    • Multiple small reaction vials with screw caps and stir bars

    • Heating block or oil bath for temperature control

    • Benzenesulfonic acid (1.0 eq), Ethylene glycol (3.0 eq)

    • Solid acid catalysts to be tested (e.g., Amberlyst-15, Sulfonated Carbon), dried beforehand.

  • Procedure:

    • To each reaction vial, add benzenesulfonic acid and ethylene glycol.

    • Add a pre-weighed amount of a different solid acid catalyst to each vial (e.g., 10 wt% relative to benzenesulfonic acid).

    • Seal the vials and place them in the heating block set to the desired temperature (e.g., 80-100 °C).

    • Stir the reactions for a set period (e.g., 4, 8, 12 hours).

    • At each time point, carefully take a small aliquot from each vial.

    • Analyze the aliquots by a suitable method (e.g., HPLC, GC-MS) to determine the conversion to this compound.

    • Plot conversion versus time for each catalyst to determine their relative activity.

Part 4: Purification FAQ

Q6: What are the recommended methods for purifying the final product?

Purification can be challenging due to the product's high boiling point and the presence of excess ethylene glycol.

  • Aqueous Workup: As described in the protocol, an initial acid-base workup is crucial to remove the catalyst (if homogeneous) and any unreacted benzenesulfonic acid.

  • Removal of Excess Ethylene Glycol: Ethylene glycol is water-soluble. Multiple washes of the organic layer (if a solvent like ethyl acetate is used for extraction) with water or brine can effectively remove the bulk of the unreacted glycol.

  • Recrystallization: If the crude product is a solid or a viscous oil that can be induced to crystallize, recrystallization is a powerful purification technique. Potential solvent systems for benzenesulfonate esters include alcohols (ethanol, isopropanol) or ester/hydrocarbon mixtures (ethyl acetate/heptane). [1]4. Column Chromatography: For high-purity requirements, silica gel chromatography is often the most effective method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can separate the desired mono-ester from the non-polar di-ester side product and residual starting materials.

References

  • Zhang, B., et al. (2021). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction. IDEAS/RePEc. Retrieved from [Link]

  • Bohrium. (2021). catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction. Ask this paper. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction | Request PDF. Retrieved from [Link]

  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction (Journal Article). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on esterification of benzoic acid with diethylene glycol. Retrieved from [Link]

  • PQRI. (n.d.). Sulfonate Esters – How Real is the Risk? Retrieved from [Link]

  • Novatia, LLC. (2010). A Quantitative Study of the Potential for Sulfonate Ester Formation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Sulphonic Acids, Esters and their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]

  • REVISTA DE CHIMIE. (n.d.). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]

  • PQRI. (n.d.). Sulfonate Esters – How Real is the Risk? Retrieved from [Link]

  • Tanta University. (n.d.). glycol esters: optimization and. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • JOCPR. (n.d.). Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). KR100580124B1 - Purification method of 2-hydroxyethyl methacrylate.
  • ResearchGate. (n.d.). Kinetic Study of the Esterification Reaction of Ethylene Glycol with Phenyl Phosphonic Acid and Benzene Phosphinic Acid | Request PDF. Retrieved from [Link]

  • BioResources. (n.d.). Efficient and green approach for the esterification of lignin with oleic acid using surfactant-combined microreactors in water. Retrieved from [Link]

  • ACS Publications. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Macromolecules. Retrieved from [Link]

  • PubMed. (n.d.). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone advise me on distilling hydroxyethyl acrylate? Retrieved from [Link]

  • Google Patents. (n.d.). KR101278225B1 - Refining apparatus for high purity 2-hydroxyethylmethacrylate.
  • ResearchGate. (n.d.). Synthetic hydrogels 3. Solvent effects on poly(2-hydroxyethyl methacrylate) networks | Request PDF. Retrieved from [Link]

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Technical Support Center: Managing Exothermic Reactions in Large-Scale 2-Hydroxyethyl Benzenesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxyethyl benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this process. The synthesis, typically involving the reaction of a benzenesulfonyl precursor with ethylene glycol or the sulfonation of 2-phenylethanol, is a highly exothermic process.[1][2] Managing this heat release is critical for ensuring safety, product quality, and process stability.

A primary risk associated with exothermic reactions is thermal runaway, a dangerous condition where the reaction rate increases due to a rise in temperature, which in turn generates more heat, creating a self-accelerating cycle.[3] This can lead to catastrophic pressure buildup, equipment failure, and the release of hazardous materials.[3][4] The challenge is magnified during scale-up because as reactor volume increases, the surface area available for heat removal does not increase proportionally, making cooling less efficient.[5][6]

This document provides troubleshooting guides, detailed protocols, and frequently asked questions to help you navigate the complexities of managing this exothermic reaction on a large scale.

Section 1: Pre-Synthesis Hazard Assessment & Planning

A thorough hazard assessment is the foundation of a safe scale-up process. Before any large-scale experiment, a comprehensive understanding of the reaction's thermal characteristics is not just recommended—it is essential.[7][8]

Frequently Asked Questions (Pre-Synthesis)

Q1: What are the critical first steps before attempting a large-scale synthesis of this compound?

A1: Before scaling up, you must characterize the thermal profile of the reaction. This involves:

  • Reaction Calorimetry: Employ techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to obtain critical safety data.[9] These experiments measure the heat flow of the reaction under controlled conditions.

  • Determine Key Parameters: The primary goal of calorimetry is to determine the values summarized in the table below. This data is fundamental for designing a safe process.

  • Kinetic Studies: Understand the rate of reaction at different temperatures. This helps predict how the reaction will behave under various process conditions, including deviation scenarios.[9]

  • Calculate Adiabatic Temperature Rise (ΔTad): This calculation reveals the maximum possible temperature the reaction mixture could reach in a worst-case scenario where no heat is removed (e.g., total cooling failure).[9] This value is crucial for assessing the risk of a runaway.

ParameterDescriptionImportance for Safety
Heat of Reaction (ΔHrxn) The total amount of heat released per mole of reactant.Determines the total energy that the cooling system must be able to remove over the course of the reaction.
Specific Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mixture by one degree.Used to calculate the temperature increase from the heat generated.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all heat evolved were absorbed by the reaction mass.A high ΔTad indicates a high potential for a dangerous temperature excursion. It is a critical indicator of thermal risk.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mass could reach under upset conditions (e.g., cooling failure during reagent addition).This temperature must be well below the onset temperature of any decomposition reactions to ensure safety.
Onset Temperature of Decomposition (T onset) The temperature at which the product or reactants begin to decompose exothermically.The process temperature, including potential deviations, must never approach this value to avoid a secondary, often more violent, runaway reaction.[5]

Q2: How do I choose the right reactor setup for this exothermic reaction?

A2: The reactor is your primary containment and control vessel. For a highly exothermic process like this sulfonation, consider the following:

  • Material of Construction: Ensure the reactor material (e.g., glass-lined steel, Hastelloy) is compatible with the corrosive nature of sulfonating agents like benzenesulfonic acid or oleum.

  • Heat Transfer Capability: The reactor must be designed for efficient heat removal. This means prioritizing a high surface-area-to-volume ratio, which is inherently more challenging at scale.[5] Opt for reactors with high-performance jackets, and consider adding internal cooling coils or an external heat exchanger loop for large volumes.[4][10]

  • Agitation System: A robust and well-designed agitation system is critical. The goal is to ensure homogeneity and prevent localized hotspots where a runaway could initiate.[9] The stirrer type should be chosen based on the viscosity of the reaction medium to ensure efficient mixing.[9]

  • Instrumentation and Control: The reactor must be equipped with calibrated, reliable sensors for temperature (multiple probes are recommended) and pressure.[3][9] An automated control system that links reagent addition pumps to temperature readings is a vital safety layer.[11]

Section 2: Troubleshooting Guide: Real-Time Event Management

Even with careful planning, process deviations can occur. The ability to quickly diagnose and respond to off-normal events is critical.

Symptom/ObservationProbable Cause(s)Immediate Corrective ActionsPreventative Measures
Unexpectedly Rapid Temperature Increase 1. Reagent addition rate is too high.[12] 2. Cooling system is underperforming or has failed. 3. Reagent concentration is higher than specified. 4. Incorrect starting temperature (too high).1. Immediately stop all reagent addition. 2. Increase cooling to maximum capacity (e.g., fully open coolant valve).[11] 3. Verify agitator is running at the correct speed. 4. If temperature continues to rise, prepare for emergency quenching.1. Use an automated dosing pump interlocked with temperature probes. 2. Perform regular maintenance and pre-run checks on the cooling system. 3. Verify the concentration of all reagents before charging.
Localized Hotspots Detected 1. Inadequate stirring or agitator failure.[9] 2. Viscosity of the reaction mass has increased unexpectedly. 3. A solid phase has formed, impeding mixing.1. Verify agitator operation and speed. 2. If safe, consider increasing agitation speed. 3. Stop reagent addition until temperature uniformity is re-established.1. Select an appropriate agitator design (e.g., pitched-blade turbine) for the expected viscosity. 2. Use multiple temperature probes to monitor for thermal gradients. 3. Ensure reactants are fully dissolved before starting the reaction.
Pressure Buildup in Reactor 1. Reaction temperature is too high, causing solvent or reagent to boil. 2. Uncontrolled reaction is generating gaseous byproducts. 3. Emergency relief vent is blocked or malfunctioning.1. Immediately stop reagent addition and heating (if applicable). 2. Apply maximum cooling to reduce the temperature and vapor pressure. 3. If pressure approaches the vessel's maximum allowable working pressure (MAWP), evacuate personnel and initiate emergency procedures.1. Operate well below the boiling point of your solvent system. 2. Conduct a thorough hazard analysis to identify any potential gas-generating decomposition reactions.[3] 3. Regularly inspect and certify all safety relief devices.
Cooling System Inability to Maintain Set Temperature 1. Heat generation from the reaction exceeds the heat removal capacity of the cooling system.[6] 2. Coolant temperature is too high or flow rate is too low. 3. Fouling on the reactor jacket or coils is reducing heat transfer efficiency.1. Reduce or stop the reagent addition rate to decrease the rate of heat generation. 2. Check the cooling utility supply (chiller temperature, pump operation). 3. If the problem persists, the process may need to be run at a lower rate or with a more dilute reagent stream.1. Ensure the process is designed based on the reactor's actual heat removal capability, not just theoretical values. 2. Clean and maintain reactor jackets and coils regularly. 3. Use a semi-batch process where the reaction rate is controlled by the feed rate.[13]

Section 3: Standard Operating Protocol: Controlled Synthesis Workflow

A semi-batch process, where one reagent is added slowly and controllably to the other, is the standard and safest method for managing highly exothermic reactions.[7][13] This approach ensures that the heat is generated gradually and can be effectively removed by the cooling system, preventing the accumulation of unreacted, high-energy material.

Step-by-Step Methodology for Controlled Reagent Addition
  • Reactor Preparation:

    • Charge the reactor with 2-phenylethanol and an appropriate solvent (if used).

    • Start the agitator to ensure the contents are well-mixed.

    • Begin cooling the reactor contents to the predetermined starting temperature (e.g., 0-5 °C). Do not proceed until the temperature is stable.

  • Initiate Controlled Addition:

    • Begin the slow, dropwise addition of the sulfonating agent (e.g., benzenesulfonyl chloride) via a calibrated dosing pump.

    • The initial addition rate should be very slow to confirm that the cooling system can handle the exotherm.

  • Continuous Monitoring and Control:

    • Continuously monitor the internal temperature and the temperature of the cooling fluid.

    • The primary control strategy is to maintain a constant internal temperature. The addition rate should be adjusted to ensure the cooling system is not overwhelmed.

    • If the internal temperature rises above the set limit (e.g., >10 °C), the addition pump must be programmed to stop automatically.[12] Addition should only resume once the temperature is back within the safe operating window.

  • Completion and Digestion:

    • Once the addition is complete, allow the reaction to stir at the control temperature for a specified "digestion" period to ensure full conversion.

    • Monitor the temperature closely; a drop in the cooling demand indicates the reaction is complete.

  • Controlled Quenching and Work-up:

    • The quenching process (e.g., adding water or a basic solution) can also be highly exothermic. It must be performed slowly and with adequate cooling to prevent a secondary temperature spike.

Workflow for Controlled Reagent Addition

ControlledAdditionWorkflow start Start prep_reactor Prepare Reactor: - Charge 2-Phenylethanol - Start Agitator start->prep_reactor cool_reactor Cool Reactor to Start Temp (e.g., 0-5 °C) prep_reactor->cool_reactor temp_check1 Is Temp Stable at Start Temp? cool_reactor->temp_check1 temp_check1->cool_reactor No start_addition Begin Slow, Controlled Addition of Sulfonating Agent temp_check1->start_addition Yes monitor_temp Continuously Monitor Internal Temperature start_addition->monitor_temp temp_check2 Is Temp within Safe Limit (e.g., < 10 °C)? monitor_temp->temp_check2 stop_addition STOP ADDITION Increase Cooling temp_check2->stop_addition No addition_complete Is Addition Complete? temp_check2->addition_complete Yes stop_addition->monitor_temp addition_complete->monitor_temp No digest Hold at Temp for Digestion Period addition_complete->digest Yes quench Perform Controlled Quench digest->quench end End quench->end

Caption: Decision workflow for controlled reagent addition.

Section 4: Emergency Protocols

In the event of a severe process deviation, a clear and immediate response is necessary to prevent a catastrophic failure.

Q1: What are the definitive signs of an imminent thermal runaway?

A1: A thermal runaway is characterized by an accelerating rate of temperature and pressure increase that can no longer be controlled by the cooling system.[3] Key signs include:

  • A continuous, rapid rise in temperature even after reagent addition has been stopped.

  • A simultaneous rapid increase in reactor pressure.

  • The cooling system operating at maximum capacity but failing to reduce the temperature.

  • Visible evidence of vigorous, uncontrolled boiling or off-gassing.

Q2: What is the immediate procedure if a thermal runaway is suspected?

A2: If a thermal runaway is underway, the priority shifts from process control to consequence mitigation. The goal is to remove heat and/or stop the reaction by any means necessary.

  • Sound the Alarm: Immediately alert all personnel and evacuate the immediate area.

  • Crash Cooling: If available, activate an emergency cooling system. This might involve introducing a very cold fluid into the reactor jacket.[8]

  • Reaction Inhibition/Quenching: If the system is designed for it, inject a chemical inhibitor or a large volume of a cold, inert quenching agent into the reactor to stop the reaction.[9] This must be done with extreme caution, as the initial mixing can be violent.

  • Do Not Isolate: Do not close any valves that would prevent the emergency relief system (bursting disc or safety valve) from functioning. The relief system is the last line of defense to prevent a vessel rupture.[14]

Fault Tree Analysis for Thermal Runaway

FaultTree top_event Thermal Runaway in Reactor or1 OR top_event->or1 heat_gen_exceeds_removal Heat Generation > Heat Removal or1->heat_gen_exceeds_removal and1 AND excessive_heat_gen Excessive Heat Generation and1->excessive_heat_gen inadequate_heat_removal Inadequate Heat Removal and1->inadequate_heat_removal and2 AND heat_gen_exceeds_removal->and1 loss_of_containment Loss of Containment or2 OR excessive_heat_gen->or2 or3 OR inadequate_heat_removal->or3 reagent_overcharge Incorrect Reagent Concentration or2->reagent_overcharge addition_too_fast Addition Rate Too Fast or2->addition_too_fast wrong_temp Incorrect Start Temperature or2->wrong_temp cooling_failure Cooling System Failure or3->cooling_failure mixing_failure Agitator Failure or3->mixing_failure utility_failure Coolant Utility Failure or3->utility_failure fouling Jacket/Coil Fouling or3->fouling

Caption: Simplified fault tree for a thermal runaway event.

References

  • Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online.
  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates.
  • Celsicon. (n.d.). Reactor Temperature Control. Celsicon.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Asynt. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. Asynt.
  • MacDonald, S. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Hensler, C. T., & Pfaendtner, J. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up. SciSpace.
  • BenchChem. (n.d.). This compound. BenchChem.
  • University of Michigan. (2022, May 5). Reaction Control. Visual Encyclopedia of Chemical Engineering Equipment.
  • IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing. IChemE.
  • Fluorotherm. (2025, February 10). Temperature Control and Efficiency in Chemical Processing. Fluorotherm.
  • Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
  • TheSafetyMaster. (2024, November 7). Exothermic Reaction Hazards. TheSafetyMaster.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE.
  • ReAgent. (2024, November 20). Exothermic Reactions Explained. The Chemistry Blog.

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Validation & Comparative

A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Hydroxyethyl Benzenesulfonate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-hydroxyethyl benzenesulfonate. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of steps. It delves into the causality behind experimental choices, ensuring a robust, self-validating analytical system suitable for regulatory scrutiny and confident decision-making in product development.

The Analytical Imperative: Why Robust Quantification of this compound Matters

This compound is a compound of interest in various chemical and pharmaceutical manufacturing processes. It can be a process intermediate, a byproduct, or a potential degradation product. Its accurate quantification is critical for several reasons:

  • Process Optimization: Monitoring its formation or consumption provides crucial data for optimizing reaction yields and efficiency.

  • Quality Control: As a potential impurity, its levels must be strictly controlled to ensure the safety and efficacy of the final product.

  • Stability Studies: Tracking its appearance over time in a drug product is a key indicator of the product's shelf-life and degradation pathways.

The inherent polarity and lack of a strong chromophore in its sulfonic acid group can present analytical challenges. Therefore, developing and rigorously validating a suitable analytical method is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and powerful technique for this purpose.[1][2]

Foundational Principles: The Logic of HPLC Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method are suitable for its intended application.[3] The framework for this guide is built upon the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6] Our goal is to create a method that is not just precise and accurate on a "good day" but is demonstrably reliable over the lifetime of its use.

The following diagram illustrates the interconnected workflow of the validation parameters we will explore.

HPLC_Validation_Workflow cluster_0 Method Development & System Suitability cluster_1 Core Validation Parameters cluster_2 Method Reliability Dev Method Development (Column, Mobile Phase, Detector) SST System Suitability Testing (SST) (Resolution, Tailing Factor, Repeatability) Dev->SST Initial Setup Specificity Specificity / Selectivity SST->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method Final Approval

Caption: Workflow for HPLC method validation, from development to final approval.

Step-by-Step HPLC Method Validation Protocol

This section provides a detailed, actionable protocol for validating an HPLC method for this compound. We will assume a reversed-phase HPLC method with UV detection has been developed.

Proposed Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for the benzene ring, while the polar embedded group helps to manage the polar sulfonate and hydroxyl groups, improving peak shape.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic: 70:30 (A:B)The acidic mobile phase suppresses the ionization of the sulfonic acid group, leading to better retention and symmetrical peaks on a C18 column. Acetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity.
Detection UV at 220 nmThe benzene ring provides UV absorbance. 220 nm is often a good wavelength for aromatic compounds where a specific maximum is not prominent.[1][2]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the potential for peak distortion from overloading.
System Suitability Testing (SST)

Why it's done: SST is performed before any validation run to ensure the chromatographic system is performing adequately on that day. It is the daily health check of your analytical system.

Protocol:

  • Prepare a system suitability solution containing this compound at the target concentration (e.g., 100 µg/mL).

  • If known impurities or related substances are available, include them in the solution to check resolution.

  • Make five replicate injections of this solution.

  • Calculate the key SST parameters.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
Resolution (Rs) > 2.0 (between analyte and nearest peak)Ensures baseline separation from any potential interfering peaks.
Specificity / Selectivity

Why it's done: Specificity proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Protocol:

  • Forced Degradation: Subject the drug substance or product to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Placebo Analysis: Prepare a solution of the drug product placebo (all excipients without the active pharmaceutical ingredient, API).

  • Impurity Spiking: If known impurities are available, spike them into a sample solution.

  • Inject the stressed samples, a placebo solution, the spiked sample, and an unstressed sample.

  • Assess the chromatograms for any co-eluting peaks at the retention time of this compound. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Acceptance Criteria:

  • The analyte peak should be free from any co-elution from placebo components, degradation products, or known impurities.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity.

Linearity and Range

Why it's done: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration.[4] For an impurity, the range should bracket the reporting threshold up to 120% of the specification limit.[4]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
80481050
90540500
100601200
110662100
120720950

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The data points should be randomly scattered around the regression line.

Accuracy (as Recovery)

Why it's done: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a known amount of analyte into a placebo or sample matrix and calculating the percentage recovered.

Protocol:

  • Prepare sample solutions (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage of the analyte recovered.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.5101.5%
120%120.0118.999.1%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Precision

Why it's done: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the RSD of the results.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if available), repeats the repeatability study. The results from both studies are then statistically compared.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Assay (%) 100.3%99.8%
RSD (%) 0.85%0.92%

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%

  • Intermediate Precision: The overall RSD for the combined data from both analysts should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Protocol (Signal-to-Noise Approach):

  • Prepare a series of increasingly dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the LOQ by injecting a solution at this concentration and demonstrating that the precision (RSD of 6 injections) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1

  • LOQ: S/N ratio ≥ 10:1 and RSD for precision at LOQ ≤ 10%.

Robustness

Why it's done: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical chromatographic parameters one at a time.

  • Inject a system suitability solution and evaluate the impact on SST parameters (e.g., retention time, tailing factor, resolution).

Data Presentation:

Parameter VariedVariationEffect on System Suitability
Flow Rate ± 0.1 mL/minRetention time shifts, but resolution and tailing remain acceptable.
Column Temp. ± 2 °CMinor retention time shifts; SST passes.
Mobile Phase %B ± 2%Significant retention time shifts; resolution remains acceptable.
Mobile Phase pH ± 0.2 unitsMinor peak shape changes; SST passes.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust and accessible technique, other methods may be considered depending on the specific analytical need, such as higher sensitivity for genotoxic impurity analysis or analysis in complex matrices.[2]

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Chromatographic separation based on polarity, UV absorbance detection.Cost-effective, robust, widely available, simple to operate.Moderate sensitivity, potential for matrix interference.[2]Routine QC, assay, and impurity analysis at moderate levels.
Ion Chromatography (IC) Separation of ions based on interaction with an ion-exchange resin, detected by conductivity.[7]Excellent for separating ionic species, can be highly sensitive for sulfonates.[7][8]Requires specialized equipment, mobile phases can be complex.Quantification of sulfonate counter-ions or in highly ionic matrices.[7]
LC-Mass Spectrometry (LC-MS/MS) HPLC separation coupled with mass-based detection.Extremely high sensitivity and selectivity, provides structural confirmation.[9][10][11]High cost of instrumentation, requires significant expertise, susceptible to matrix effects (ion suppression).Trace-level quantification, analysis of potential genotoxic impurities, definitive identification.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[12][13]High separation efficiency, very small sample volume, fast analysis times.[14][15]Lower concentration sensitivity than LC-MS, reproducibility can be challenging.Rapid screening, analysis of highly polar and charged molecules.[12]

The relationship between these methods in terms of sensitivity and specificity can be visualized as follows:

Method_Comparison cluster_0 Analytical Techniques cluster_1 Performance Characteristics HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Specificity Specificity / Selectivity HPLC_UV->Specificity Good IC Ion Chromatography IC->Sensitivity High IC->Specificity High CE Capillary Electrophoresis CE->Sensitivity Moderate CE->Specificity High LC_MS LC-MS/MS LC_MS->Sensitivity Highest LC_MS->Specificity Highest

Caption: Comparison of analytical techniques for sulfonate analysis.

Conclusion

The successful validation of an HPLC method for the quantification of this compound is a multi-faceted process that underpins the reliability of critical quality data. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can ensure that its method is fit for purpose. The detailed protocols and acceptance criteria provided in this guide serve as a robust template for this process. While HPLC-UV offers a superb balance of performance and accessibility for many applications, a thorough understanding of alternative techniques like Ion Chromatography, LC-MS/MS, and Capillary Electrophoresis is essential for selecting the optimal analytical strategy to meet evolving regulatory and scientific challenges.

References

  • Shodex HPLC Columns. LC/MS/MS Analysis of Organic Sulfonic Acids (VT-50 2D). Available at: [Link]

  • Chemistry LibreTexts. (2023). Capillary Electrophoresis. Available at: [Link]

  • Wikipedia. Capillary electrophoresis. Available at: [Link]

  • UNT Digital Library. (2004). ANALYSIS OF SULFONATES IN AQUEOUS SAMPLES BY ION-PAIR LC/ESI-MS/MS WITH IN-SOURCE CID FOR ADDUCT PEAK ELIMINATION. Available at: [Link]

  • Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available at: [Link]

  • MDPI. (2022). Role of Ionic Liquids in Capillary Electrophoresis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Available at: [Link]

  • Technology Networks. (2023). An Introduction to Capillary Electrophoresis: Theory, Practice and Applications. Available at: [Link]

  • Chemistry For Everyone. (2024). What Is Capillary Zone Electrophoresis (CZE)?. Available at: [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available at: [Link]

  • Google Patents. WO1993007481A1 - Identification of sulfonation by-products by ion chromatography.
  • HELIX Chromatography. HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • ResearchGate. (2012). Method development for analysis of linear and branched alkyl benzene sulfonates. Available at: [Link]

  • ScienceDirect. Separation and analysis of alkylbenzene sulfonate surfactants by HPLC and HPCE. Available at: [Link]

  • ElectronicsAndBooks. Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. Available at: [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Available at: [Link]

  • PubMed. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Available at: [Link]

  • PMC - NIH. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Available at: [Link]

  • ResearchGate. (1988). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • SHIMADZU CORPORATION. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Taylor & Francis Online. (1996). Quick ion chromatographic determination of sulfate alone in soil extracts and natural waters. Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • Waters Corporation. Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Available at: [Link]

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A Technical Guide to the Structural Elucidation of 2-Hydroxyethyl Benzenesulfonate: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

The Molecular Structure: A Foundation for Spectroscopic Analysis

2-Hydroxyethyl benzenesulfonate (C8H10O4S) possesses a distinct molecular architecture comprising a phenyl group, a sulfonate ester linkage, and a hydroxyethyl chain.[2][3] This structure gives rise to a unique set of spectroscopic signatures that can be harnessed for its identification and characterization.

In-Depth Analysis via ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

Predicted ¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the two methylene groups of the ethyl chain. The hydroxyl proton may also be observable, though its chemical shift can be variable.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2', H-6'7.85 - 7.95Multiplet (likely dd)
H-3', H-4', H-5'7.50 - 7.70Multiplet
H-1~4.30Triplet~5.0
H-2~3.80Triplet~5.0
OHVariableSinglet (broad)

Note: These are predicted values and may differ from experimental results. The aromatic region is predicted to be complex due to second-order effects.

The protons on the benzene ring are expected to resonate in the downfield region (7.50-7.95 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonate group. The protons ortho to the sulfonate group (H-2', H-6') are likely to be the most deshielded. The methylene protons of the ethyl group are diastereotopic and are expected to appear as two distinct triplets. The protons on the carbon adjacent to the sulfonate oxygen (H-1) would be more deshielded (~4.30 ppm) than the protons on the carbon bearing the hydroxyl group (H-2, ~3.80 ppm). The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Analysis

The carbon-¹³ (¹³C) NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (ipso-carbon)~135
C-2', C-6'~129
C-3', C-5'~128
C-4'~133
C-1~68
C-2~60

Note: These are predicted values and may differ from experimental results.

The aromatic carbons are expected to resonate between 128 and 135 ppm.[1] The ipso-carbon (C-1'), directly attached to the sulfonate group, will have a distinct chemical shift.[1] The carbons of the hydroxyethyl group will appear in the upfield region of the spectrum, with the carbon bonded to the sulfonate oxygen (C-1) being more deshielded than the carbon bearing the hydroxyl group (C-2).[1]

Visualizing the Structure-Spectrum Correlation

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

While specific experimental data for this compound is not provided, the following is a robust, generalized protocol for the NMR analysis of a small organic molecule of similar characteristics.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][5]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆) (0.6-0.7 mL)[4]

  • High-quality 5 mm NMR tubes[6]

  • Pasteur pipette and filter plug (e.g., cotton or glass wool)

  • Vortex mixer

Methodology:

  • Sample Preparation: a. Weigh the appropriate amount of this compound into a clean, dry vial. b. Add the deuterated solvent to the vial. c. Vortex the mixture until the sample is fully dissolved. d. Filter the solution through a Pasteur pipette with a filter plug directly into the NMR tube to remove any particulate matter.[7] e. Cap the NMR tube and label it clearly.[4]

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans). e. Acquire the ¹³C NMR spectrum using standard parameters (e.g., 100 MHz, 1024 or more scans).

  • Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

A Comparative Look: Alternative Analytical Techniques

While NMR is a premier tool for structural elucidation, a multi-technique approach is often beneficial for comprehensive characterization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistryNon-destructive, highly informative for structureLower sensitivity compared to MS, can be time-consuming for ¹³C
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternHigh sensitivity, provides molecular formulaDoes not provide detailed structural connectivity
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, S=O, C=C)Fast, simple, good for functional group identificationProvides limited information on the overall molecular structure
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationHigh resolution for separating mixtures, quantitativeDoes not provide structural information on its own
Elemental Analysis Percentage composition of elements (C, H, S)Confirms elemental formulaDoes not provide structural information

In the context of this compound analysis:

  • Mass Spectrometry would be an excellent complementary technique to confirm the molecular weight (202.23 g/mol ).[2]

  • IR Spectroscopy would be useful to quickly verify the presence of the hydroxyl (-OH stretch), sulfonate (S=O stretches), and aromatic (C=C stretches) functional groups.

  • HPLC is invaluable for determining the purity of the compound, which is crucial for its use in synthesis and other applications.

Conclusion

The structural analysis of this compound relies on a synergistic application of modern analytical techniques. While this guide has focused on the predictive power of ¹H and ¹³C NMR spectroscopy in elucidating its intricate structure, a comprehensive characterization is best achieved by integrating data from multiple analytical platforms. For researchers in the pharmaceutical and chemical industries, a thorough understanding of these techniques and their comparative strengths is paramount for ensuring the quality, efficacy, and safety of their chemical entities.

References

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Cambridge Department of Chemistry. NMR Sample Prepara-on. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • PubChem. This compound. [Link]

  • ChemBK. This compound. [Link]

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A Comparative Guide to Purity Assessment of 2-Hydroxyethyl Benzenesulfonate: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide offers an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 2-hydroxyethyl benzenesulfonate. As a key intermediate in various syntheses, ensuring the purity of this sulfonate ester is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).

The Analytical Challenge: this compound and Its Potential Impurities

This compound is typically synthesized via the esterification of benzenesulfonic acid with ethylene glycol.[1] This process can lead to a profile of process-related impurities that must be accurately quantified.

Key Potential Impurities:

  • Benzenesulfonic Acid: Unreacted starting material.

  • Ethylene Glycol: Unreacted starting material.

  • 1,2-Bis(benzenesulfonyloxy)ethane: A di-ester byproduct formed from the reaction of benzenesulfonic acid with both hydroxyl groups of ethylene glycol.

  • Diethylene Glycol: A common impurity in ethylene glycol.

The structural similarity of these compounds to the main analyte presents a significant analytical challenge, requiring highly selective and sensitive methods for accurate purity determination.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR has emerged as a powerful, primary analytical method for purity determination, recognized by major pharmacopeias like the United States Pharmacopeia (USP).[2] Its fundamental principle lies in the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal.[3] This allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2]

The Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on a series of carefully considered parameters and components, each chosen to ensure the integrity of the quantitative data.

1. Selection of the Internal Standard: The cornerstone of accurate qNMR is the choice of an appropriate internal standard. For this compound, a polar aromatic compound, an ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The purity of the internal standard must be accurately known and it should not degrade under the experimental conditions.
  • Chemical Inertness: It must not react with the analyte or the solvent.
  • Solubility: It must be fully soluble in the chosen deuterated solvent.
  • Spectral Simplicity and Resolution: It should ideally have a simple spectrum with sharp signals that do not overlap with any of the analyte or impurity signals.

For this analysis, maleic acid is a suitable choice. It is highly pure, stable, soluble in common polar deuterated solvents like DMSO-d₆, and its vinylic protons produce a sharp singlet in a region of the ¹H NMR spectrum that is typically free from signals of aromatic and ethyl groups.

2. Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound and maleic acid due to its high polarity.

3. Optimization of NMR Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up to allow for full relaxation of all protons between pulses. This is crucial for the signal integrals to be directly proportional to the number of protons.

  • Long Relaxation Delay (D1): A long relaxation delay (typically 5-7 times the longest T₁ relaxation time of any proton being quantified) is essential. For aromatic and ethyl protons, a D1 of 30-60 seconds is often sufficient.
  • 90° Pulse Angle: A calibrated 90° pulse angle ensures maximum signal intensity for quantification.
  • Sufficient Number of Scans: The number of scans should be adequate to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals of interest.
Experimental Protocol: qNMR Purity Assessment of this compound

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • DMSO-d₆ (≥ 99.8% deuteration)

  • High-precision analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the NMR probe to achieve optimal field homogeneity.

    • Acquire a ¹H NMR spectrum using the following parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30')

      • Pulse Angle: 30° (to reduce relaxation delay requirements while maintaining quantitative accuracy)

      • Relaxation Delay (D1): 30 seconds

      • Acquisition Time (AQ): ≥ 3 seconds

      • Number of Scans (NS): 16-64 (to achieve adequate S/N)

      • Spectral Width (SW): 16 ppm

      • Temperature: 298 K

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons (multiplet, ~7.5-7.9 ppm) and the methylene protons adjacent to the sulfonate group (triplet, ~4.3 ppm) are suitable for quantification. For maleic acid, integrate the singlet from the two vinylic protons (~6.3 ppm).

    • Calculate the purity of this compound using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analytical Techniques

While qNMR offers a direct and elegant approach to purity determination, chromatographic methods remain the workhorses of many analytical laboratories.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity assessment due to its high resolving power and sensitivity for UV-active compounds.

Rationale for Method Design:

  • Stationary Phase: A C18 reversed-phase column is suitable for separating the polar this compound from its potential impurities.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 3.0) and a polar organic solvent (e.g., acetonitrile) is effective for resolving the analyte from both more polar (ethylene glycol, benzenesulfonic acid) and less polar (di-ester byproduct) impurities.

  • Detection: The benzene ring in this compound and benzenesulfonic acid provides strong UV absorbance, making UV detection at around 220 nm a sensitive choice.

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard of known purity and the sample to be tested in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as ethylene glycol and diethylene glycol.

Rationale for Method Design:

  • Derivatization: Ethylene glycol and diethylene glycol have poor chromatographic properties due to their high polarity and propensity for hydrogen bonding. Derivatization with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is necessary to increase their volatility and improve peak shape.

  • Stationary Phase: A mid-polarity column (e.g., DB-5ms) is suitable for separating the derivatized glycols.

  • Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification and quantification of trace-level impurities.

Instrumentation: GC system coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min)

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the this compound sample into a vial.

    • Add an internal standard (e.g., 1,3-propanediol).

    • Add the derivatizing agent (BSTFA with 1% TMCS) and a solvent (e.g., pyridine).

    • Heat the mixture at 70 °C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Quantification: Identify and quantify the silylated derivatives of ethylene glycol and diethylene glycol using their characteristic mass spectra and retention times, typically with an internal standard calibration.

Performance Comparison: qNMR vs. Chromatographic Methods

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Direct proportionality between signal integral and number of nuclei.Differential partitioning between a mobile and stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.
Reference Standard Does not require an identical analyte reference standard; uses a certified internal standard.[2]Requires a reference standard of the analyte for accurate quantification.Requires reference standards for each impurity to be quantified.
Selectivity High for structurally distinct molecules. Can be challenging for isomers with overlapping signals.Good, can be optimized by adjusting mobile phase, column, and gradient.Excellent, provides mass spectral information for unambiguous peak identification.
Sensitivity Generally lower than chromatographic methods, suitable for major components and impurities at >0.1%.Good, with typical LOQs in the low ppm range.Excellent, with LOQs in the sub-ppm range, ideal for trace impurities.
Speed Relatively fast, with typical acquisition times of 10-20 minutes per sample.Moderate, with typical run times of 15-30 minutes per sample.Slower, including sample derivatization time, with run times of 20-40 minutes.
Sample Preparation Simple dissolution of the sample and internal standard.Requires preparation of mobile phases and filtered solutions.Can be complex, often requiring derivatization.
Validation Straightforward validation protocols are well-established.[4]Well-established validation procedures according to ICH guidelines.Requires validation for each impurity, including derivatization efficiency.
Throughput High, amenable to automation.High, with modern autosamplers.Lower, due to longer run times and sample preparation.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in DMSO-d6 weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (Optimized Parameters) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS qnmr_node Direct, primary method No analyte standard needed High accuracy for major components Fast analysis time hplc_node High resolution for complex mixtures Good sensitivity for UV-active compounds Requires analyte reference standard Well-established methodology gcms_node Excellent for volatile impurities Highest sensitivity and selectivity Requires derivatization for polar analytes Longer analysis time Purity_Assessment Purity Assessment of This compound Purity_Assessment->qnmr_node Purity_Assessment->hplc_node Purity_Assessment->gcms_node

Caption: Comparison of Analytical Methods.

Conclusion: An Integrated Approach for Comprehensive Purity Profiling

For the purity assessment of this compound, quantitative NMR (qNMR) stands out as a superior primary method for determining the mass fraction of the main component. Its ability to provide a direct, accurate measurement without the need for an identical reference standard makes it an invaluable tool, especially in the early stages of drug development when certified standards may be scarce.[2]

However, a comprehensive purity profile requires an integrated approach. HPLC-UV is the method of choice for routine quality control, offering a robust and high-throughput means of separating and quantifying the main component and UV-active impurities. For the specific and sensitive detection of potentially genotoxic volatile impurities like ethylene glycol and diethylene glycol, GC-MS is indispensable.

By leveraging the strengths of each technique, researchers and drug development professionals can build a self-validating analytical system that ensures the highest standards of purity, safety, and quality for their pharmaceutical products.

References

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020). Chemical and Pharmaceutical Bulletin, 68(9), 859-868. [Link]

  • Human Metabolome Database. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (1H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d6. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

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A Comparative Guide to Sulfonate Leaving Groups: 2-Hydroxyethyl Benzenesulfonate vs. Tosylates in Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a leaving group can dictate the success or failure of a nucleophilic substitution reaction. Among the plethora of available options, sulfonate esters stand out for their exceptional ability to depart from a molecule, facilitating crucial bond-forming events. This guide provides an in-depth, objective comparison of two such leaving groups: the well-established tosylate and the more specialized 2-hydroxyethyl benzenesulfonate. By examining their intrinsic properties, reactivity in substitution reactions, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions in experimental design.

The Critical Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions, cornerstone transformations in organic chemistry, involve the displacement of a leaving group by a nucleophile. The facility of this process is intrinsically linked to the stability of the departing species. An ideal leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon cleavage of its bond to the carbon atom.[1][2] This stability is paramount, as it lowers the activation energy of the reaction, thereby increasing the reaction rate.[3]

Sulfonate esters, such as tosylates and this compound, are excellent leaving groups because they are the conjugate bases of strong sulfonic acids.[1][4] The negative charge on the sulfonate anion is extensively delocalized through resonance across the three oxygen atoms of the sulfonyl group, rendering it a very stable and weakly basic species.[1][5][6]

Understanding the Players: A Structural Overview

To appreciate the nuances in their reactivity, it is essential to first understand the structural features of this compound and tosylate.

Tosylate (p-Toluenesulfonate, OTs): A widely used and well-characterized leaving group, the tosylate is derived from p-toluenesulfonic acid. Its structure features a methyl group in the para position of the benzene ring.

This compound: This leaving group is an ester of benzenesulfonic acid and ethylene glycol.[7] A key distinguishing feature is the presence of a hydroxyl group on the ethyl chain attached to the sulfonate core.

Head-to-Head Comparison: Reactivity and Performance

Electronic Effects and Leaving Group Ability

The primary determinant of a sulfonate's leaving group ability is the acidity of its corresponding sulfonic acid. A lower pKa of the conjugate acid signifies a more stable anion and, consequently, a better leaving group.[3]

  • p-Toluenesulfonic acid , the conjugate acid of tosylate, is a strong acid with a pKa of approximately -2.8 to -6.5.[3][8]

  • Benzenesulfonic acid , the parent acid of this compound, has a pKa of approximately -2.8.[8]

The methyl group on the tosylate is weakly electron-donating, which slightly destabilizes the resulting anion compared to the unsubstituted benzenesulfonate. Conversely, the phenyl group itself is electron-withdrawing. This suggests that benzenesulfonate is a slightly better leaving group than tosylate. Indeed, some sources indicate that the reactivity of benzenesulfonic acid and p-toluenesulfonic acid is very similar.[8] One study even suggests a slightly higher relative SN2 reaction rate for mesylate (methanesulfonate) compared to tosylate, further highlighting the subtle interplay of electronic and steric factors.[3]

The presence of the 2-hydroxyethyl group in this compound is not expected to significantly alter the electronic properties of the sulfonate core itself, as it is insulated by the ethylene bridge. Therefore, its intrinsic leaving group ability should be very similar to that of a standard benzenesulfonate.

Steric Considerations

In SN2 reactions, the nucleophile attacks the carbon atom bearing the leaving group from the backside.[9][10] Steric hindrance around this reaction center can significantly impede the approach of the nucleophile, thereby slowing down the reaction rate.[11][12][13]

  • Tosylate: The tosyl group is relatively bulky, which can be a factor in highly congested systems.

  • This compound: The benzenesulfonate core of this leaving group is sterically similar to the tosylate. The 2-hydroxyethyl tail is flexible and extends away from the reaction center, and thus is unlikely to contribute significantly to steric hindrance at the site of substitution.

For most common substrates, the steric difference between a tosylate and a this compound is likely to be negligible in influencing the reaction rate.

The Role of the Hydroxyl Group

The defining feature of this compound is its terminal hydroxyl group. This functional handle introduces a unique dimension to its reactivity profile and potential applications.

  • Intramolecular Reactions: The hydroxyl group can act as an internal nucleophile, leading to cyclization reactions. For example, under basic conditions, this compound can readily form ethylene oxide. This predisposition for intramolecular reactions can be a synthetic advantage when desired, but a potential complication if intermolecular substitution is the goal.

  • Solubility: The presence of the hydroxyl group can increase the polarity and water solubility of the molecule and its derivatives, which could be advantageous in certain solvent systems or for biological applications.

  • Secondary Functionalization: The hydroxyl group provides a site for further chemical modification, allowing for the introduction of other functional groups or for tethering to solid supports or biomolecules.[7]

Experimental Data Summary

While a direct kinetic comparison is elusive, the available data on related sulfonates provides a valuable framework for understanding their relative reactivities.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN2 Rate (Conceptual)Key Structural Feature
Tosylate p-Toluenesulfonic acid~ -2.8 to -6.5[3][8]Standardpara-Methyl group
Benzenesulfonate Benzenesulfonic acid~ -2.8[8]Slightly > TosylateUnsubstituted phenyl ring
This compound Benzenesulfonic acid~ -2.8[8]Similar to BenzenesulfonateTerminal hydroxyl group
Mesylate Methanesulfonic acid~ -1.2 to -2.6[3]~1.4x Tosylate[3]Methyl group
Triflate Triflic acid~ -12 to -13[3]~80,000x Tosylate[3]Trifluoromethyl group

Note: The relative rates are illustrative and can vary significantly with substrate, nucleophile, and reaction conditions.

Experimental Protocols

The conversion of an alcohol to a sulfonate ester is a standard and reliable transformation in organic synthesis. This is a critical first step before the sulfonate can act as a leaving group in a subsequent substitution reaction.

General Protocol for the Tosylation of a Primary Alcohol

This procedure outlines the conversion of a primary alcohol to its corresponding tosylate, which can then be used in a nucleophilic substitution reaction.

Materials:

  • Primary alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Add pyridine (1.1 - 1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate.

  • The crude product can be purified by recrystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of benzenesulfonic acid with ethylene glycol.[7]

Materials:

  • Benzenesulfonic acid

  • Ethylene glycol

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Combine benzenesulfonic acid (1.0 eq) and an excess of ethylene glycol (e.g., 5-10 eq) in a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar.

  • Add toluene to the flask.

  • Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • The excess ethylene glycol and toluene can be removed under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Mechanistic Insights and Logical Frameworks

The choice between this compound and a tosylate as a leaving group is fundamentally a decision based on the desired synthetic outcome.

G cluster_0 Decision: Choice of Sulfonate Leaving Group Start Synthetic Goal Direct_Sub Direct Nucleophilic Substitution? Start->Direct_Sub Yes Intra_Cycl Intramolecular Cyclization or Further Functionalization Needed? Start->Intra_Cycl Yes Use_Tosyl Use Tosylate (or other simple sulfonate) Direct_Sub->Use_Tosyl Use_HEB Use this compound Intra_Cycl->Use_HEB G cluster_1 General SN2 Reaction Mechanism Reactants Nu:⁻ + R-LG TS [Nu---R---LG]⁻ Reactants->TS Backside Attack Products Nu-R + LG:⁻ TS->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction mechanism.

Conclusion and Recommendations

Both this compound and tosylates are highly effective leaving groups for nucleophilic substitution reactions. Their intrinsic leaving group abilities are comparable, with the unsubstituted benzenesulfonate backbone of the former potentially offering a marginal electronic advantage.

Choose Tosylate (or other simple sulfonates like mesylate or benzenesulfonate) for:

  • Straightforward intermolecular nucleophilic substitution reactions where no additional functionality is required on the leaving group.

  • Well-established and extensively documented procedures.

Choose this compound for:

  • Synthetic strategies that involve a subsequent intramolecular reaction, such as the formation of an epoxide.

  • Applications where the terminal hydroxyl group can be used for further functionalization, such as tethering to a polymer or introducing a reporter group.

  • Cases where increased polarity and water solubility of the substrate or product are desirable.

Ultimately, the optimal choice of leaving group is context-dependent and should be guided by the specific goals of the synthetic sequence. A thorough understanding of the properties and reactivity of each option will empower the researcher to design more efficient and successful synthetic routes.

References

  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions. [Link] [9]8. PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link] [10]9. US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link] [8]10. Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link] [11]11. College of Saint Benedict and Saint John's University. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link] [12]15. PubMed Central. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link] [13]17. MDPI. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.10: Leaving Group Formation. [Link] [14]19. Chegg.com. (2018, February 22). Solved 2c) p-Toluenesulfonic acid is a strong organic acid. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]

  • Journal of the American Chemical Society. (2019, September 24). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. [Link]

  • Government of Canada. (2020, October). Draft screening assessment - Benzenesulfonic acid, 4-methyl- or P-toluenesulfonic acid. [Link]

  • Journal of the American Chemical Society. (n.d.). Benzyl Tosylates. IV. Halogen Substituent Effects1. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link] [2]27. Human Metabolome Database. (2013, March 20). Showing metabocard for p-Toluenesulfonic acid (HMDB0059933). [Link]

  • PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Chem Divine. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]

  • ResearchGate. (2025, August 10). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • NIH. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 249285-50-5| Product Name : this compound. [Link]

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A Comparative Guide to the Reactivity of 2-Hydroxyethyl Benzenesulfonate and Mesylates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of a leaving group is paramount to the success of a reaction. Among the most reliable and widely used are the sulfonate esters, prized for their ability to transform a poorly reactive alcohol into a highly reactive electrophile.[1] This guide provides an in-depth comparison of two such stalwart leaving groups: the benzenesulfonate (specifically on a 2-hydroxyethyl backbone) and the more general methanesulfonate (mesylate). We will dissect their reactivity profiles, explore the underlying mechanistic principles, and provide actionable experimental protocols to empower you in your synthetic endeavors.

The Theoretical Underpinnings of Reactivity: Besylate vs. Mesylate

The efficacy of a leaving group is fundamentally linked to the stability of the anion formed after it departs. A more stable anion is a weaker base, and weaker bases are better leaving groups.[2][3][4] Both benzenesulfonate and methanesulfonate anions are exceptionally stable due to the delocalization of the negative charge across three oxygen atoms via resonance.[1]

However, subtle electronic and steric differences between the phenyl group of the benzenesulfonate (besylate) and the methyl group of the methanesulfonate (mesylate) give rise to distinct reactivity profiles.

  • Electronic Effects: The acidity of the parent sulfonic acid is a direct proxy for the stability of the conjugate base (the leaving group). Benzenesulfonic acid is a stronger acid (pKa ≈ -6.5) than methanesulfonic acid (pKa ≈ -1.9).[2][5][6] This increased acidity stems from the ability of the benzene ring to further delocalize the negative charge of the resulting anion through resonance, in addition to its inductive electron-withdrawing effect. Consequently, the benzenesulfonate anion is more stable and, in principle, a slightly better leaving group than the methanesulfonate anion.

  • Steric Effects: The phenyl group of the benzenesulfonate is significantly bulkier than the methyl group of the mesylate. In sterically hindered environments, this can influence the rate of nucleophilic attack. While often a secondary consideration compared to electronic effects, it can be a deciding factor in complex molecular architectures.

  • The X-Factor: The 2-Hydroxyethyl Backbone: The presence of a hydroxyl group at the C2 position introduces a crucial mechanistic possibility: Neighboring Group Participation (NGP) .[7][8] The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the sulfonate ester to form a strained, three-membered cyclic ether intermediate (a protonated epoxide).[9][10][11] This intramolecular reaction is often kinetically favored over an intermolecular attack by an external nucleophile due to proximity.[11] The external nucleophile then attacks this intermediate to open the ring. This two-step process has profound implications for both reaction rate and stereochemistry.[8][10]

Experimental Design for a Head-to-Head Reactivity Comparison

To objectively compare the reactivity of 2-hydroxyethyl benzenesulfonate and its mesylate counterpart, a controlled kinetic experiment is essential. The reaction of these substrates with a common nucleophile, such as sodium azide in a polar aprotic solvent like DMF, provides a clean system for monitoring the progress of a nucleophilic substitution reaction.

Objective: To determine the relative reaction rates of this compound and 2-hydroxyethyl methanesulfonate with sodium azide.

Reaction Scheme:

Materials:

  • This compound

  • 2-Hydroxyethyl methanesulfonate

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stir bars

  • Thermostatted reaction block or oil bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous DMF.

    • Prepare separate 0.1 M stock solutions of this compound and 2-hydroxyethyl methanesulfonate in anhydrous DMF. Each solution should also contain the internal standard (dodecane) at a concentration of 0.05 M.

  • Reaction Setup:

    • In separate reaction vials, place 1.0 mL of the this compound stock solution and 1.0 mL of the 2-hydroxyethyl methanesulfonate stock solution.

    • Place the vials in a reaction block pre-heated to 50 °C and allow them to equilibrate for 5 minutes.

  • Initiation and Sampling:

    • To initiate the reactions, add 1.0 mL of the pre-heated sodium azide stock solution to each vial simultaneously.

    • Immediately withdraw a 100 µL aliquot from each reaction mixture (this is the t=0 sample) and quench it in a separate GC vial containing 1 mL of deionized water.

    • Continue to withdraw and quench 100 µL aliquots at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • Analysis:

    • Analyze the quenched samples by GC-FID. The internal standard (dodecane) allows for accurate quantification of the starting material's disappearance over time.

    • Calculate the concentration of the remaining sulfonate ester at each time point relative to the internal standard.

  • Data Processing:

    • Plot ln([Sulfonate Ester]/[Internal Standard]) versus time for each reaction.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

G cluster_prep Preparation cluster_reaction Reaction at 50°C cluster_analysis Analysis prep1 Prepare 0.1M Substrate + 0.05M Std in DMF prep2 Prepare 0.2M NaN3 in DMF react Mix Substrate and NaN3 solutions (1:1) prep1->react prep2->react sample Withdraw Aliquots at t = 0, 15, 30... min react->sample quench Quench in DI Water sample->quench gc GC-FID Analysis quench->gc plot Plot ln([Substrate]) vs. Time gc->plot rate Determine Rate Constant (k) plot->rate G Start HO-CH2-CH2-OLG SN2_TS Start->SN2_TS Path A: Direct SN2 NGP_Int Cyclic Intermediate (Protonated Epoxide) Start->NGP_Int Path B: NGP (k_NGP) Prod_SN2 HO-CH2-CH2-Nu SN2_TS->Prod_SN2 k_SN2 Prod_NGP HO-CH2-CH2-Nu NGP_Int->Prod_NGP Fast + Nu-

Caption: Competing Sₙ2 and NGP pathways for 2-hydroxyethyl sulfonates.

The rate enhancement provided by NGP (anchimeric assistance) means that Path B is often the dominant mechanism. [10]The initial intramolecular cyclization (k_NGP) is the rate-determining step. Since this step also involves the departure of the leaving group, a better leaving group (besylate) will accelerate this intramolecular step more than it does for the mesylate, leading to a faster overall reaction rate.

Practical Considerations for the Synthetic Chemist

While benzenesulfonate is often the more reactive leaving group, the choice between a mesylate and a besylate is not always straightforward and involves practical trade-offs.

FeatureMesylate (OMs)Besylate (OBs)
Reactivity Very GoodExcellent (Often slightly higher than mesylate)
Starting Material Methanesulfonyl Chloride (liquid, corrosive)Benzenesulfonyl Chloride (solid, easier to handle)
Crystallinity Mesylated intermediates are often oils or low-melting solids.Besylated intermediates are frequently crystalline and easier to purify.
Cost Generally less expensive.Can be more expensive.
NMR Analysis Methyl protons provide a clean singlet (~3 ppm).Aromatic protons can complicate spectra in the 7-8 ppm region.

Table 2: Practical comparison of mesylates and besylates.

Guidance:

  • For maximum reactivity: Choose a benzenesulfonate or a more activated arylsulfonate (e.g., nosylate, brosylate).

  • For ease of purification: Benzenesulfonates often yield crystalline derivatives, which can be a significant advantage in multi-step syntheses.

  • For cost-effectiveness and simple analysis: Mesylates are an excellent and highly reliable choice for most standard applications.

Conclusion

Both this compound and its mesylate analog are potent electrophiles, readily undergoing nucleophilic substitution. The benzenesulfonate generally exhibits higher reactivity due to the superior stability of its corresponding anion, making it a better leaving group. The presence of the 2-hydroxyethyl moiety strongly favors a mechanism involving neighboring group participation, which accelerates the reaction for both substrates compared to a simple alkyl sulfonate. The ultimate choice between these two leaving groups rests on a balanced consideration of required reactivity, cost, and practical downstream factors such as purification and analysis. Understanding these nuances allows the discerning chemist to optimize their synthetic strategy for efficiency and success.

References

  • Neighboring-group participation by hydroxyl oxygen in nucleophilic aromatic substitutions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Why is methanesulfonic acid more acidic than benzenesulfonic acid? Quora. [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Online Chemistry.[Link]

  • Sulfonate Esters. Periodic Chemistry. [Link]

  • Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. YouTube. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. University of Wisconsin Chemistry. [Link]

  • Neighbouring Group Participation. Vedantu. [Link]

  • Why does neighbouring group participation happen? Chemistry Stack Exchange. [Link]

  • Leaving Groups. Oregon State University. [Link]

  • Methanesulfonic Acid. PubChem. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • What Makes A Good Leaving Group. Master Organic Chemistry. [Link]

  • Methanesulfonic acid. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Hydroxyethylation: A Comparative Analysis of Alternatives to 2-Hydroxyethyl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Hydroxyethylation in Modern Chemistry

The introduction of the hydroxyethyl moiety (-CH₂CH₂OH) into a molecule is a fundamental and powerful strategy in the fields of medicinal chemistry, materials science, and drug development. This seemingly simple functional group can profoundly influence a compound's physicochemical properties, enhancing aqueous solubility, modulating lipophilicity, improving pharmacokinetic profiles, and providing a reactive handle for further functionalization. For decades, reagents like 2-hydroxyethyl benzenesulfonate have been employed for this purpose. It operates via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the benzenesulfonate anion serves as an excellent leaving group, facilitating the transfer of the hydroxyethyl group to a nucleophilic substrate.[1][2]

However, the evolving landscape of chemical synthesis, with its increasing emphasis on process safety, atom economy, and environmental stewardship, necessitates a critical evaluation of the available toolkit for hydroxyethylation. This guide provides a comprehensive comparison of the primary alternatives to this compound, offering researchers, scientists, and drug development professionals the in-depth technical insights required to make informed decisions for their specific applications. We will delve into the reactivity, selectivity, safety, and practical handling of ethylene oxide, 2-chloroethanol, and ethylene carbonate, supported by experimental data and detailed protocols.

A Comparative Analysis of Hydroxyethylating Agents

The choice of a hydroxyethylating agent is a critical decision that hinges on a balance of reactivity, selectivity, substrate compatibility, and, crucially, safety and environmental impact. Here, we compare the performance of three key alternatives to this compound.

Ethylene Oxide: The Highly Reactive Workhorse

Ethylene oxide, a strained three-membered ring, is the most reactive and atom-economical hydroxyethylating agent. Its high reactivity stems from the significant ring strain, which is readily relieved upon nucleophilic attack.

  • Mechanism of Action: Ethylene oxide undergoes a ring-opening reaction upon attack by a nucleophile. This reaction can be catalyzed by either acid or base. In basic or neutral conditions, the reaction proceeds via an SN2 mechanism.

  • Advantages:

    • High Reactivity: Reacts with a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, often under mild conditions.[3][4]

    • Atom Economy: The entire molecule is incorporated into the product, with no leaving group to consider for disposal.

  • Disadvantages:

    • Extreme Toxicity and Carcinogenicity: Ethylene oxide is a known human carcinogen and is highly toxic upon inhalation.[5][6][7] Its odor threshold is significantly higher than its permissible exposure limit, meaning it can be present at dangerous levels without being detected by smell.[5]

    • High Flammability and Explosivity: It is an extremely flammable gas that can form explosive mixtures with air.[6][8]

    • Handling Difficulties: Requires specialized equipment, such as a chemical fume hood or glove box, and stringent safety protocols for handling.[5][8][9] Pressurized gas cylinders and the potential for rapid, exothermic polymerization present significant hazards.[9]

  • Substrate Scope and Applications: Despite its hazards, ethylene oxide is widely used in industrial processes for the production of ethanolamines, glycol ethers, and non-ionic surfactants.[4][10] In a laboratory setting, its use is generally reserved for when other reagents are ineffective, and is always conducted with extreme caution.

2-Chloroethanol: The Versatile Halohydrin

2-Chloroethanol is a bifunctional molecule that serves as a practical and effective hydroxyethylating agent for a variety of nucleophiles.

  • Mechanism of Action: The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.[11]

  • Advantages:

    • Good Reactivity: Effective for the hydroxyethylation of amines, phenols, and thiols under relatively mild to moderate conditions.[11]

    • Ease of Handling (Compared to Ethylene Oxide): As a liquid, it is easier to handle and dispense than gaseous ethylene oxide.

  • Disadvantages:

    • High Toxicity: 2-Chloroethanol is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[12][13][14][15] It requires handling in a well-ventilated fume hood with appropriate personal protective equipment.[12][16]

    • Formation of Byproducts: Dihydroxyethylation can be a significant side reaction with primary amines.[11]

    • Corrosive Byproducts: The reaction generates chloride salts, which may need to be removed during workup.

  • Substrate Scope and Applications: It is widely used in the synthesis of pharmaceuticals, dyes, and plasticizers.[11] For example, it is used in the N-alkylation of anilines to produce N-(2-hydroxyethyl)anilines, which are important intermediates in the synthesis of various dyes and pharmaceuticals.[17][18][19]

Ethylene Carbonate: The Green and Safe Alternative

Ethylene carbonate is a cyclic carbonate that has emerged as a safer and more environmentally friendly alternative for hydroxyethylation.

  • Mechanism of Action: The reaction with a nucleophile, typically in the presence of a catalyst, leads to the ring-opening of the carbonate to afford the hydroxyethylated product with the concomitant release of carbon dioxide.[20][21]

  • Advantages:

    • Significantly Lower Toxicity: Ethylene carbonate is considered to have low toxicity and is not flammable, making it a much safer reagent to handle compared to ethylene oxide and 2-chloroethanol.[22]

    • "Green" Reagent: It is a biodegradable and non-corrosive compound. The only byproduct of the reaction is carbon dioxide, a non-toxic and easily removed gas.[22][23][24][25]

    • High Boiling Point: Its high boiling point (243-244 °C) allows for reactions to be carried out at elevated temperatures without the need for high-pressure equipment.[22]

  • Disadvantages:

    • Lower Reactivity: Generally requires higher reaction temperatures (often >100 °C) and/or the use of a catalyst to achieve efficient conversion.[20][26][27]

    • Potential for Side Reactions: At very high temperatures, polymerization of ethylene carbonate can occur.[23]

  • Substrate Scope and Applications: It is particularly effective for the hydroxyethylation of phenols, carboxylic acids, and amines.[20][28] Its use as a green reagent and solvent is a growing area of research, with applications in the modification of natural polymers like lignin.[23][28]

Quantitative Performance Comparison

To provide a clearer picture of the practical differences between these reagents, the following table summarizes typical reaction conditions and yields for the hydroxyethylation of common substrates.

ReagentSubstrateCatalyst/BaseTemperature (°C)Time (h)Yield (%)Reference
2-Chloroethanol Phenol30% NaOH100-110598[11]
2-Chloroethanol 3-ChloroanilineNa₂CO₃RefluxSeveral-[11]
2-Chloroethanol Aniline[HMIM]H₂PO₄801288[18][19]
Ethylene Carbonate PhenolK₂CO₃80-1001High[20]
Ethylene Carbonate PhenolCalcined Hydrotalcite180296 (conversion)[27]
Ethylene Carbonate ThiophenolK₂CO₃Steam Bath1100 (crude)[20]
Ethylene Carbonate PhenolPotassium Iodide150397.7[29]

Experimental Protocols

To illustrate the practical application of these reagents, detailed experimental protocols for the hydroxyethylation of a model substrate, aniline, are provided below.

Protocol 1: N-Hydroxyethylation of Aniline with 2-Chloroethanol

This protocol is adapted from a procedure using an ionic liquid as the reaction medium.[18][19]

Materials:

  • Aniline

  • 2-Chloroethanol

  • 1-Hexyl-3-methylimidazolium dihydrogen phosphate ([HMIM]H₂PO₄) ionic liquid

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (0.5 mol), 2-chloroethanol (0.4 mol), and [HMIM]H₂PO₄ (0.2 mol).

  • Heat the reaction mixture to 80 °C with stirring for 12 hours.

  • After cooling to room temperature, add ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate. Combine the organic layers.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-(2-hydroxyethyl)aniline.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Hydroxyethylation of Aniline with Ethylene Carbonate

This protocol is a general procedure based on the reactivity of ethylene carbonate with amines.[20]

Materials:

  • Aniline

  • Ethylene Carbonate

  • Potassium Carbonate (optional, as catalyst)

  • Toluene (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1 equivalent) and ethylene carbonate (1.1 equivalents).

  • Optionally, a catalytic amount of potassium carbonate can be added.

  • Heat the reaction mixture to a temperature where the evolution of CO₂ is observed (typically 100-150 °C).

  • Maintain the temperature and stir the reaction until the gas evolution ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure. The product can be purified by distillation under reduced pressure or by column chromatography.

Self-Validation: The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate key aspects of the hydroxyethylation process.

Hydroxyethylation_Mechanism cluster_SN2 S-N-2 Mechanism Nu Nucleophile (Nu:⁻) Reagent Hydroxyethylating Agent (R-X) Nu->Reagent Nucleophilic Attack TS Transition State [Nu---R---X]⁻ Reagent->TS Product Hydroxyethylated Product (Nu-R) TS->Product LG Leaving Group (X⁻) TS->LG Leaving Group Departure

Caption: Generalized SN2 mechanism for hydroxyethylation.

Reagent_Selection Start Select Hydroxyethylating Agent HighReactivity High Reactivity & Atom Economy Needed? Start->HighReactivity SafetyPriority Safety & 'Green' Chemistry a Priority? HighReactivity->SafetyPriority No EthyleneOxide Ethylene Oxide HighReactivity->EthyleneOxide Yes ModerateReactivity Moderate Reactivity & Liquid Handling Preferred? SafetyPriority->ModerateReactivity No EthyleneCarbonate Ethylene Carbonate SafetyPriority->EthyleneCarbonate Yes Chloroethanol 2-Chloroethanol ModerateReactivity->Chloroethanol Yes Benzenesulfonate This compound ModerateReactivity->Benzenesulfonate Alternative

Caption: Decision tree for selecting a hydroxyethylating agent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants & Solvent/Catalyst B Heat and Stir A->B C Monitor Progress (TLC, GC, etc.) B->C D Cool and Quench Reaction C->D Reaction Complete E Extraction / Filtration D->E F Solvent Removal E->F G Purification (Chromatography/Distillation) F->G H Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for hydroxyethylation.

Conclusion and Future Outlook

The selection of a hydroxyethylating agent is a multifaceted decision that requires careful consideration of reactivity, safety, and environmental impact. While this compound remains a viable option, the alternatives discussed in this guide offer a broader range of properties to suit different synthetic needs. Ethylene oxide, though highly reactive, presents significant safety challenges that limit its use in many laboratory settings. 2-Chloroethanol offers a good balance of reactivity and handling, but its toxicity cannot be overlooked.

Ethylene carbonate is emerging as a compelling "green" alternative, with its low toxicity and environmentally benign byproduct. As the principles of green chemistry become increasingly integrated into synthetic design, the development of catalytic systems that enhance the reactivity of ethylene carbonate under milder conditions will likely make it an even more attractive choice for hydroxyethylation in the future. Ultimately, the informed choice of reagent, guided by a thorough understanding of the factors outlined in this guide, will lead to safer, more efficient, and more sustainable chemical synthesis.

References

Sources

A Comparative Guide for Alcohol Protection: Benzenesulfonates vs. Tosylates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Role of Alcohol Protection

In the complex landscape of multi-step organic synthesis, the hydroxyl group presents a unique challenge. Its inherent nucleophilicity and acidity can interfere with a multitude of desired transformations. Consequently, the strategic masking of alcohols with a temporary protecting group is a cornerstone of modern synthetic chemistry.[1] A protecting group must be easily introduced, stable under a defined set of reaction conditions, and readily removed with high yield when its purpose is served.[1]

Among the most robust and versatile choices for alcohol protection are sulfonate esters. These groups not only render the hydroxyl group inert but also transform it into an excellent leaving group, a dual functionality that opens avenues for subsequent nucleophilic substitution or elimination reactions.[2][3] This guide provides an in-depth comparative analysis of two of the most prevalent sulfonate esters: benzenesulfonates (derived from benzenesulfonyl chloride, BsCl) and p-toluenesulfonates (tosylates, from p-toluenesulfonyl chloride, TsCl). We will delve into their mechanisms, relative performance, and the causality behind experimental choices to empower researchers in drug development and chemical synthesis to make informed decisions.

Mechanism of Formation: The Sulfonylation Reaction

The conversion of an alcohol to a sulfonate ester is a reliable and well-established transformation. The process involves the reaction of the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[4]

The core mechanism proceeds as follows:

  • Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[4]

  • Chloride Displacement: This attack leads to the displacement of the chloride ion.

  • Deprotonation: The base neutralizes the generated hydrochloric acid (HCl) and deprotonates the resulting oxonium ion intermediate to yield the final, neutral sulfonate ester.[4]

A critical feature of this mechanism is that the carbon-oxygen bond of the original alcohol remains intact throughout the process.[2][4] This results in the retention of configuration at the alcohol's stereocenter, a crucial consideration in the synthesis of chiral molecules.

Sulfonylation_Mechanism cluster_intermediate ROH R-OH (Alcohol) Oxonium R-O(H)⁺-SO₂R' (Oxonium Ion) ROH->Oxonium Nucleophilic Attack TsCl R'-SO₂Cl (Sulfonyl Chloride) ROT R-O-SO₂R' (Sulfonate Ester) Salt Base-H⁺ Cl⁻ (Ammonium Salt)

Caption: General mechanism of alcohol protection via sulfonylation.

Head-to-Head Comparison: Benzenesulfonate vs. Tosylate

While structurally very similar—differing only by a methyl group on the benzene ring—benzenesulfonates and tosylates exhibit subtle differences that can influence their application.

FeatureBenzenesulfonate (Bs)p-Toluenesulfonate (Tosyl, Ts)Rationale & Field Insights
Structure C₆H₅SO₂-CH₃C₆H₄SO₂-The para-methyl group on the tosylate is the only structural differentiator.
Leaving Group Ability Excellent (Slightly better)ExcellentThe tosylate anion is slightly destabilized by the electron-donating methyl group, making benzenesulfonate a marginally better leaving group in theory.[5] In practice, their reactivities are often considered comparable.[2][6] The accepted order is generally: Triflate > Tosylate ≈ Benzenesulfonate > Mesylate.[7]
Steric Hindrance Less hinderedMore hinderedThe added methyl group increases the steric bulk of the tosyl group. This may lead to slower reaction rates with sterically congested alcohols.
Physical Properties Often oils or low-melting solidsFrequently crystalline solidsThe crystallinity of tosylates is a significant practical advantage, often simplifying purification of the intermediate by recrystallization.[8]
Stability RobustRobustBoth groups are stable to a wide range of reagents, including many oxidants, reductants, and acidic/basic conditions not intended for their cleavage.[9][10]
Deprotection Reductive cleavage (e.g., Mg/MeOH, SmI₂)Reductive cleavage (e.g., Mg/MeOH, SmI₂)Conditions are very similar. Deprotection regenerates the alcohol by replacing the sulfonate with a hydride. For phenols, strong bases like KOH can be used.[9][10]

Experimental Protocols

The following protocols provide standardized procedures for the protection of a primary alcohol and the subsequent deprotection of the sulfonate ester.

Protocol 1: Protection of 1-Butanol using TsCl or BsCl

This procedure details a general method for the sulfonylation of a primary alcohol.

Materials:

  • 1-Butanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) or Benzenesulfonyl chloride (BsCl) (1.2 eq.)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve 1-butanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq.) followed by the dropwise addition of a solution of the sulfonyl chloride (TsCl or BsCl, 1.2 eq.) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonate ester.

  • If necessary, purify the product by column chromatography (for oils) or recrystallization (for solids).

Causality: The use of a base like TEA or pyridine is crucial to neutralize the HCl generated, which would otherwise protonate the starting alcohol and inhibit the reaction.[4] Anhydrous conditions prevent the hydrolysis of the reactive sulfonyl chloride. For less reactive secondary alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[4]

Protocol 2: Reductive Deprotection of a Sulfonate Ester

This protocol describes the regeneration of the parent alcohol from its sulfonate ester using magnesium in methanol.[9]

Materials:

  • Alkyl benzenesulfonate or tosylate (1.0 eq.)

  • Magnesium (Mg) turnings (excess, e.g., 10 eq.)

  • Anhydrous Methanol (MeOH)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, add the sulfonate ester (1.0 eq.) and anhydrous methanol.

  • Add magnesium turnings (10 eq.) to the solution in portions. The reaction is exothermic and may begin to reflux.

  • Stir the mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove magnesium salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected alcohol.

  • Purify the product by column chromatography if necessary.

Causality: This method provides a mild and effective way to reductively cleave the C-O bond of the sulfonate ester, replacing it with a C-H bond to regenerate the alcohol. It avoids harsh acidic or strongly basic conditions that might affect other functional groups.

Workflow Visualization

Experimental_Workflow Start Starting Alcohol (R-OH) Protection Protection Step (Protocol 1) Start->Protection Intermediate Protected Intermediate (R-OTs or R-OBs) Protection->Intermediate Other_Steps Further Synthetic Transformations Intermediate->Other_Steps Molecule is now stable to various reagents Deprotection Deprotection Step (Protocol 2) Other_Steps->Deprotection Final_Product Final Product with Regenerated Alcohol Deprotection->Final_Product

Sources

A Comprehensive Guide to the Validation of 2-Hydroxyethyl Benzenesulfonate as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the availability of highly characterized and reliable reference standards. 2-Hydroxyethyl benzenesulfonate, a versatile organic compound, presents itself as a potential candidate for a pharmaceutical reference standard, particularly in assays where the benzenesulfonate moiety is a key structural component or a potential impurity.

This guide provides an in-depth technical comparison and validation pathway for establishing this compound as a pharmaceutical reference standard. We will explore its synthesis, purification, and rigorous analytical characterization, while also comparing its performance against a relevant alternative, 2-hydroxyethyl tosylate. The experimental protocols and data presented herein are designed to provide a robust framework for its validation, ensuring scientific integrity and adherence to regulatory expectations.

The Critical Role of a Pharmaceutical Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of active pharmaceutical ingredients (APIs), excipients, and impurities.[1] Its primary purpose is to ensure the accuracy, precision, and reliability of analytical methods throughout the drug development lifecycle.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international organizations like the International Council for Harmonisation (ICH) emphasize the necessity of using thoroughly characterized reference standards to support regulatory submissions.[3][4]

The establishment of a new reference standard, such as this compound, requires a comprehensive validation process to demonstrate its identity, purity, and stability.[2] This guide will delineate the necessary steps to achieve this.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the esterification of benzenesulfonic acid with ethylene glycol.[5] This reaction, while straightforward, requires careful control to minimize the formation of impurities.

Synthesis Pathway

Synthesis BSA Benzenesulfonic Acid Intermediate Protonated Benzenesulfonic Acid BSA->Intermediate Acid Catalyst (e.g., H2SO4) EG Ethylene Glycol Product This compound Intermediate->Product + Ethylene Glycol (Nucleophilic Attack) Water Water (byproduct) Product->Water - H+

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzenesulfonic acid (1.0 eq) and ethylene glycol (1.5 eq) in toluene.

  • Catalysis: Add a catalytic amount of sulfuric acid (e.g., 0.02 eq).

  • Reflux: Heat the mixture to reflux and continuously remove the water-toluene azeotrope using the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of the limiting reagent is complete.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Achieving the high purity required for a reference standard necessitates a robust purification strategy.[5] A combination of techniques is often employed to remove unreacted starting materials, byproducts, and any potential degradation products.

Potential Impurities:

  • Benzenesulfonic acid: Unreacted starting material.

  • Ethylene glycol: Excess reagent.

  • 1,2-Bis(benzenesulfonyloxy)ethane: Di-substituted byproduct.

  • Polymeric materials: From side reactions of ethylene glycol.

Purification Protocol:

  • Liquid-Liquid Extraction: To remove water-soluble impurities like benzenesulfonic acid and ethylene glycol, dissolve the crude product in ethyl acetate and perform multiple extractions with water.[5]

  • Column Chromatography: For the removal of closely related organic impurities, column chromatography on silica gel is an effective method. A gradient elution system, for instance, a mixture of hexane and ethyl acetate, can be optimized to achieve separation.[5]

  • Recrystallization: If the purified product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can further enhance its purity.

Comprehensive Analytical Characterization

A battery of analytical techniques must be employed to unequivocally establish the identity, purity, and potency of the candidate reference standard.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. The spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzene ring and the aliphatic protons of the 2-hydroxyethyl group.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[6] Key vibrational bands for this compound would include:

  • O-H stretch (from the hydroxyl group)

  • C-H stretches (aromatic and aliphatic)

  • S=O stretches (from the sulfonate group)

  • C=C stretches (from the aromatic ring)

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula (C₈H₁₀O₄S).[1]

Purity Determination

The purity of a reference standard is a critical attribute and must be determined using a combination of methods.[2]

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone of purity assessment.

Experimental Protocol: HPLC Purity Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for detecting and quantifying volatile impurities, such as residual solvents from the synthesis and purification process.

3.2.3. Karl Fischer Titration

This technique is used to determine the water content of the reference standard material.

3.2.4. Residual Solvents Analysis

Analysis for residual solvents should be performed according to USP <467> or ICH Q3C guidelines.

3.2.5. Inorganic Impurities

Residue on ignition (sulfated ash) testing can be performed to quantify the level of inorganic impurities.

Comparison with an Alternative Reference Standard: 2-Hydroxyethyl Tosylate

To objectively evaluate the suitability of this compound, a comparison with a structurally similar and commercially available compound, 2-hydroxyethyl tosylate (a p-toluenesulfonate derivative), is beneficial. Tosylates are also excellent leaving groups and are frequently used in organic synthesis.[8][9]

Comparative Analysis Workflow

Comparison cluster_HEBS This compound cluster_HETS 2-Hydroxyethyl Tosylate HEBS_Purity Purity Profile (HPLC) Comparison Comparative Assessment HEBS_Purity->Comparison HEBS_Stability Stability Data HEBS_Stability->Comparison HEBS_Hygro Hygroscopicity HEBS_Hygro->Comparison HETS_Purity Purity Profile (HPLC) HETS_Purity->Comparison HETS_Stability Stability Data HETS_Stability->Comparison HETS_Hygro Hygroscopicity HETS_Hygro->Comparison

Sources

Safety Operating Guide

Proper Disposal of 2-Hydroxyethyl Benzenesulfonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxyethyl benzenesulfonate, moving beyond a simple checklist to explain the rationale behind each procedural choice. Our aim is to equip you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment: Understanding the Risk Profile

Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against potential splashes that could cause serious eye irritation or damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, as aromatic sulfonic acid derivatives can cause skin irritation and potential burns.[3][5]
Body Protection Standard laboratory coatTo protect clothing and underlying skin from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.To avoid inhalation of any aerosols or vapors that may cause respiratory irritation.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with compliant removal from your facility.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Pure this compound: Unused or expired this compound should be treated as a hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste.

Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [5] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts. At a minimum, segregate this waste from strong acids, bases, and oxidizers.[6]

Step 2: Waste Collection and Labeling

Proper containment and labeling are essential for safe storage and transport.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste.[7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Corrosive," "Irritant").[8] Ensure the label also includes the accumulation start date and the name of the generating laboratory or researcher.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Your laboratory should have a designated Satellite Accumulation Area for the temporary storage of hazardous waste.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[9]

  • Closure: Waste containers must be kept tightly closed except when adding waste.[7]

Step 4: Arranging for Final Disposal

Once the waste container is full or has reached the storage time limit set by your institution (often not exceeding one year), you must arrange for its removal by your EHS department or a licensed hazardous waste disposal contractor.[10] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe assess Assess Waste Type: - Pure Chemical - Contaminated Solid - Liquid Solution segregate Segregate Waste Stream (Do Not Mix with Incompatibles) assess->segregate ppe->assess container Select Compatible Hazardous Waste Container segregate->container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Information container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa containment Use Secondary Containment for Liquid Waste saa->containment pickup Arrange for Pickup by EHS or Licensed Contractor containment->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).[10]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[10]

  • Final Disposal of Container: Once triple-rinsed, the container can typically be disposed of as regular trash after the chemical label has been defaced or removed. Always confirm this procedure with your local EHS regulations.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your institution. The principles outlined in this guide are designed to be adaptable to the specific regulations of your location, and it is always best practice to consult with your institution's Environmental Health and Safety department for any site-specific requirements.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • ALPHACHEM Limited. (2017, March 16). Sulfonic Acid Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Global Química & Moda. (2018, June 17). Sulphonic Acid, 90% Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxyethyl 4-(tert-butyl)benzenesulfonate. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • NJIT Environmental Health and Safety Department. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.